molecular formula C11H16O B1294785 4-Tert-butylbenzyl alcohol CAS No. 877-65-6

4-Tert-butylbenzyl alcohol

Cat. No.: B1294785
CAS No.: 877-65-6
M. Wt: 164.24 g/mol
InChI Key: FVEINXLJOJPHLH-UHFFFAOYSA-N
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Description

4-tert-Butylbenzyl alcohol forms inclusion complex with β -cyclodextrin and crystal structure of complex has been studied. Selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and phase transfer catalyst has been investigated in a membrane reactor.>P-tert-Butylbenzyl alcohol is an alkylbenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)methanol
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InChI

InChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVEINXLJOJPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061249
Record name 4-tert-Butylbenzyl alcohol
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Molecular Weight

164.24 g/mol
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CAS No.

877-65-6
Record name 4-tert-Butylbenzyl alcohol
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Record name 4-tert-Butylbenzyl alcohol
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Record name Benzenemethanol, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylbenzyl alcohol
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Record name 4-tert-butylbenzyl alcohol
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Record name 4-TERT-BUTYLBENZYL ALCOHOL
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Foundational & Exploratory

4-Tert-butylbenzyl alcohol synthesis protocol for organic chemistry labs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Tert-butylbenzyl Alcohol for Organic Chemistry Laboratories

This guide provides a comprehensive overview of a common and reliable protocol for the synthesis of this compound, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1] The primary method detailed is the reduction of 4-tert-butylbenzaldehyde (B1265539), a procedure well-suited for typical organic chemistry laboratory settings.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 877-65-6[1][2]
Molecular Formula C11H16O[1][2]
Molecular Weight 164.24 g/mol [2]
Appearance Clear, colorless liquid[1]
Boiling Point 140 °C at 20 mmHg[3]
Density 0.928 g/mL at 25 °C[3]
Refractive Index 1.517 at 20 °C[3]

Synthesis Protocol: Reduction of 4-tert-butylbenzaldehyde

This protocol is adapted from a procedure reported to achieve a quantitative yield. The reaction involves the reduction of the aldehyde functional group of 4-tert-butylbenzaldehyde to a primary alcohol using sodium borohydride (B1222165).

Reaction Scheme

ReactionScheme cluster_reagents Reagents 4-tert-butylbenzaldehyde 4-tert-butylbenzyl_alcohol 4-tert-butylbenzaldehyde->4-tert-butylbenzyl_alcohol NaBH4 1. NaBH4, Ethanol (B145695) NaOH 2. 10% NaOH (aq)

Caption: Reduction of 4-tert-butylbenzaldehyde to this compound.

Experimental Protocol

Materials:

  • 4-tert-butylbenzaldehyde (5.00 g, 30.8 mmol, 1.0 equiv.)

  • Absolute Ethanol (50 mL)

  • Sodium borohydride (NaBH₄) (768 mg, 20.3 mmol, 0.66 equiv.)

  • 10% Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottomed flask

  • Stirring apparatus

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a round-bottomed flask, dissolve 5.00 g of 4-tert-butylbenzaldehyde in 20 mL of absolute ethanol.

  • Prepare a suspension of 768 mg of sodium borohydride in 30 mL of absolute ethanol.

  • Add the sodium borohydride suspension to the solution of 4-tert-butylbenzaldehyde.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quench the reaction by adding a 10% aqueous solution of sodium hydroxide and continue stirring until the solution becomes homogeneous.

  • Add water to the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic extracts and wash them with a 5% aqueous solution of sodium bicarbonate, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the pure this compound.

Quantitative Data
ParameterValue
Starting Material 4-tert-butylbenzaldehyde
Mass of Starting Material 5.00 g
Moles of Starting Material 30.8 mmol
Reducing Agent Sodium Borohydride (NaBH₄)
Mass of Reducing Agent 768 mg
Moles of Reducing Agent 20.3 mmol
Solvent Absolute Ethanol
Reaction Time 30 minutes
Reaction Temperature Room Temperature
Reported Yield 5.06 g (100%)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow A Dissolve 4-tert-butylbenzaldehyde in Ethanol C Combine Reactants and Stir (30 min, Room Temp) A->C B Prepare NaBH4 Suspension in Ethanol B->C D Quench with 10% NaOH (aq) C->D E Evaporate Ethanol D->E F Aqueous Work-up: DCM Extraction E->F G Wash with NaHCO3 (aq) and Water F->G H Dry with Na2SO4 G->H I Filter and Concentrate H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route: Palladium-Catalyzed Hydroxymethylation

An alternative method for the synthesis of this compound involves the palladium-catalyzed hydroxymethylation of 4-tert-butylphenylboronic acid using aqueous formaldehyde.[2] This method, while potentially offering high yields (reported as 92%), requires more specialized reagents and conditions, including an inert atmosphere and heating.[2]

Reaction Conditions Summary
ParameterValue
Catalyst bis(η³-allyl-μ-chloropalladium(II))
Ligand 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-4,5-dihydroimidazolinium chloride
Solvent Tetrahydrofuran and Water
Temperature 100 °C
Reaction Time 2 hours
Atmosphere Inert (Argon)
Reported Yield 92%

This palladium-catalyzed approach represents a more advanced synthetic strategy and may be suitable for researchers exploring catalytic C-C bond-forming reactions.

Safety Information

This compound may cause skin and eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

Spectroscopic Characterization of 4-Tert-butylbenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-butylbenzyl alcohol is an important intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries. Its chemical structure, featuring a substituted aromatic ring and a primary alcohol functional group, gives rise to a characteristic spectroscopic signature. This technical guide provides a comprehensive overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and a workflow visualization are presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and quality assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structural integrity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different types of protons present in the molecule. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.32d2HAr-H (ortho to CH₂OH)
~7.28d2HAr-H (ortho to t-Bu)
~4.65s2H-CH₂OH
~1.60s1H-OH
~1.31s9H-C(CH₃)₃

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be affected by concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Chemical Shift (δ) ppmAssignment
~150.8Ar-C (quaternary, attached to t-Bu)
~137.9Ar-C (quaternary, attached to CH₂OH)
~126.8Ar-CH (ortho to CH₂OH)
~125.4Ar-CH (ortho to t-Bu)
~65.2-CH₂OH
~34.5-C(CH₃)₃ (quaternary)
~31.4-C(CH₃)₃ (methyl)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the functional groups present in a compound.

IR Spectral Data

The IR spectrum of this compound, typically acquired as a liquid film, shows characteristic absorption bands for the hydroxyl and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3050-3020MediumC-H stretch (aromatic)
~2960-2870StrongC-H stretch (aliphatic)
~1615, 1515MediumC=C stretch (aromatic ring)
~1015StrongC-O stretch (primary alcohol)
~820StrongC-H bend (para-substituted aromatic)

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is performed. A sufficient number of scans (typically several hundred to thousands) are acquired with a relaxation delay of 2-5 seconds to ensure adequate signal intensity for all carbon signals, including quaternary carbons.

3. Data Processing:

  • The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.

  • Phase and baseline corrections are applied to the spectra.

  • The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C NMR spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy

1. Sample Preparation (Liquid Film Method):

  • Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

2. Data Acquisition:

  • The prepared salt plates are placed in the sample holder of an FT-IR spectrometer.

  • A background spectrum of the empty spectrometer is recorded.

  • The sample spectrum is then acquired by passing the IR beam through the liquid film. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

3. Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The prominent absorption bands are identified and their wavenumbers are recorded.

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_results Characterization Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Liquid Film on Salt Plates Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc Structure_Confirm Structural Confirmation NMR_Proc->Structure_Confirm IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Proc Process & Analyze Data IR_Acq->IR_Proc IR_Proc->Structure_Confirm

Caption: Experimental workflow for the spectroscopic characterization.

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive method for the characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in ensuring the identity and purity of this versatile chemical compound. The distinct signals in the NMR spectra and the characteristic absorption bands in the IR spectrum, when taken together, offer unambiguous confirmation of the molecular structure.

Physical and chemical properties of 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Tert-butylbenzyl alcohol, including detailed experimental protocols, spectroscopic data, and known chemical reactivity. This information is intended to support its application in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.

Physical and Chemical Properties

This compound is a colorless to pale yellow clear liquid at room temperature. It is soluble in alcohols and other organic solvents but insoluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 877-65-6[3][4]
Molecular Formula C₁₁H₁₆O[3][4]
Molecular Weight 164.24 g/mol [3]
Appearance Colorless to pale yellow clear liquid[1]
Boiling Point 250.3 ± 0.0 °C at 760 mmHg, 140 °C at 20 mmHg[3][5]
Density 1.0 ± 0.1 g/cm³, 0.928 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.517 - 1.519[5]
Flash Point > 110 °C (> 230 °F), 128 °C (DIN 51758)[5]
Solubility Soluble in alcohol, insoluble in water[1][2]
LogP 2.72[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

2.1. Synthesis via Reduction of 4-Tert-butylbenzaldehyde (B1265539)

This protocol details the synthesis of this compound by the reduction of 4-tert-butylbenzaldehyde using sodium borohydride (B1222165).[6]

Materials:

  • 4-tert-butylbenzaldehyde

  • Absolute Ethanol (B145695) (EtOH)

  • Sodium borohydride (NaBH₄)

  • 10% Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, dissolve 5.00 g (30.8 mmol) of 4-tert-butylbenzaldehyde in 20 mL of absolute ethanol.[6]

  • Prepare a suspension of 768 mg (20.3 mmol) of NaBH₄ in 30 mL of absolute ethanol.[6]

  • Add the NaBH₄ suspension to the solution of 4-tert-butylbenzaldehyde.[6]

  • Stir the reaction mixture at room temperature for 30 minutes.[6]

  • Quench the reaction by adding 10% aqueous NaOH solution and continue stirring until the solution becomes homogeneous.[6]

  • Add water to the mixture and remove the ethanol under reduced pressure.[6]

  • Extract the aqueous mixture three times with dichloromethane.[6]

  • Combine the organic extracts and wash with 5% aqueous NaHCO₃, followed by water.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a clear liquid.[6]

2.2. Synthesis via Palladium-Catalyzed Hydroxymethylation

This method describes the synthesis of this compound from 4-tert-butylphenylboronic acid and formaldehyde (B43269), catalyzed by a palladium complex.[7]

Materials:

  • 4-tert-butylphenylboronic acid

  • [PdCl(η³-allyl)]₂

  • Imidazolinium salt (e.g., 1a as described in the reference)

  • Inorganic base (e.g., K₂CO₃)

  • Tetrahydrofuran (THF) or other suitable solvent

  • 37 wt % Formaldehyde in H₂O

  • Argon gas

  • Test tube with a rubber septum and Teflon liner screw cap

  • Oil bath

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297)

Procedure:

  • Charge a 10 mL test tube with [PdCl(η³-allyl)]₂ (0.00125-0.005 mmol), imidazolinium salt 1a (0.0025-0.01 mmol), 4-tert-butylphenylboronic acid (0.50 mmol), and an inorganic base (2.0 mmol).[7]

  • Seal the test tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle five times.[7]

  • Add 0.5 mL of solvent (e.g., THF) and 102 mg of 37 wt % formaldehyde in H₂O (1.25 mmol formaldehyde) via a syringe through the septum.[7]

  • Under an argon flow, replace the rubber septum with a Teflon liner screw cap.[7]

  • Place the test tube in an oil bath preheated to 100 °C and stir the reaction mixture for 2 hours.[7]

  • Cool the reaction mixture to room temperature.[7]

  • Purify the crude product by passing it through a silica gel column using a hexane/ethyl acetate eluent.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of 4-tert-butylbenzaldehyde.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Reactant1 4-tert-butylbenzaldehyde in Absolute Ethanol Reaction Mix and Stir (30 min, RT) Reactant1->Reaction Reactant2 NaBH4 Suspension in Absolute Ethanol Reactant2->Reaction Quench Quench with 10% NaOH Reaction->Quench Evaporation Ethanol Evaporation Quench->Evaporation Extraction Extraction with CH2Cl2 Evaporation->Extraction Wash Wash with NaHCO3 and Water Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Product Pure this compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

4.1. Oxidation

Benzyl (B1604629) alcohols can be selectively oxidized to the corresponding aldehydes. For instance, the selective oxidation of this compound can be investigated using hypochlorite (B82951) and a phase transfer catalyst in a membrane reactor.[1][5]

4.2. Esterification

This compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis.

4.3. Complex Formation

It has been noted that this compound can form an inclusion complex with β-cyclodextrin, and the crystal structure of this complex has been studied.[1][5]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the tert-butyl protons, the aromatic protons, the benzylic protons, and the hydroxyl proton. The tert-butyl group typically appears as a sharp singlet around 1.3 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The benzylic (CH₂) protons will appear as a singlet, and the hydroxyl (OH) proton will be a broad singlet whose chemical shift is concentration-dependent.[6]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons (with symmetry leading to fewer than 6 signals), and the benzylic carbon.

5.2. Infrared (IR) Spectroscopy The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons just below and above 3000 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band, typically in the 1000-1100 cm⁻¹ range for a primary benzyl alcohol.[8]

5.3. Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 164. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the benzylic C-C bond, leading to a prominent tropylium (B1234903) or substituted tropylium ion. The base peak is often observed at m/z 149, corresponding to the loss of a methyl group from the tert-butyl moiety of the M-H₂O fragment.[5]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[4][5] It may also cause respiratory irritation.[4]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Store in a cool, well-ventilated place.[10]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[1][11] Its bulky tert-butyl group can impart specific steric and electronic properties to the target molecules, which is often desirable in the design of pharmaceuticals and other specialty chemicals.[12] It has been used in the preparation of novel copolyimides with bulky pendent groups.[12] The tert-butyl moiety is a common functional group in many drug molecules, where it can influence metabolic stability and binding affinity.[13]

References

A Technical Guide to the Solubility of 4-Tert-butylbenzyl Alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylbenzyl alcohol, a key intermediate in the synthesis of various organic compounds. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in published literature, this document outlines a robust experimental protocol for determining these values. The information presented here is intended to support research, development, and formulation activities where this compound is utilized.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₆O, is an aromatic alcohol characterized by a benzyl (B1604629) alcohol core substituted with a tert-butyl group at the para position. This substitution pattern significantly influences its physical and chemical properties, including its solubility profile. Generally, this compound is described as being soluble in alcohols and other common organic solvents, and largely insoluble in water. An estimated aqueous solubility is approximately 597.8 mg/L at 25°C[1]. Its solubility in organic media is a critical parameter for its application in organic synthesis, purification processes, and formulation development.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
TolueneGravimetric
HexaneGravimetric
DichloromethaneGravimetric
Diethyl EtherGravimetric

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted thermodynamic equilibrium shake-flask method for determining the solubility of a solid compound in an organic solvent. This method is reliable and can be adapted for various solute-solvent systems.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest. This is achieved by agitating an excess amount of the solid solute with the solvent at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the solute in the clear, saturated supernatant is quantified.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dishes or beakers

  • Vacuum oven or desiccator

  • (Optional) UV-Vis Spectrophotometer

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Solubility_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_anal Step 4: Analysis (Gravimetric) cluster_calc Step 5: Calculation A Preparation of Slurry B Equilibration C Phase Separation D Sample Analysis E Data Calculation A1 Add excess this compound to a known volume of solvent in a sealed vial. B1 Agitate at constant temperature for 24-72 hours. A1->B1 B2 Ensure excess solid remains. B1->B2 C1 Allow solution to settle. B2->C1 C2 Withdraw supernatant using a syringe. C1->C2 C3 Filter the supernatant to remove undissolved solids. C2->C3 D1 Accurately weigh a known volume of the clear filtrate. C3->D1 D2 Evaporate the solvent under controlled conditions. D1->D2 D3 Weigh the remaining solute residue. D2->D3 E1 Calculate mass of solute per volume of solvent. D3->E1 E2 Express solubility in g/100 mL and mol/L. E1->E2

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or water bath.

    • Agitate the mixture for a period of 24 to 72 hours. The time required to reach equilibrium may vary depending on the solvent and should be determined empirically if high accuracy is needed (by taking measurements at different time points until the concentration plateaus).

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry, pre-weighed container. This step is critical to remove any microscopic undissolved particles.

  • Quantification of Solute (Gravimetric Method):

    • Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent in a fume hood, optionally assisted by a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then reweigh it.

    • The difference between the final weight (container + residue) and the initial weight of the empty container gives the mass of the dissolved this compound.

    • The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent.

    • Convert the solubility to moles per liter (mol/L) using the molecular weight of this compound (164.24 g/mol ).

Alternative Analytical Method: UV-Vis Spectrophotometry

For solvents that are transparent in the UV region where this compound has an absorbance maximum, UV-Vis spectrophotometry can be a faster alternative to the gravimetric method.

  • Prepare a Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).

  • Analyze the Saturated Solution: The filtered saturated solution is diluted with a known factor to bring its concentration within the linear range of the calibration curve.

  • Determine Concentration: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The solubility of the original saturated solution is then calculated by applying the dilution factor.

Conclusion

This guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocol, researchers, scientists, and drug development professionals can generate the necessary quantitative data to support their work in synthesis, purification, and formulation. The provided table template encourages the standardized recording of these crucial physical property data.

References

4-Tert-butylbenzyl alcohol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Chemical and Physical Properties

This compound, also known as (4-(tert-butyl)phenyl)methanol, is a colorless liquid at room temperature.[1] It is soluble in organic solvents such as alcohol and insoluble in water.[1] The presence of the bulky tert-butyl group can be leveraged in drug design to provide steric shielding, potentially enhancing metabolic stability and modulating receptor binding of target molecules.

Table 1: Physicochemical Data for this compound

ParameterValueReference
CAS Number 877-65-6[3][4]
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [3]
Appearance Clear colorless liquid[2]
Boiling Point 140 °C at 20 mmHg[4]
Density 0.928 g/mL at 25 °C[4]
Refractive Index n20/D 1.517[4]
Solubility Soluble in alcohol, insoluble in water[1]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the reduction of 4-tert-butylbenzaldehyde (B1265539). The following protocol provides a detailed procedure for this conversion.

Experimental Protocol: Reduction of 4-tert-butylbenzaldehyde

Materials:

Procedure:

  • In a round-bottomed flask, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add a suspension of sodium borohydride (0.66 equivalents) in absolute ethanol.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quench the reaction by adding 10% aqueous sodium hydroxide and continue stirring until the solution becomes homogeneous.

  • Add water to the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic extracts and wash them with 5% aqueous sodium bicarbonate, followed by a wash with water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly associated with this compound. Its primary application in the pharmaceutical industry is as a synthetic intermediate.[1][2] For instance, the N-4-tert-butylbenzyl moiety is a component of the antifungal agent butenafine, which acts by inhibiting squalene (B77637) epoxidation in fungi. Additionally, a more complex molecule containing the 4-tert-butylbenzyl group has been investigated as a prostaglandin (B15479496) E2 receptor agonist. However, the direct interaction of this compound with biological pathways has not been extensively characterized.

Safety Information

This compound is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-tert-butylbenzaldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 4_tert_butylbenzaldehyde 4-tert-butylbenzaldehyde Reaction Reduction Reaction (30 min, RT) 4_tert_butylbenzaldehyde->Reaction NaBH4 Sodium Borohydride (NaBH4) in Ethanol NaBH4->Reaction Quenching Quenching (10% aq. NaOH) Reaction->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Washing Washing (aq. NaHCO3, Water) Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Product This compound Drying_Concentration->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to (4-tert-butylphenyl)methanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of (4-tert-butylphenyl)methanol, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and subsequent chemical transformations, and discusses its applications, particularly in the context of pharmaceutical development. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

(4-tert-butylphenyl)methanol, also widely known as 4-tert-butylbenzyl alcohol, is an aromatic alcohol that serves as a versatile building block in organic chemistry.[1][2] Its structure, featuring a benzyl (B1604629) alcohol moiety substituted with a bulky tert-butyl group at the para position, imparts unique steric and electronic properties that are leveraged in the synthesis of more complex molecules. This guide aims to be a thorough resource, covering the fundamental characteristics and practical applications of this compound.

Chemical and Physical Properties

(4-tert-butylphenyl)methanol is a clear, colorless liquid at room temperature.[3] It is soluble in alcohols and other common organic solvents but insoluble in water.[2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (4-tert-butylphenyl)methanol[1]
Synonyms This compound, p-tert-Butylbenzyl alcohol[1]
CAS Number 877-65-6[1]
Molecular Formula C₁₁H₁₆O[1][4]
Molecular Weight 164.24 g/mol [4]
Appearance Clear colorless liquid[3]
Boiling Point 140 °C at 20 mmHg[3]
Density 0.928 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.517[3]
Flash Point > 110 °C (> 230 °F)[5]
Solubility Insoluble in water; Soluble in alcohol[2]

Safety and Handling

(4-tert-butylphenyl)methanol is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.

Hazard StatementGHS ClassificationPrecautionary Codes
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313
Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313

Note: Quantitative toxicity data such as LD50 has not been determined.[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of (4-tert-butylphenyl)methanol are provided below.

Synthesis

Two common methods for the synthesis of (4-tert-butylphenyl)methanol are the reduction of the corresponding aldehyde and the palladium-catalyzed hydroxymethylation of an arylboronic acid.

Method 1: Reduction of 4-tert-butylbenzaldehyde (B1265539)

This protocol involves the reduction of 4-tert-butylbenzaldehyde using sodium borohydride (B1222165).

  • Materials:

    • 4-tert-butylbenzaldehyde (1.0 equiv.)

    • Absolute ethanol (B145695)

    • Sodium borohydride (NaBH₄) (0.66 equiv.)

    • 10% aqueous sodium hydroxide (B78521) (NaOH)

    • Dichloromethane (CH₂Cl₂)

    • 5% aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a round-bottomed flask, dissolve 4-tert-butylbenzaldehyde (e.g., 5.00 g, 30.8 mmol) in absolute ethanol (20 mL).

    • Add a suspension of NaBH₄ (e.g., 768 mg, 20.3 mmol) in absolute ethanol (30 mL) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Quench the reaction by adding 10% aqueous NaOH and continue stirring until the solution is homogeneous.

    • Add water and remove the ethanol under reduced pressure.

    • Extract the aqueous mixture with CH₂Cl₂ (3 x volumes).

    • Combine the organic extracts and wash with 5% aqueous NaHCO₃, followed by water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a clear liquid.

Method 2: Palladium-Catalyzed Hydroxymethylation

This method utilizes a palladium catalyst to react 4-tert-butylphenylboronic acid with formaldehyde (B43269).[6]

  • Materials:

    • 4-tert-butylphenylboronic acid (1.0 equiv.)

    • Aqueous formaldehyde (37 wt%, 2.5 equiv.)

    • [PdCl(η³-allyl)]₂ (e.g., 0.0025 mol%)

    • Imidazolinium salt ligand (e.g., 0.005 mol%)

    • Inorganic base (e.g., K₂CO₃, 4.0 equiv.)

    • Solvent (e.g., Tetrahydrofuran/Water)

  • Procedure:

    • Charge a sealed tube with the palladium catalyst, ligand, 4-tert-butylphenylboronic acid, and the inorganic base.

    • Evacuate and backfill the tube with argon (repeat five times).

    • Add the solvent and aqueous formaldehyde via syringe.

    • Place the sealed tube in an oil bath preheated to 100 °C and stir for 2 hours.

    • Cool the reaction mixture to room temperature.

    • The crude product can then be purified by column chromatography.

Purification

The primary method for purifying (4-tert-butylphenyl)methanol is flash column chromatography.

  • Stationary Phase: Silica (B1680970) Gel (60 Å, 230-400 mesh).

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity can be adjusted as needed, with a common starting point being a 9:1 or 4:1 hexane to ethyl acetate ratio.

  • Monitoring: The progress of the purification can be monitored by thin-layer chromatography (TLC) using silica gel plates and visualized under UV light.

Spectroscopic Analysis
  • ¹H NMR (in CDCl₃): Expected signals include a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the benzylic protons (~4.6 ppm), and doublets for the aromatic protons (~7.3 ppm).

  • IR Spectroscopy: Key peaks to identify are a broad O-H stretch (~3300 cm⁻¹), C-H stretches from the alkyl and aromatic groups (~2850-3000 cm⁻¹), and C=C stretches from the aromatic ring (~1600 cm⁻¹).

Chemical Reactivity and Applications in Synthesis

(4-tert-butylphenyl)methanol is a valuable intermediate due to the reactivity of its hydroxyl group, which can undergo oxidation, esterification, and etherification.

Oxidation to 4-tert-butylbenzaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde.

  • Protocol Example (TEMPO-catalyzed oxidation):

    • Dissolve (4-tert-butylphenyl)methanol in a suitable solvent like dichloromethane.

    • Add a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).

    • Add a stoichiometric oxidant, such as trichloroisocyanuric acid or sodium hypochlorite, while maintaining the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction by quenching the oxidant, separating the organic layer, washing, drying, and concentrating to obtain the aldehyde.

Esterification

The alcohol can be esterified with a carboxylic acid or its derivative.

  • Protocol Example (Fischer Esterification):

    • Combine (4-tert-butylphenyl)methanol with a carboxylic acid in an excess of a suitable solvent that can also act as the esterifying agent (e.g., acetic acid) or in an inert solvent with the desired acyl chloride or anhydride.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture, neutralize the acid, and extract the ester product.

Etherification (Williamson Ether Synthesis)

The alcohol can be converted to its alkoxide and reacted with an alkyl halide to form an ether.

  • Protocol Example:

    • Dissolve (4-tert-butylphenyl)methanol in a polar aprotic solvent like THF.

    • Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the alcohol, forming the sodium alkoxide.

    • Add an alkyl halide (e.g., methyl iodide) and allow the reaction to proceed at room temperature.

    • Quench the reaction with water and extract the ether product.

Role in Drug Development

While there are no major drugs where (4-tert-butylphenyl)methanol is a direct starting material in the final marketed synthesis, its structural motif is important in medicinal chemistry. The tert-butyl group is often used to increase lipophilicity, which can enhance membrane permeability, or to provide steric bulk that can improve selectivity for a biological target or block metabolic degradation.

A notable application of a related structure is the use of a 4-tert-butylphenyl group as a protecting group in the synthesis of the beta-blocker, Betaxolol. In this synthesis, the phenolic hydroxyl group of a precursor is protected as a tert-butyl ether to prevent unwanted side reactions during subsequent synthetic steps.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_product Core Intermediate cluster_derivatives Key Derivatives for API Synthesis 4_tert_butylbenzaldehyde 4-tert-butylbenzaldehyde alcohol (4-tert-butylphenyl)methanol 4_tert_butylbenzaldehyde->alcohol Reduction NaBH4 NaBH4 aldehyde 4-tert-butylbenzaldehyde alcohol->aldehyde Oxidation ester 4-tert-butylbenzyl ester alcohol->ester Esterification ether 4-tert-butylbenzyl ether alcohol->ether Etherification

Caption: General synthesis workflow of (4-tert-butylphenyl)methanol and its key reactions.

Betaxolol_Synthesis_Concept phenol_precursor Phenolic Precursor protected_intermediate 4-tert-butylphenyl ether (Protected Intermediate) phenol_precursor->protected_intermediate Protection further_synthesis Multi-step Synthesis protected_intermediate->further_synthesis deprotection Deprotection further_synthesis->deprotection betaxolol Betaxolol (API) deprotection->betaxolol

Caption: Conceptual role of a 4-tert-butylphenyl protecting group in drug synthesis.

Conclusion

(4-tert-butylphenyl)methanol is a foundational chemical intermediate with well-established synthesis and reaction protocols. Its utility in providing the 4-tert-butylbenzyl moiety makes it a valuable component in the toolkit of synthetic and medicinal chemists. This guide provides the essential technical information for its effective use in a research and development setting.

References

Safety and handling precautions for 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Tert-butylbenzyl Alcohol

Introduction

This compound, with the CAS number 877-65-6, is an alkylbenzene used as an intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical formula is C11H16O.[3] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is crucial for professionals in laboratory and manufacturing settings. This guide provides a comprehensive overview of the safety and handling precautions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6][7]

Globally Harmonized System (GHS) Classification

The GHS classification for this compound indicates its primary hazards to be related to skin, eye, and respiratory irritation.[4][5][7]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning[5][8]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Appearance Colorless to pale yellow clear liquid[9]
Molecular Formula C11H16O[3]
Molecular Weight 164.244 g/mol [3]
Boiling Point 140 °C at 20 mmHg[2][8] / 250.3 °C at 760 mmHg[3]
Density 0.928 g/mL at 25 °C[2][8] / 1.0 g/cm³[3]
Flash Point >110 °C (>230 °F)[9] / 128 °C (262.4 °F)[8]
Refractive Index 1.517 at 20 °C[8]
Solubility Soluble in alcohol, insoluble in water[1][2][7]
Vapor Pressure 0.0 mmHg at 25 °C[3]

Safe Handling and Storage

Handling

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

  • Ventilation: Use only in a well-ventilated area or outdoors.[4][6]

  • Personal Contact: Avoid all personal contact, including inhalation of mists, vapors, or sprays.[4][6] Do not eat, drink, or smoke when handling this substance.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][6] Contaminated work clothes should be laundered separately before reuse.[4]

  • Container Management: Keep containers securely sealed when not in use and avoid physical damage to them.[4][6]

Storage

Correct storage conditions are necessary to maintain the integrity of the chemical and prevent hazardous situations.

  • General Storage: Store in a cool, dry, and well-ventilated place.[1][7]

  • Container: Keep the container tightly closed and store in the original containers.[1][6]

  • Security: Store locked up.[4][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE_Selection Personal Protective Equipment (PPE) Workflow cluster_ppe Required PPE Eye Protection Eye Protection Hand Protection Hand Protection Skin and Body Protection Skin and Body Protection Respiratory Protection Respiratory Protection Handling this compound Handling this compound Handling this compound->Eye Protection Goggles or face shield Handling this compound->Hand Protection Protective gloves Handling this compound->Skin and Body Protection Protective clothing, overalls, PVC apron Handling this compound->Respiratory Protection Use in well-ventilated area. Respirator if ventilation is inadequate.

Caption: PPE selection for handling this compound.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[10] A face shield may be necessary for splash protection.

  • Hand Protection: Wear suitable protective gloves.[4]

  • Skin and Body Protection: Wear protective clothing, overalls, and a PVC apron to prevent skin contact.[4]

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be required.[10] If ventilation is inadequate or there is a risk of inhaling vapors or mists, use an approved respirator.[11]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

First_Aid_Workflow First Aid Response Workflow Exposure Event Exposure Event Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Rinse with water for several minutes.\nRemove contact lenses if present.\nContinue rinsing. Rinse with water for several minutes. Remove contact lenses if present. Continue rinsing. Eye Contact->Rinse with water for several minutes.\nRemove contact lenses if present.\nContinue rinsing. Wash with plenty of water and soap. Wash with plenty of water and soap. Skin Contact->Wash with plenty of water and soap. Move person to fresh air.\nKeep comfortable for breathing. Move person to fresh air. Keep comfortable for breathing. Inhalation->Move person to fresh air.\nKeep comfortable for breathing. Give a glass of water.\nDo not induce vomiting. Give a glass of water. Do not induce vomiting. Ingestion->Give a glass of water.\nDo not induce vomiting. Seek Medical Attention Seek Medical Attention Rinse with water for several minutes.\nRemove contact lenses if present.\nContinue rinsing.->Seek Medical Attention If irritation persists Wash with plenty of water and soap.->Seek Medical Attention If irritation occurs Move person to fresh air.\nKeep comfortable for breathing.->Seek Medical Attention If feeling unwell Give a glass of water.\nDo not induce vomiting.->Seek Medical Attention If in doubt

Caption: First aid procedures for exposure to this compound.

  • Eye Contact: Immediately flush eyes with fresh running water for several minutes.[4] Keep eyelids open and away from the eye to ensure complete irrigation.[4] If present and easy to do, remove contact lenses.[4] If eye irritation persists, seek medical advice/attention.[4]

  • Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap if available.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]

  • Inhalation: If fumes, aerosols, or combustion products are inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4]

  • Ingestion: Immediately give a glass of water.[4] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[4]

Fire Fighting Measures

While not considered a significant fire risk, containers may burn.[4]

  • Extinguishing Media: There is no restriction on the type of extinguisher that may be used. Use extinguishing media suitable for the surrounding area.[4][6]

  • Fire Fighting Procedures: Alert the Fire Brigade and inform them of the location and nature of the hazard.[4] Wear breathing apparatus and protective gloves.[4] Use water spray to cool fire-exposed containers from a protected location.[4]

  • Hazards from Combustion: May emit corrosive fumes upon combustion.[4]

Accidental Release Measures

In the case of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill_Response_Workflow Accidental Release Workflow Spill Occurs Spill Occurs Clear Area Clear Area Spill Occurs->Clear Area Evacuate personnel, move upwind Wear PPE Wear PPE Clear Area->Wear PPE Breathing apparatus, protective gloves Contain Spill Contain Spill Wear PPE->Contain Spill Prevent entry into drains and water courses Absorb and Collect Absorb and Collect Contain Spill->Absorb and Collect Use sand, earth, or vermiculite. Place in labeled containers. Decontaminate Area Decontaminate Area Absorb and Collect->Decontaminate Area Wash area and prevent runoff Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Follow local regulations

Caption: Workflow for responding to a spill of this compound.

  • Minor Spills: Clean up all spills immediately.[4] Avoid breathing vapors and contact with skin and eyes.[4] Control personal contact by using protective equipment.[4] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[4] Wipe up and place in a suitable, labeled container for waste disposal.[4]

  • Major Spills: This is a moderate hazard.[4] Clear the area of personnel and move upwind.[4] Alert the Fire Brigade and inform them of the location and nature of the hazard.[4] Wear breathing apparatus and protective gloves.[4] Prevent spillage from entering drains or water courses.[4]

Toxicological Information

The primary toxicological concerns with this compound are its irritant effects.

  • Acute Effects:

    • Skin Irritation: Causes skin irritation.[4][5][6]

    • Eye Irritation: Causes serious eye irritation.[4][5][6]

    • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

  • Ingestion: The material has not been classified as "harmful by ingestion" by EC Directives.[4]

Experimental Protocols

The hazard classifications for this compound are derived from toxicological studies.[4] While the detailed experimental protocols for these specific studies are not publicly available in the provided search results, they generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.

  • Skin Irritation/Corrosion (e.g., OECD TG 404): This test typically involves applying the substance to the skin of laboratory animals (often rabbits) and observing for signs of erythema (redness) and edema (swelling) over a period of time.

  • Acute Eye Irritation/Corrosion (e.g., OECD TG 405): This protocol involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

  • Acute Inhalation Toxicity (e.g., OECD TG 403): This type of study exposes animals to the substance via inhalation to determine its potential to cause respiratory tract irritation and other systemic effects.

These classifications are based on results from such animal models as per regulatory guidelines.[4] Professionals in drug development would typically conduct their own series of in vitro and in vivo studies to further characterize the toxicological profile of any intermediate used in their processes.

References

Commercial Sourcing and Technical Guide for High-Purity 4-Tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, synthesis methodologies, purification protocols, and analytical techniques for high-purity 4-tert-butylbenzyl alcohol. This information is intended to assist researchers and professionals in sourcing and utilizing this compound in their work.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from a variety of commercial chemical suppliers. Purity levels typically range from 95% to over 98%, with material suitable for research and development purposes readily obtainable. The following table summarizes key information from prominent suppliers.

SupplierStated PurityCAS NumberMolecular FormulaAdditional Information
Thermo Scientific Chemicals (Fisher Scientific) 98%[1]877-65-6C₁₁H₁₆OSoluble in alcohol, insoluble in water.[1]
Sigma-Aldrich 95%877-65-6(CH₃)₃CC₆H₄CH₂OHUsed in the preparation of novel copolyimides.
Biosynth Not specified877-65-6C₁₁H₁₆OAvailable for pharmaceutical testing.
TCI Chemicals >97.0% (GC)877-65-6C₁₁H₁₆OColorless to light yellow clear liquid.
Chemsavers 98% (GC), Certified877-65-6(CH₃)₃CC₆H₄CH₂OHFor research and development use.
BOC Sciences Not specified877-65-6C₁₁H₁₆OImportant raw material for organic synthesis.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research. The following sections provide protocols for common laboratory procedures.

Synthesis of this compound via Reduction of 4-Tert-butylbenzaldehyde (B1265539)

A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-tert-butylbenzaldehyde.

Materials:

Procedure:

  • In a round-bottomed flask, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in absolute ethanol.

  • While stirring, add a suspension of sodium borohydride (0.66 equivalents) in absolute ethanol to the flask.

  • Allow the reaction mixture to stir at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of a 10% aqueous NaOH solution and continue stirring until the solution becomes homogeneous.

  • Add water to the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic extracts and wash them with a saturated aqueous NaHCO₃ solution, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure this compound as a clear liquid.

Purification by Flash Column Chromatography

For instances where the synthesized this compound requires further purification to remove unreacted starting material or byproducts, flash column chromatography is an effective method.

Materials:

Procedure:

  • TLC Analysis: Develop a suitable solvent system for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding small increments of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

Instrumentation and Conditions (General Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Port Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

  • Inject 1 µL of the prepared sample into the GC-MS.

Visualizations

The following diagrams illustrate the workflows for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Reaction_Vessel Reaction Vessel (Stirring at RT) 4-tert-butylbenzaldehyde->Reaction_Vessel NaBH4_in_Ethanol NaBH4 in Ethanol NaBH4_in_Ethanol->Reaction_Vessel Quench_NaOH Quench with NaOH(aq) Reaction_Vessel->Quench_NaOH 30 min Evaporation Solvent Evaporation Quench_NaOH->Evaporation Extraction_DCM Extraction with CH2Cl2 Evaporation->Extraction_DCM Washing Wash with NaHCO3(aq) and Water Extraction_DCM->Washing Drying Dry over Na2SO4 Washing->Drying Final_Product High-Purity This compound Drying->Final_Product Concentration

Synthesis of this compound.

Purification_Workflow cluster_input Input cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Isolation cluster_output Output Crude_Product Crude This compound TLC_Analysis TLC Solvent System Development Crude_Product->TLC_Analysis Sample_Loading Load Sample Crude_Product->Sample_Loading Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Purified_Product Purified This compound Solvent_Removal->Purified_Product

Purification workflow for this compound.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis cluster_result Result Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Analyze Chromatogram (Retention Time) Detection->Chromatogram Mass_Spectrum Analyze Mass Spectrum (Fragmentation Pattern) Detection->Mass_Spectrum Purity_Assessment Purity Assessment and Impurity Identification Chromatogram->Purity_Assessment Mass_Spectrum->Purity_Assessment

GC-MS analysis workflow.

References

The Versatile Precursor: A Technical Guide to 4-Tert-butylbenzyl Alcohol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butylbenzyl alcohol, a readily available aromatic alcohol, serves as a crucial starting material in the synthesis of a variety of valuable fragrance compounds. Its chemical structure, featuring a reactive benzylic hydroxyl group and a bulky tert-butyl substituent, allows for targeted transformations into aldehydes and subsequent derivatives that possess desirable olfactory properties, most notably the sought-after lily-of-the-valley (muguet) scent. This technical guide provides a comprehensive overview of the synthesis of key fragrance molecules starting from this compound, detailing experimental protocols, quantitative data, and the underlying biochemical pathways of olfaction.

From Precursor to Scent: The Synthetic Pathway

The primary route from this compound to prominent fragrance compounds involves its oxidation to the key intermediate, 4-tert-butylbenzaldehyde (B1265539). This aldehyde then undergoes aldol (B89426) condensation reactions with other aldehydes or ketones, followed by hydrogenation, to yield a range of fragrant molecules.

Diagram of the General Synthetic Workflow

Synthesis_Workflow 4-Tert-butylbenzyl_Alcohol 4-Tert-butylbenzyl_Alcohol Oxidation Oxidation 4-Tert-butylbenzyl_Alcohol->Oxidation [O] 4-Tert-butylbenzaldehyde 4-Tert-butylbenzaldehyde Oxidation->4-Tert-butylbenzaldehyde Aldol_Condensation Aldol_Condensation 4-Tert-butylbenzaldehyde->Aldol_Condensation + Aldehyde/Ketone Unsaturated_Aldehyde Unsaturated_Aldehyde Aldol_Condensation->Unsaturated_Aldehyde Hydrogenation Hydrogenation Unsaturated_Aldehyde->Hydrogenation H2, Catalyst Fragrance_Compound Fragrance_Compound Hydrogenation->Fragrance_Compound

Caption: General synthetic route from this compound to fragrance compounds.

Key Synthetic Transformations: Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of fragrance compounds from this compound.

Oxidation of this compound to 4-Tert-butylbenzaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Several methods can be employed, each with its own advantages and considerations.

a) Using Pyridinium Chlorochromate (PCC)

PCC is a versatile oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1]

  • Materials: this compound, Pyridinium Chlorochromate (PCC), Celite or silica (B1680970) gel, Dichloromethane (DCM).

  • Procedure:

    • Suspend PCC (1.5 equivalents) and Celite in dry DCM in a round-bottom flask under an inert atmosphere.

    • Dissolve this compound (1 equivalent) in dry DCM and add it to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the filter cake with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield crude 4-tert-butylbenzaldehyde.

    • Purify the crude product by vacuum distillation.

b) Using TEMPO-catalyzed Bleach Oxidation

This method offers a greener alternative to chromium-based oxidants.

  • Materials: this compound, 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Sodium hypochlorite (B82951) solution (bleach), Potassium bromide (KBr), Sodium bicarbonate (NaHCO3), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in DCM.

    • Add an aqueous solution of sodium bicarbonate.

    • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Slowly add the sodium hypochlorite solution, maintaining the temperature below 5 °C.

    • Stir at 0 °C until the starting material is consumed (monitor by TLC).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate, brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify by vacuum distillation.

c) Using Activated Manganese Dioxide (MnO2)

This heterogeneous oxidation is particularly useful for benzylic alcohols.[2][3]

  • Materials: this compound, Activated manganese dioxide, Dichloromethane (DCM) or Chloroform (CHCl3).

  • Procedure:

    • To a solution of this compound (1 equivalent) in DCM, add a large excess of activated MnO2 (5-10 equivalents by weight).[3]

    • Stir the suspension vigorously at room temperature. The reaction time can vary significantly depending on the activity of the MnO2 (typically several hours to overnight).[3]

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the MnO2.

    • Wash the Celite pad thoroughly with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Purify by vacuum distillation if necessary.

Synthesis of Fragrance Aldehydes from 4-Tert-butylbenzaldehyde

a) Synthesis of Bourgeonal (3-(4-tert-Butylphenyl)propanal)

Bourgeonal possesses a fresh, watery, green, lily-of-the-valley scent.[4]

  • Procedure Outline: The industrial synthesis involves a mixed aldol reaction of 4-tert-butylbenzaldehyde with acetaldehyde (B116499), followed by hydrogenation.[4]

  • Step 1: Aldol Condensation:

    • A solution of 4-tert-butylbenzaldehyde and a slight excess of acetaldehyde are reacted in the presence of a base catalyst (e.g., sodium hydroxide) in a solvent like methanol (B129727) or ethanol.

    • The reaction is typically carried out at a controlled temperature to minimize side reactions.

    • This step yields 4-tert-butylcinnamaldehyde.

  • Step 2: Hydrogenation:

    • The resulting 4-tert-butylcinnamaldehyde is then hydrogenated to saturate the carbon-carbon double bond.

    • This is typically performed using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • The reaction selectively reduces the double bond, leaving the aldehyde group intact, to yield Bourgeonal.

b) Synthesis of Lilial® (3-(4-tert-butylphenyl)-2-methylpropanal)

Lilial® is another widely used fragrance with a powerful and radiant lily-of-the-valley character.[5]

  • Procedure Outline: Lilial is synthesized via a crossed aldol condensation between 4-tert-butylbenzaldehyde and propionaldehyde (B47417), followed by hydrogenation.[5]

  • Step 1: Aldol Condensation:

    • Dissolve 4-tert-butylbenzaldehyde (1 equivalent) in methanol.

    • Add a catalytic amount of a base, such as potassium hydroxide.

    • Slowly add propionaldehyde (1-1.2 equivalents) to the mixture while maintaining a low temperature (e.g., 10-20 °C) to control the reaction.

    • After the addition, the mixture is stirred for a few hours to ensure complete reaction, forming 4-tert-butyl-α-methylcinnamaldehyde.

  • Step 2: Hydrogenation:

    • The intermediate, 4-tert-butyl-α-methylcinnamaldehyde, is hydrogenated using a catalyst like Raney nickel or palladium on charcoal.

    • This step selectively reduces the carbon-carbon double bond to afford Lilial®.

c) Synthesis of Mayol® (4-(1-methylethyl)cyclohexanemethanol)

While not a direct derivative of the aromatic ring, the synthesis of related structures can be inspired by similar principles. For completeness, a related fragrance alcohol is included.

  • Procedure Outline: The synthesis of Mayol involves the reduction of the corresponding ester, which can be derived from p-tert-butylbenzoic acid.

Quantitative Data

The following tables summarize the key physical and quantitative data for the starting material, intermediate, and major fragrance products.

Table 1: Physical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
This compound(4-tert-butylphenyl)methanol877-65-6C₁₁H₁₆O164.25Colorless liquid140 @ 20 mmHg
4-Tert-butylbenzaldehyde4-(tert-butyl)benzaldehyde939-97-9C₁₁H₁₄O162.23Colorless to pale yellow liquid248.7
Bourgeonal3-(4-tert-butylphenyl)propanal18127-01-0C₁₃H₁₈O190.28Pale yellow liquid265.1
Lilial®3-(4-tert-butylphenyl)-2-methylpropanal80-54-6C₁₄H₂₀O204.31Colorless viscous liquid275

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound7.35 (d, 2H), 7.29 (d, 2H), 4.63 (s, 2H), 1.32 (s, 9H)[6]150.3, 137.9, 126.8, 125.4, 65.2, 34.5, 31.43330 (O-H), 2960, 1510, 1015
4-Tert-butylbenzaldehyde9.97 (s, 1H), 7.82 (d, 2H), 7.55 (d, 2H), 1.35 (s, 9H)[7][8]192.2, 157.8, 134.2, 129.8, 125.9, 35.3, 31.1[9]2830, 2730 (C-H aldehyde), 1700 (C=O), 1605
Bourgeonal9.77 (t, 1H), 7.15 (d, 2H), 7.09 (d, 2H), 2.91 (t, 2H), 2.74 (t, 2H), 1.31 (s, 9H)202.3, 148.9, 138.2, 128.0, 125.4, 45.1, 34.5, 31.3, 29.82720 (C-H aldehyde), 1725 (C=O), 1510
Lilial®9.65 (d, 1H), 7.12 (d, 2H), 7.05 (d, 2H), 2.85-2.70 (m, 2H), 2.45 (m, 1H), 1.30 (s, 9H), 1.05 (d, 3H)[10]205.1, 149.2, 136.5, 129.0, 125.4, 51.5, 38.0, 34.4, 31.3, 13.52710 (C-H aldehyde), 1725 (C=O), 1510

The Science of Scent: Olfactory Signaling Pathway

The perception of fragrance molecules like Bourgeonal is initiated by their interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. Bourgeonal is a known potent agonist for the human olfactory receptor OR1D2 (also known as hOR17-4).[11][12] The activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.[13][14]

Diagram of the Bourgeonal-OR1D2 Signaling Pathway

Olfactory_Signaling cluster_membrane Cell Membrane OR1D2 OR1D2 Receptor G_Protein G-protein (Golf) (α, β, γ subunits) OR1D2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates GDP GDP G_Protein->GDP Releases cAMP cAMP AC->cAMP Converts ATP CNG_Channel CNG Ion Channel Ca_ion CNG_Channel->Ca_ion Influx Cl_Channel Ca²⁺-activated Cl⁻ Channel Cl_ion Cl_Channel->Cl_ion Efflux Bourgeonal Bourgeonal Bourgeonal->OR1D2 Binds GTP GTP GTP->G_Protein Binds ATP ATP ATP->AC cAMP->CNG_Channel Opens Ca_ion->Cl_Channel Opens Depolarization Depolarization Cl_ion->Depolarization Signal_to_Brain Signal_to_Brain Depolarization->Signal_to_Brain Generates Action Potential

Caption: Simplified signaling cascade upon activation of the OR1D2 receptor by Bourgeonal.

Upon binding of Bourgeonal to the OR1D2 receptor, a conformational change occurs, activating the associated G-protein (specifically, the olfactory G-protein, Golf). This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein. The activated α-subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of calcium ions (Ca²⁺) into the cell. This influx of Ca²⁺, in turn, opens calcium-activated chloride (Cl⁻) channels, leading to an efflux of chloride ions. The overall change in ion concentrations causes a depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed as the perception of a specific scent.[4][13]

Conclusion

This compound is a cornerstone molecule in the fragrance industry, providing a gateway to a family of highly valued synthetic odorants. Through a straightforward and versatile synthetic sequence involving oxidation and subsequent aldol condensation/hydrogenation, this precursor is transformed into compounds that mimic the delicate and fresh aroma of lily-of-the-valley. Understanding the detailed experimental protocols and the underlying principles of olfactory perception is essential for researchers and professionals in the fields of fragrance chemistry, materials science, and drug development to innovate and create novel scent experiences. The continued exploration of new derivatives and more efficient, sustainable synthetic methodologies will undoubtedly expand the fragrant repertoire derived from this valuable starting material.

References

The Pivotal Role of the Benzylic Hydroxyl Group: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylic hydroxyl group, a common structural motif in organic chemistry and medicinal chemistry, exhibits a unique and versatile reactivity profile that makes it a crucial player in chemical synthesis and a key determinant of the metabolic fate and activity of many pharmaceutical compounds. Its position adjacent to an aromatic ring allows for the stabilization of reactive intermediates, profoundly influencing the rates and pathways of a variety of transformations. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the benzylic hydroxyl group, supported by quantitative data, detailed experimental protocols for key transformations, and mechanistic visualizations to aid in a deeper understanding of its chemical behavior.

The Benzylic Position: A Hub of Enhanced Reactivity

The exceptional reactivity of the benzylic hydroxyl group stems from the ability of the adjacent benzene (B151609) ring to stabilize carbocations, radicals, and anions through resonance. This stabilization lowers the activation energy for reactions involving the formation of these intermediates at the benzylic carbon.

Leaving Group Ability: The Role of Protonation

The hydroxyl group itself is a poor leaving group due to its strong basicity. However, under acidic conditions, the hydroxyl group is protonated to form an oxonium ion (-OH2+). This protonation converts the hydroxyl into an excellent leaving group, water, which is a weak base.[1] This initial activation step is fundamental to many of the substitution and elimination reactions that benzylic alcohols undergo.

Electronic Effects of Ring Substituents: The Hammett Relationship

The rate of reactions at the benzylic position is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) on the ring, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), stabilize the developing positive charge in the transition state of reactions proceeding through a carbocation-like intermediate, thus accelerating the reaction rate.[2] Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN), destabilize the positive charge and retard the reaction rate.[2]

This relationship can be quantified using the Hammett equation :

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted benzyl (B1604629) alcohol.

  • k₀ is the rate constant for the reaction of the unsubstituted benzyl alcohol.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[3][4] A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state.[5]

Key Reactions of the Benzylic Hydroxyl Group

The benzylic hydroxyl group participates in a wide array of chemical transformations, including substitution, elimination, oxidation, and reduction reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

Benzylic alcohols are prone to nucleophilic substitution reactions. The mechanism, either SN1 or SN2, is influenced by the structure of the alcohol (primary, secondary, or tertiary), the nature of the nucleophile, and the reaction conditions.

  • SN1 Reactions: Tertiary and secondary benzylic alcohols readily undergo SN1 reactions, especially in the presence of protic solvents and weak nucleophiles.[6] The reaction proceeds through a resonance-stabilized benzylic carbocation intermediate, which is planar and can be attacked by the nucleophile from either face, leading to racemization if the benzylic carbon is a stereocenter.[7][8] The rate of SN1 reactions is highly dependent on the stability of this carbocation.

  • SN2 Reactions: Primary benzylic alcohols favor the SN2 mechanism, which involves a backside attack by a strong nucleophile in a single, concerted step.[9]

A classic example is the conversion of benzyl alcohol to benzyl chloride using thionyl chloride (SOCl2) or concentrated hydrochloric acid.[10][11]

Elimination Reactions (E1)

Tertiary and secondary benzylic alcohols can undergo E1 elimination reactions, particularly at higher temperatures in the presence of a strong, non-nucleophilic acid like sulfuric acid.[12][13] Similar to the SN1 pathway, the reaction proceeds through a benzylic carbocation intermediate. A proton is then abstracted from an adjacent carbon to form a conjugated alkene, such as styrene (B11656) from 1-phenylethanol.[14][15] Carbocation rearrangements can occur to form a more stable carbocation before elimination.[16]

Oxidation to Aldehydes, Ketones, and Carboxylic Acids

The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. The product of the oxidation depends on the nature of the alcohol (primary or secondary) and the oxidizing agent used.

  • Primary Benzylic Alcohols can be oxidized to either aldehydes or carboxylic acids.

    • To Aldehydes: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are used to stop the oxidation at the aldehyde stage.[17][18] Manganese dioxide (MnO2) is a selective reagent for the oxidation of benzylic and allylic alcohols.[19]

    • To Carboxylic Acids: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in aqueous sulfuric acid and acetone) will oxidize primary benzylic alcohols all the way to carboxylic acids.[20][21]

  • Secondary Benzylic Alcohols are oxidized to ketones using a variety of oxidizing agents, including Jones reagent, PCC, and Swern oxidation.[18][22]

Reduction to Hydrocarbons

The benzylic hydroxyl group can be completely removed through reduction to the corresponding hydrocarbon. This deoxygenation can be achieved using reagents like hydriodic acid with red phosphorus.

Quantitative Data on Benzylic Hydroxyl Reactivity

The following tables summarize quantitative data illustrating the influence of substituents on the reactivity of benzylic alcohols.

Table 1: Relative Rate Constants for the Oxidation of Substituted Benzyl Alcohols by Acidified Dichromate [2]

Substituent (para)Relative Rate (k/kH)
-OCH₃4.5
-CH₃1.8
-H1.0
-Cl0.4
-NO₂0.1

Table 2: Rate Constants for the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate (PzDC) at 303 K [5]

Substituent10³ k₂ (dm³ mol⁻¹ s⁻¹)
p-OCH₃15.8
p-CH₃8.91
H5.62
p-Cl2.82
m-Cl2.24
p-CN1.00
m-NO₂0.63
p-NO₂0.32

Table 3: Hammett ρ Values for the Oxidation of Substituted Benzyl Alcohols

Oxidantρ ValueReference
Pyrazinium Dichromate (PzDC)-1.29 (at 303 K)[5]
Pyridinium Chlorochromate (PCC)-1.70[17]
Acid Permanganate-1.76[23]

Detailed Experimental Protocols

Oxidation of Benzyl Alcohol to Benzoic Acid using Jones Reagent[25]

Caution: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

1. Preparation of Jones Reagent:

  • Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Slowly and with stirring, add this mixture to 50 mL of water.

  • Allow the solution to cool to room temperature.

2. Reaction Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (5.4 g, 50 mmol) in 100 mL of acetone (B3395972).

  • Cool the flask in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed.

  • Continue adding the reagent until the orange-red color persists.

3. Work-up and Isolation:

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears and a green precipitate forms.

  • Remove the acetone by rotary evaporation.

  • Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzoic acid.

Oxidation of a Secondary Benzylic Alcohol using Swern Oxidation[26]

1. Reaction Setup:

  • To a solution of oxalyl chloride (5 mmol) in dichloromethane (B109758) (1 mL) at -78 °C under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO) (10 mmol) in dichloromethane (1 mL) dropwise.

  • Stir the mixture for 15 minutes.

2. Addition of Alcohol:

  • Slowly add a solution of the secondary benzylic alcohol (e.g., 1-phenylethanol) in dichloromethane (3 mL) dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

3. Quenching and Work-up:

  • Add triethylamine (B128534) (15 mmol) dropwise.

  • Stir the reaction for 30 minutes at -78 °C and then allow it to slowly warm to room temperature.

  • The reaction can then be worked up by washing with water and extracting the product with an organic solvent.

Conversion of Benzyl Alcohol to Benzyl Chloride using Thionyl Chloride[27]

1. Reaction Procedure:

  • Dissolve the substituted benzyl alcohol (e.g., 3-methoxybenzyl alcohol, 2.0 mmol) and triethylamine (2.4 mmol) in dichloromethane (7 mL).

  • Slowly add thionyl chloride (3.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

2. Work-up and Isolation:

  • After the reaction is complete, wash the mixture with 1N HCl aqueous solution.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the benzyl chloride.

Williamson Ether Synthesis using a Benzylic Alcohol[28]

1. Deprotonation (for unactivated alcohols):

  • To a suspension of sodium hydride (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF), add the benzylic alcohol (1 equivalent) at 0 °C.

  • Stir the mixture for 1-2 hours.

2. Alkylation:

  • Add a solution of a primary alkyl halide (e.g., ethyl iodide) in THF to the alkoxide solution at 0 °C.

  • Stir for 4 hours, allowing the reaction to warm to room temperature if necessary.

3. Work-up and Isolation:

  • After the reaction is complete (monitored by TLC), acidify the reaction mixture with 6N HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane or MTBE).

  • Wash the organic layer with water and brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Alcohol Benzylic Alcohol (R-OH) Protonated_Alcohol Protonated Alcohol (R-OH2+) Alcohol->Protonated_Alcohol + H+ Acid H-A Carbocation Benzylic Carbocation (R+) Protonated_Alcohol->Carbocation - H2O A_minus A- Product Substituted Product (R-Nu) Carbocation->Product + Nu- Water H2O Nucleophile Nu-

Caption: SN1 reaction mechanism of a benzylic alcohol.

E1_Mechanism cluster_step1 Step 1 & 2: Protonation and Carbocation Formation cluster_step2 Step 3: Deprotonation Alcohol Benzylic Alcohol Carbocation Benzylic Carbocation Alcohol->Carbocation + H+, - H2O Alkene Alkene Carbocation->Alkene + B: Base B: HB H-B+

Caption: E1 elimination mechanism of a benzylic alcohol.

Jones_Oxidation_Mechanism cluster_step1 Step 1: Chromate Ester Formation cluster_step2 Step 2: Elimination cluster_step3 Further Oxidation (Primary Alcohols) Alcohol Benzylic Alcohol Chromate_Ester Chromate Ester Alcohol->Chromate_Ester + H2CrO4 Chromic_Acid H2CrO4 Carbonyl Aldehyde/Ketone Chromate_Ester->Carbonyl + H2O Water_Base H2O (as base) Aldehyde Aldehyde Hydrate Hydrate Aldehyde->Hydrate + H2O Carboxylic_Acid Carboxylic Acid Hydrate->Carboxylic_Acid [O]

Caption: Simplified mechanism for the Jones oxidation of a benzylic alcohol.

Experimental_Workflow_Substitution Workflow: Benzyl Alcohol to Benzyl Chloride Start Dissolve Benzyl Alcohol and Triethylamine in DCM Add_Reagent Slowly Add Thionyl Chloride Start->Add_Reagent React Stir at Room Temperature (1 hr) Add_Reagent->React Workup Wash with 1N HCl React->Workup Dry Dry with Anhydrous MgSO4 Workup->Dry Isolate Filter and Concentrate Dry->Isolate Product Benzyl Chloride Isolate->Product

Caption: Experimental workflow for the synthesis of benzyl chloride.

Conclusion

The benzylic hydroxyl group is a highly reactive and synthetically valuable functional group. Its reactivity is governed by the stabilizing influence of the adjacent aromatic ring, which facilitates a range of transformations including substitution, elimination, oxidation, and reduction. A thorough understanding of the factors that control these reactions, such as the electronic nature of ring substituents and the choice of reagents and reaction conditions, is essential for researchers and scientists in the field of drug development and organic synthesis. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide offer a solid foundation for harnessing the unique chemical properties of the benzylic hydroxyl group for the design and synthesis of novel molecules.

References

Methodological & Application

Application Note and Protocol: Selective Oxidation of 4-tert-butylbenzyl Alcohol to 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. 4-tert-butylbenzaldehyde (B1265539) is a key intermediate in the fragrance and pharmaceutical industries. This document provides a detailed overview of the mechanisms and protocols for the oxidation of 4-tert-butylbenzyl alcohol to 4-tert-butylbenzaldehyde, focusing on common and efficient methodologies. It includes a comparative analysis of different oxidizing agents, detailed experimental procedures, and visual representations of reaction mechanisms and workflows to aid in experimental design and execution.

Introduction

The conversion of this compound to 4-tert-butylbenzaldehyde is a critical step in the synthesis of various fine chemicals. The primary challenge in this oxidation lies in achieving high selectivity for the aldehyde product while preventing over-oxidation to the corresponding carboxylic acid. A variety of methods have been developed, ranging from classical stoichiometric oxidations using heavy metals to modern catalytic systems that employ greener oxidants like molecular oxygen. The choice of method often depends on factors such as substrate sensitivity, desired scale, cost, and environmental considerations. This note explores several reliable methods, detailing their mechanisms and providing practical experimental protocols.

Reaction Mechanisms

The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. The specific mechanism varies significantly with the chosen oxidant.

Pyridinium (B92312) Chlorochromate (PCC) Oxidation

PCC is a milder version of chromic acid-based oxidants, capable of oxidizing primary alcohols to aldehydes without significant over-oxidation in anhydrous solvents like dichloromethane (B109758) (DCM).[1][2] The reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. The rate-determining step is the cleavage of the C-H bond on the alcohol carbon atom.[3][4]

PCC_Mechanism cluster_0 Step 1: Formation of Chromate Ester cluster_1 Step 2: E2-like Elimination Alcohol 4-tBu-Ar-CH₂OH Ester 4-tBu-Ar-CH₂-O-CrO₂Cl Alcohol->Ester + PCC PCC PCC (CrO₃Cl⁻PyH⁺) PCC->Ester H2O H₂O + Py Ester2 4-tBu-Ar-CH₂-O-CrO₂Cl Aldehyde 4-tBu-Ar-CHO Ester2->Aldehyde C-H bond cleavage Base Base (e.g., Pyridine) Base->Aldehyde Abstracts H⁺ Cr_IV Cr(IV) species

Figure 1: Mechanism of PCC Oxidation.
Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C).[5][6] This method is renowned for its mild conditions and high yields. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a hindered base like triethylamine (B128534) (Et₃N) to yield the aldehyde.[7][8]

Swern_Mechanism DMSO DMSO Active_Species Chloro(dimethyl)sulfonium chloride DMSO->Active_Species + Oxalyl Chloride (-CO, -CO₂) Oxalyl Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium salt Active_Species->Alkoxysulfonium + Alcohol Alcohol 4-tBu-Ar-CH₂OH Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N (-Et₃NH⁺Cl⁻) Aldehyde 4-tBu-Ar-CHO Ylide->Aldehyde Intramolecular Elimination DMS DMS, CO, CO₂, Et₃NH⁺Cl⁻ Ylide->DMS

Figure 2: Key steps in the Swern Oxidation.
TEMPO-Catalyzed Aerobic Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of alcohols. In the presence of a co-catalyst (often a copper salt) and a terminal oxidant (like air or O₂), TEMPO is oxidized to the N-oxoammonium ion, which is the active oxidizing species.[9] This system is considered a "green" alternative as it uses air as the ultimate oxidant and operates under mild conditions.[10][11]

TEMPO_Cycle cluster_oxidation Alcohol Oxidation Cycle cluster_catalyst Catalyst Regeneration Cycle TEMPO TEMPO (Radical) TEMPO_plus N-Oxoammonium ion (Active Oxidant) TEMPO->TEMPO_plus Oxidized by Cu(II) TEMPOH TEMPO-H (Hydroxylamine) TEMPO_plus->TEMPOH Oxidizes Alcohol TEMPOH->TEMPO Re-oxidized Alcohol 4-tBu-Ar-CH₂OH Aldehyde 4-tBu-Ar-CHO Alcohol->Aldehyde Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidized by O₂ Cu_II->Cu_I Regenerates TEMPO O2 O₂ (Air) H2O H₂O O2->H2O

Figure 3: Catalytic cycle for TEMPO/Cu-catalyzed aerobic oxidation.

Comparison of Oxidation Methods

The selection of an appropriate oxidation protocol is crucial for successful synthesis. The table below summarizes and compares several common methods for the oxidation of this compound.

Method Oxidant/Catalyst System Typical Conditions Yield (%) Advantages Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)DCM, Room Temp~85Reliable, stops at aldehydeToxic chromium waste, anhydrous conditions needed[1]
Swern Oxidation DMSO, (COCl)₂, Et₃NDCM, -78 °C to RT>90Mild, high yield, tolerates many functional groupsRequires cryogenic temps, produces foul-smelling DMS[5][7]
TEMPO/Bleach TEMPO (cat.), NaOCl, KBrCH₂Cl₂/H₂O, 0 °C~95Inexpensive, high yield, simple procedureStoichiometric bleach, potential for halogenated byproducts[12]
TEMPO/Cu/Air TEMPO (cat.), Cu(I) salt, AirAcetonitrile, RT~65-80"Green" (uses air), mild conditionsCan be slower, catalyst system can be sensitive[13][14]
MnO₂ Oxidation Activated Manganese DioxideHexane or DCM, Reflux80-90Heterogeneous (easy workup), selective for benzylic alcoholsRequires large excess of activated MnO₂, variable reagent activity[15]
Permanganate Oxidation Potassium Permanganate (KMnO₄)Acetone/Water, controlled pHVariablePowerful, inexpensiveStrong potential for over-oxidation to carboxylic acid[16]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for synthesizing 4-tert-butylbenzaldehyde using three distinct methods.

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures known for their high efficiency and mildness.[6][17]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere.

  • Charge the flask with anhydrous DCM (100 mL) and oxalyl chloride (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of DMSO (2.2 eq) in anhydrous DCM (20 mL) and add it dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM (30 mL) and add it dropwise to the reaction mixture over 10 minutes, keeping the temperature below -60 °C. Stir for an additional 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -50 °C. A thick white precipitate will form.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (100 mL). Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylbenzaldehyde. Purify by vacuum distillation or column chromatography if necessary.

Protocol 2: TEMPO-Catalyzed Aerobic Oxidation

This "green" protocol uses a copper/TEMPO catalyst system with air as the terminal oxidant.[13][14]

Materials:

  • This compound

  • Copper(I) bromide (CuBr, ~5 mol%)

  • 2,2'-bipyridyl (bpy, ~5 mol%)

  • TEMPO (~5 mol%)

  • N-methylimidazole (NMI, ~10 mol%)

  • Acetonitrile

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and acetonitrile.

  • To this solution, add solid CuBr (~5 mol%). The solution should turn pale green.[14]

  • Add bpy (~5 mol%) and TEMPO (~5 mol%). The solution will become a deep red-brown.[14]

  • Add NMI (~10 mol%) dropwise.

  • Stir the reaction mixture vigorously at room temperature, open to the air (an air-filled balloon can be attached to the flask).

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate (B1210297) in hexanes). A color change from red-brown to turbid green often indicates reaction completion (typically 30-60 minutes).[13]

  • Once the starting material is consumed, dilute the reaction mixture with pentane (B18724) and water.

  • Transfer the mixture to a separatory funnel. The organic layer will be pale pink and the aqueous layer blue.

  • Separate the layers and extract the aqueous phase with pentane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

General Experimental Workflow

The successful synthesis and purification of 4-tert-butylbenzaldehyde involves a series of logical steps, from initial setup to final characterization.

Workflow start Start setup Reaction Setup (Glassware, Reagents) start->setup reaction Oxidation Reaction (Controlled Temp, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification characterization Product Characterization (NMR, IR, GC-MS) purification->characterization end End characterization->end

Figure 4: General workflow for oxidation and purification.

Safety and Handling

  • Chromium Reagents (PCC): Highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment (PPE). Dispose of chromium waste according to institutional guidelines.

  • Swern Oxidation: The reaction is exothermic and generates toxic carbon monoxide gas. It must be performed at low temperatures and in a well-ventilated fume hood.[8] Dimethyl sulfide (B99878) (DMS) byproduct has an extremely unpleasant and pervasive odor; glassware should be quenched with bleach solution.[5]

  • Oxidizing Agents: Handle all oxidizing agents with care. Avoid contact with flammable materials.

  • Solvents: Use anhydrous solvents where specified to avoid side reactions. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

References

Experimental procedure for the etherification of 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the etherification of 4-tert-butylbenzyl alcohol to synthesize 4-tert-butylbenzyl methyl ether. The procedure is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a step-by-step methodology, a summary of quantitative data, and a graphical representation of the experimental workflow.

Introduction

The etherification of benzylic alcohols is a fundamental transformation in organic synthesis, yielding benzyl (B1604629) ethers that are common structural motifs in pharmaceuticals, fragrances, and material science. The Williamson ether synthesis is a reliable and versatile method for this purpose. It proceeds via an SN2 reaction between an alkoxide, generated from the alcohol, and an alkyl halide. This application note details the synthesis of 4-tert-butylbenzyl methyl ether from this compound and methyl iodide, using sodium hydride as a base.

Data Presentation

The following table summarizes the key quantitative data for the Williamson ether synthesis of this compound.

ParameterValue
Reactants
This compound1.0 equivalent
Sodium Hydride (60% dispersion in mineral oil)1.2 equivalents
Methyl Iodide1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 85-95%
Product Purity (post-purification) >98%
Product Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.35 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 4.45 (s, 2H), 3.40 (s, 3H), 1.32 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 150.8, 135.2, 127.8, 125.4, 74.5, 58.2, 34.5, 31.4

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate (B1210297)

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

3. Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the alcohol.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the stirred solution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide. The reaction mixture will become cloudy.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq.) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure 4-tert-butylbenzyl methyl ether.

Experimental Workflow

Etherification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product start Start inert Establish Inert Atmosphere (N2/Ar) start->inert reagents Add this compound and anhydrous THF to flask deprotonation Cool to 0°C and add NaH (1.2 eq) reagents->deprotonation inert->reagents alkoxide Stir at 0°C then RT (Alkoxide Formation) deprotonation->alkoxide alkylation Cool to 0°C and add Methyl Iodide (1.5 eq) alkoxide->alkylation stir Stir at RT for 4-6h (Monitor by TLC) alkylation->stir quench Quench with sat. aq. NH4Cl at 0°C stir->quench extract Extract with Diethyl Ether, wash with H2O and Brine quench->extract dry Dry over MgSO4, filter, and concentrate extract->dry purify Purify by Flash Chromatography dry->purify end 4-tert-butylbenzyl methyl ether purify->end

Application Note: Step-by-Step Protocol for the Esterification of 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a standard laboratory procedure for the synthesis of 4-(tert-butyl)benzyl acetate (B1210297) via the esterification of 4-tert-butylbenzyl alcohol. The protocol is based on the Fischer-Speier esterification, a robust and widely used method that involves the reaction of a carboxylic acid with an alcohol under acidic catalysis.[1] This reversible reaction is typically driven toward the product by using an excess of one of the reactants or by removing water as it is formed.[2][3][4] In this protocol, glacial acetic acid serves as both the acylating agent and the solvent, and concentrated sulfuric acid is used as the catalyst.[5][6] This method is highly relevant for the synthesis of ester compounds, which are valuable intermediates in organic synthesis and drug development.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of 4-(tert-butyl)benzyl acetate from this compound.

2.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Representative Quantity (10.0 mmol scale)Notes
This compoundC₁₁H₁₆O164.241.64 g (10.0 mmol)Starting material (limiting reagent).
Glacial Acetic AcidCH₃COOH60.05~15 mL (~260 mmol)Reactant and solvent. Used in large excess to drive the reaction equilibrium.[6]
Sulfuric Acid (conc.)H₂SO₄98.08~0.5 mLCatalyst. Handle with extreme care.
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93~50 mLFor extraction. Ethyl acetate can also be used.[7]
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor neutralization and washing.[7]
Brine (Saturated NaCl Solution)NaCl58.44~20 mLFor final washing of the organic layer.[7]
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04As neededDrying agent.[6]

2.2 Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, pipettes)

2.3 Procedure

Reaction Setup:

  • Place 1.64 g (10.0 mmol) of this compound into a 50 mL round-bottom flask containing a magnetic stir bar.

  • In the fume hood, add ~15 mL of glacial acetic acid to the flask. Stir the mixture until the alcohol is fully dissolved.

  • Carefully add ~0.5 mL of concentrated sulfuric acid dropwise to the stirring solution.[5]

  • Attach a reflux condenser to the flask and ensure water is flowing through it.

Reflux: 5. Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of acetic acid (~118 °C). 6. Maintain the reflux with continuous stirring for 1 to 2 hours.[7] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

Work-up and Extraction: 7. After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.[8] 8. Pour the cooled mixture into a separatory funnel containing 30 mL of cold water. 9. Extract the product by adding 25 mL of dichloromethane (DCM) to the separatory funnel. 10. Gently shake the funnel, venting frequently to release pressure buildup from any CO₂ evolution. 11. Allow the layers to separate and drain the lower organic (DCM) layer into a clean Erlenmeyer flask. 12. Wash the organic layer sequentially with:

  • 20 mL of saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until CO₂ evolution ceases, indicating that all acids have been neutralized.[8]
  • 20 mL of brine (saturated NaCl solution).[7]
  • After the final wash, drain the organic layer into a dry Erlenmeyer flask.

Purification and Characterization: 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 10-15 minutes.[6] 15. Decant or filter the dried solution to remove the drying agent. 16. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude 4-(tert-butyl)benzyl acetate. 17. If higher purity is required, the crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.[5][9] 18. Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[10] A typical yield for this type of reaction is in the range of 70-95%.[2][7][11]

Data Presentation

The following table summarizes the key quantitative data for the described protocol.

ParameterValueReference/Note
Reactants
This compound1.64 g (10.0 mmol, 1.0 equiv)Limiting Reagent
Glacial Acetic Acid~15 mL (~260 mmol, ~26 equiv)Reactant and Solvent
Catalyst
Concentrated Sulfuric Acid~0.5 mLCatalytic Amount
Product (Theoretical)
4-(tert-butyl)benzyl acetateC₁₃H₁₈O₂Molar Mass: 206.28 g/mol
Theoretical Yield2.06 gBased on 100% conversion
Typical Results
Experimental Yield Range70-95% (1.44 g - 1.96 g)Dependent on reaction time and purification.[2][11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the esterification protocol.

Esterification_Workflow reagents 1. Mix Reagents (Alcohol, Acetic Acid, H₂SO₄) reflux 2. Reflux (1-2 hours) reagents->reflux workup 3. Work-up (Quench, Extract with DCM) reflux->workup wash 4. Wash (NaHCO₃, Brine) workup->wash dry 5. Dry & Filter (Na₂SO₄) wash->dry evaporate 6. Evaporate Solvent (Rotovap) dry->evaporate product 7. Purified Product (4-(tert-butyl)benzyl acetate) evaporate->product

Caption: Workflow diagram for the synthesis of 4-(tert-butyl)benzyl acetate.

References

Application Notes and Protocols: 4-Tert-butylbenzyl Alcohol in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-tert-butylbenzyl alcohol as an alkylating agent in Friedel-Crafts reactions. Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the derivatization of aromatic compounds. While classic methods often employ alkyl halides, the use of benzyl (B1604629) alcohols like this compound represents a greener alternative, with water as the primary byproduct.[1] This guide covers the reaction mechanism, experimental protocols, and data for the benzylation of arenes using this compound, offering a valuable resource for professionals in organic synthesis and drug development.

Introduction

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts, is a type of electrophilic aromatic substitution that allows for the synthesis of alkylated aromatic compounds.[2][3] Traditionally, this reaction involves the use of an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] However, the use of benzyl alcohols as alkylating agents has gained traction due to their lower toxicity and more environmentally friendly nature.[1][4]

This compound, in particular, serves as a valuable reagent for introducing the 4-tert-butylbenzyl moiety onto an aromatic ring. The bulky tert-butyl group can impart unique steric and electronic properties to the target molecule, which is often desirable in the development of new materials and pharmaceutical compounds. This document will detail the methodology for employing this compound in such synthetic transformations.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation with a benzyl alcohol proceeds through the formation of a carbocation intermediate. The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the hydroxyl group of the alcohol, forming a good leaving group (water). Subsequent loss of water generates a resonance-stabilized benzylic carbocation. This electrophile is then attacked by the nucleophilic aromatic ring to form a new carbon-carbon bond. A final deprotonation step restores the aromaticity of the ring.

Friedel_Crafts_Alkylation cluster_activation Carbocation Formation cluster_alkylation Electrophilic Aromatic Substitution 4_tert_butylbenzyl_alcohol This compound Protonation Protonation (+ H⁺) 4_tert_butylbenzyl_alcohol->Protonation Protonated_alcohol Protonated Alcohol Intermediate Protonation->Protonated_alcohol Water_loss Loss of Water (- H₂O) Protonated_alcohol->Water_loss Carbocation 4-tert-butylbenzyl carbocation Water_loss->Carbocation Arene Arene (e.g., p-xylene) Carbocation->Arene Electrophilic Attack Sigma_complex Sigma Complex (Arenium ion) Arene->Sigma_complex Nucleophilic Attack Deprotonation Deprotonation (- H⁺) Sigma_complex->Deprotonation Product Alkylated Product Deprotonation->Product

Caption: General mechanism of Friedel-Crafts alkylation using this compound.

Experimental Protocols

While a universal protocol for all arenes does not exist, the following methodologies provide a framework for the Friedel-Crafts alkylation using this compound. The choice of catalyst and reaction conditions will depend on the reactivity of the aromatic substrate.

Protocol 1: Benzylation of p-Xylene (B151628) using XtalFluor-E

This protocol is adapted from a procedure for the benzylation of various arenes with this compound.

Materials:

  • This compound

  • p-Xylene

  • XtalFluor-E (diethylaminosulfur trifluoride)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 equiv.) and p-xylene (5.0 equiv.) in dichloromethane, add XtalFluor-E (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Expected Product: 2-(4-(tert-butyl)benzyl)-1,4-dimethylbenzene

Protocol 2: General Friedel-Crafts Alkylation with a Lewis Acid Catalyst (Hypothetical Adaptation)

This protocol is a generalized adaptation based on typical Friedel-Crafts conditions and should be optimized for specific substrates.

Materials:

  • This compound

  • Arene (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂) or nitrobenzene

  • Ice bath

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the arene in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Carefully add the Lewis acid catalyst in portions with stirring.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled arene-catalyst mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Experimental Workflow

The general workflow for a Friedel-Crafts alkylation reaction using this compound is outlined below.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Arene, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere, Cooling) Reagent_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Alcohol_Addition Dropwise addition of This compound solution Catalyst_Addition->Alcohol_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Alcohol_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Drying_and_Concentration Drying and Solvent Removal Workup->Drying_and_Concentration Purification Purification (Chromatography, Distillation) Drying_and_Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

Data Presentation

The following table summarizes representative data for the benzylation of arenes with this compound. Note that quantitative data in the literature for this specific alcohol is limited, and yields are highly dependent on the substrate and reaction conditions.

Arene SubstrateAlkylating AgentCatalyst/ActivatorProductYield (%)Reference
p-XyleneThis compoundXtalFluor-E2-(4-(tert-butyl)benzyl)-1,4-dimethylbenzene100Supporting Information for "In Situ Activation of Benzyl Alcohols with XtalFluor-E"
1,4-DimethoxybenzeneThis compoundXtalFluor-E2-(4-(tert-butyl)benzyl)-1,4-dimethoxybenzene90Supporting Information for "In Situ Activation of Benzyl Alcohols with XtalFluor-E"
BenzeneBenzyl AlcoholHierarchical H-beta ZeoliteDiphenylmethane~90 (selectivity)The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite
TolueneBenzyl AlcoholHierarchical H-beta ZeoliteBenzyl-2-methylbenzene~92 (product yield)The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite

Challenges and Considerations

  • Polyalkylation: The product of the Friedel-Crafts alkylation is often more nucleophilic than the starting material, which can lead to multiple alkylations.[2][5] Using a large excess of the aromatic substrate can help to minimize this side reaction.

  • Carbocation Rearrangements: While the 4-tert-butylbenzyl carbocation is relatively stable and less prone to rearrangement, this can be a significant issue with other alkylating agents.[2]

  • Catalyst Choice: The choice of catalyst is critical. Lewis acids like AlCl₃ are highly active but can be difficult to handle due to their moisture sensitivity.[2] Greener alternatives include solid acid catalysts like zeolites and certain ionic liquids.[6][7]

  • Substrate Scope: Strongly deactivated aromatic rings (e.g., nitrobenzene) are generally unreactive in Friedel-Crafts alkylation.[3][5] Conversely, highly activated arenes like phenols and anilines can react with the Lewis acid catalyst.

Conclusion

This compound is a viable and environmentally conscious alternative to traditional alkyl halides for the Friedel-Crafts benzylation of arenes. The reaction proceeds through a benzylic carbocation intermediate and can be effectively catalyzed by various acid systems. While challenges such as polyalkylation exist, careful control of reaction conditions can lead to good yields of the desired mono-alkylated products. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in the synthesis of novel aromatic compounds for applications in drug discovery and materials science. Further research into optimizing catalysts and conditions will continue to expand the scope and utility of this important reaction.

References

Application of 4-Tert-butylbenzyl Alcohol in Polymer Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Tert-butylbenzyl alcohol is a substituted aromatic alcohol that holds significant potential as an initiator in various polymer synthesis methodologies, particularly in ring-opening polymerization (ROP) and cationic polymerization. Its hydroxyl group can initiate the growth of polymer chains from cyclic monomers like lactones, lactides, and epoxides, or from vinyl monomers. The presence of the bulky tert-butyl group can influence the polymer's properties, such as its thermal stability, solubility, and microstructure, by modifying the steric environment at the initiation site. This bulky end-group can be a desirable feature for creating polymers with specific physical characteristics or for subsequent analytical studies of the polymer architecture.

This document provides detailed application notes and experimental protocols for the use of this compound as an initiator in polymer synthesis, focusing on a representative example: the organocatalyzed ring-opening polymerization of ε-caprolactone. While specific literature with extensive quantitative data for this compound is limited, the provided protocols are based on well-established procedures for similar benzyl (B1604629) alcohol initiators and are readily adaptable.

Primary Application: Initiator for Ring-Opening Polymerization (ROP)

This compound is an effective initiator for the controlled ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, to produce polyesters. In this role, the alcohol, in conjunction with a suitable catalyst, opens the cyclic monomer and becomes the α-end group of the resulting polymer chain. This allows for the synthesis of polymers with a defined molecular weight and a narrow molecular weight distribution (polydispersity index, PDI). The bulky 4-tert-butylbenzyl end-group can be particularly useful for applications requiring modified surface properties or as a bulky tracer for polymer analysis.

Logical Workflow for ROP using this compound

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer_Prep Monomer Purification (ε-caprolactone) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Preparation (this compound) Initiator_Prep->Reaction_Setup Catalyst_Prep Catalyst Solution (e.g., t-BuP2 in Toluene) Catalyst_Prep->Reaction_Setup Initiation Initiation & Propagation (Monomer + Initiator + Catalyst) Reaction_Setup->Initiation Add reagents Quenching Quenching (e.g., Benzoic Acid) Initiation->Quenching After desired time Precipitation Polymer Precipitation (in cold Methanol) Quenching->Precipitation Drying Drying in Vacuo Precipitation->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

Caption: Workflow for ROP of ε-caprolactone initiated by this compound.

Experimental Protocols

The following protocol details the synthesis of poly(ε-caprolactone) using this compound as an initiator and a phosphazene organocatalyst. This method is known for producing well-defined polymers at room temperature.

Protocol 1: Organocatalyzed Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (monomer)

  • This compound (initiator)

  • 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (t-BuP₂) (catalyst)

  • Anhydrous Toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Benzoic acid (quenching agent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Initiator Preparation:

    • Dry ε-caprolactone over CaH₂ for 48 hours and then distill under reduced pressure. Store under an inert atmosphere.

    • Dissolve a known amount of this compound in anhydrous toluene to prepare a stock solution of a specific concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add a magnetic stir bar to a flame-dried Schlenk flask.

    • Add the desired amount of purified ε-caprolactone to the flask.

    • Add the appropriate volume of the this compound stock solution to achieve the target monomer-to-initiator ratio (e.g., 100:1).

    • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Initiation and Polymerization:

    • In a separate vial inside the glovebox, prepare a stock solution of the t-BuP₂ catalyst in anhydrous toluene.

    • To start the polymerization, rapidly inject the required amount of the t-BuP₂ catalyst solution into the monomer/initiator mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature. Monitor the progress by taking aliquots at different time intervals for ¹H NMR analysis to determine monomer conversion.

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by adding a slight excess of a benzoic acid solution in toluene.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with stirring.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum at 40 °C until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC) with polystyrene standards.

    • Confirm the polymer structure and the incorporation of the this compound initiator as the end-group using ¹H NMR and ¹³C NMR spectroscopy.

Quantitative Data Presentation

The following table presents representative data for the organocatalyzed ROP of ε-caprolactone initiated by a primary alcohol. The results using this compound are expected to be comparable, although reaction times may vary slightly due to steric effects.

EntryMonomer/Initiator Ratio ([M]/[I])Catalyst (mol%)Time (min)Conversion (%)Mₙ (theoretical) ( g/mol )Mₙ (GPC) ( g/mol )PDI (Mₙ/Mₙ)
150:1115955,4205,3001.08
2100:11309610,95010,8001.10
3200:11609421,44021,1001.12

Note: This data is representative for a primary alcohol initiator under similar conditions. Actual results with this compound may differ.

Alternative Application: Co-initiator in Cationic Polymerization

This compound can also be employed as an initiator (often termed a co-initiator) in the cationic polymerization of electron-rich alkenes, such as vinyl ethers. In this type of polymerization, a Lewis acid (e.g., SnCl₄, TiCl₄) activates the alcohol, which then protonates the monomer to generate a carbocationic propagating species.

Logical Relationship in Cationic Polymerization Initiation

G Initiator 4-Tert-butylbenzyl Alcohol (ROH) Active_Complex Activated Complex [H+ LA(OR)-] Initiator->Active_Complex Co_initiator Lewis Acid (LA) (e.g., SnCl4) Co_initiator->Active_Complex Monomer Vinyl Ether Monomer Propagating_Chain Propagating Cationic Chain Monomer->Propagating_Chain Adds to Active_Complex->Propagating_Chain Initiates Polymer Poly(vinyl ether) Propagating_Chain->Polymer Termination/ Chain Transfer

Caption: Initiation mechanism in cationic polymerization using an alcohol/Lewis acid system.

Protocol 2: Cationic Polymerization of Isobutyl Vinyl Ether (Representative Protocol)

Materials:

  • Isobutyl vinyl ether (IBVE) (monomer)

  • This compound (initiator)

  • Tin (IV) chloride (SnCl₄) (co-initiator)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol with a small amount of ammonia (B1221849) (quenching solution)

Procedure:

  • Monomer and Solvent Purification:

    • Distill IBVE from sodium metal under a nitrogen atmosphere.

    • Dry DCM by refluxing over CaH₂ followed by distillation.

  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous DCM and the desired amount of this compound to a Schlenk flask equipped with a magnetic stir bar.

    • Cool the flask to the desired temperature (e.g., -20 °C) in a cryostat.

  • Initiation and Polymerization:

    • In a separate, dry vial, prepare a dilute solution of SnCl₄ in anhydrous DCM.

    • Add the purified IBVE monomer to the cooled initiator solution.

    • Start the polymerization by adding the SnCl₄ solution dropwise to the rapidly stirred monomer/initiator mixture. The reaction is often very fast.

  • Termination and Purification:

    • After the desired reaction time (e.g., 10-30 minutes), quench the polymerization by adding pre-chilled methanol containing a small amount of ammonia to neutralize the acidic catalyst.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

Conclusion

This compound serves as a versatile initiator for the synthesis of polymers with a bulky aromatic end-group. It is particularly well-suited for the organocatalyzed ring-opening polymerization of cyclic esters, enabling the production of well-defined polyesters. Furthermore, it can act as a co-initiator in the cationic polymerization of vinyl ethers. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the use of this initiator in creating novel polymeric materials with tailored properties. The bulky tert-butyl substituent provides a unique handle to modify polymer characteristics and to facilitate detailed architectural analysis.

Application Notes and Protocols: 4-Tert-butylbenzyl Alcohol as a Protecting Group in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and chemo-selectivity. The 4-tert-butylbenzyl (TBB) group has emerged as a valuable tool for the protection of hydroxyl functionalities. Its characteristics, including stability under a range of conditions and selective removal, make it an attractive option in the synthesis of complex molecules, particularly in pharmaceutical and natural product synthesis.

The TBB group is a substituted benzyl (B1604629) ether, and its reactivity is analogous to the more common benzyl (Bn) group. However, the presence of the bulky tert-butyl group on the aromatic ring can influence its stability and reactivity, offering subtle yet potentially advantageous differences. This document provides detailed application notes and experimental protocols for the use of 4-tert-butylbenzyl alcohol as a protecting group for alcohols.

Core Principles

The utility of the 4-tert-butylbenzyl group is rooted in its stability towards a variety of reagents and reaction conditions, coupled with the availability of several methods for its cleavage. This allows for its integration into complex synthetic strategies where orthogonality with other protecting groups is crucial.

Key Features:

  • Stability: The TBB ether is generally stable to basic, nucleophilic, and many oxidative and reductive conditions that do not involve catalytic hydrogenation.[1][2]

  • Introduction: Typically introduced via a Williamson ether synthesis by reacting an alkoxide with 4-tert-butylbenzyl bromide.

  • Cleavage: Can be removed under several distinct conditions, providing flexibility in synthetic planning:

    • Hydrogenolysis: The most common and mildest method for deprotection involves catalytic hydrogenation.

    • Oxidative Cleavage: Can be cleaved using specific oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3]

    • Acidic Cleavage: Strong acidic conditions can also effect cleavage, typically via an SN1-type mechanism due to the stability of the benzylic carbocation.[4][5]

Experimental Protocols

A. Synthesis of 4-tert-butylbenzyl Bromide (Protecting Group Precursor)

The primary reagent for introducing the TBB protecting group is 4-tert-butylbenzyl bromide. A common laboratory-scale synthesis is provided below.

Protocol A1: Bromination of 4-tert-butyltoluene (B18130)

Reagent/SolventMolar Equiv.Notes
4-tert-butyltoluene1.0Starting material
N-Bromosuccinimide (NBS)1.0 - 1.2Brominating agent
Azobisisobutyronitrile (AIBN) or Benzoyl PeroxidecatalyticRadical initiator
Carbon tetrachloride (CCl₄) or other suitable solvent-Anhydrous

Procedure:

  • To a solution of 4-tert-butyltoluene in a suitable anhydrous solvent (e.g., CCl₄), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to afford the crude 4-tert-butylbenzyl bromide, which can be purified by distillation or chromatography if necessary.

Typical Yield: >90%

B. Protection of Alcohols as 4-tert-butylbenzyl Ethers

The protection of hydroxyl groups as TBB ethers is typically achieved through a Williamson ether synthesis. The choice of base and solvent depends on the nature of the alcohol (primary, secondary, or tertiary) and the presence of other functional groups.

Protocol B1: Protection of a Primary Alcohol

Reagent/SolventMolar Equiv.Notes
Primary Alcohol1.0Substrate
Sodium Hydride (NaH, 60% in mineral oil)1.1 - 1.5Base
4-tert-butylbenzyl bromide1.1 - 1.5Alkylating agent
Tetrabutylammonium iodide (TBAI)catalyticOptional, to accelerate reaction
Anhydrous THF or DMF-Solvent

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in the same solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 4-tert-butylbenzyl bromide (and catalytic TBAI, if used) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Typical Yields for Primary Alcohols: 85-98%

Protocol B2: Protection of a Secondary Alcohol

For secondary alcohols, which are more sterically hindered, more forcing conditions may be required.

Reagent/SolventMolar Equiv.Notes
Secondary Alcohol1.0Substrate
Sodium Hydride (NaH, 60% in mineral oil)1.5 - 2.0Base
4-tert-butylbenzyl bromide1.5 - 2.0Alkylating agent
Anhydrous DMF-Solvent

Procedure:

Follow the procedure for primary alcohols (Protocol B1), but conduct the reaction at an elevated temperature (e.g., 60-80 °C) in DMF to ensure complete conversion. Reaction times may be longer.

Typical Yields for Secondary Alcohols: 70-90%

C. Deprotection of 4-tert-butylbenzyl Ethers

The choice of deprotection method depends on the presence of other functional groups in the molecule.

Protocol C1: Deprotection by Catalytic Hydrogenolysis

This is the most common and generally the mildest method for cleaving TBB ethers.

Reagent/SolventMolar Equiv./LoadingNotes
TBB-protected Alcohol1.0Substrate
Palladium on Carbon (Pd/C, 10 wt%)5 - 10 mol%Catalyst
Hydrogen (H₂)excessHydrogen source (balloon or H₂ atmosphere)
Methanol, Ethanol, or Ethyl Acetate-Solvent

Procedure:

  • Dissolve the TBB-protected alcohol in a suitable solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be purified further if necessary.

Typical Yields: 90-99%

Protocol C2: Deprotection by Oxidative Cleavage with DDQ

This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes, or other benzyl-type protecting groups that are more resistant to oxidation).

Reagent/SolventMolar Equiv.Notes
TBB-protected Alcohol1.0Substrate
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)1.2 - 2.0Oxidant
Dichloromethane (DCM) / Water (e.g., 18:1 v/v)-Solvent system

Procedure:

  • Dissolve the TBB-protected alcohol in a mixture of DCM and water.

  • Add DDQ to the solution and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction mixture will typically change color as the DDQ is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to remove the hydroquinone (B1673460) byproduct.

Typical Yields: 70-90%[3]

Protocol C3: Deprotection by Acidic Cleavage

This method is generally less common due to the harsh conditions required, but it can be useful in specific synthetic contexts.

Reagent/SolventMolar Equiv.Notes
TBB-protected Alcohol1.0Substrate
Trifluoroacetic Acid (TFA)excessStrong acid
Dichloromethane (DCM)-Solvent
Triethylsilane (TES) or Anisole1.0 - 2.0Cation scavenger (optional but recommended)

Procedure:

  • Dissolve the TBB-protected alcohol in DCM and cool the solution to 0 °C.

  • If using a cation scavenger, add it to the solution.

  • Slowly add trifluoroacetic acid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Perform a standard aqueous workup and purify the product as needed.

Typical Yields: Variable, generally lower than hydrogenolysis.[4][5]

Data Presentation

Table 1: Summary of Protection and Deprotection Conditions for 4-tert-butylbenzyl Ethers

TransformationReagentsSolventTemperatureTypical TimeTypical Yield (%)Notes
Protection (Primary Alcohol) NaH, 4-t-Bu-BnBrTHF or DMF0 °C to RT2 - 6 h85 - 98TBAI can be used as a catalyst.
Protection (Secondary Alcohol) NaH, 4-t-Bu-BnBrDMFRT to 60 °C4 - 12 h70 - 90More forcing conditions may be needed.
Deprotection (Hydrogenolysis) H₂, Pd/C (10%)MeOH or EtOHRT1 - 4 h90 - 99Mildest and most efficient method.
Deprotection (Oxidative) DDQDCM/H₂ORT1 - 8 h70 - 90Useful in the presence of reducible groups.
Deprotection (Acidic) TFADCM0 °C to RT0.5 - 3 hVariableCan be useful for acid-stable substrates.

Mandatory Visualizations

G cluster_protection Protection Workflow Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Base (e.g., NaH) TBB_Ether TBB Ether (R-O-TBB) Alkoxide->TBB_Ether 4-tert-butylbenzyl bromide G cluster_deprotection Deprotection Pathways TBB_Ether TBB Ether (R-O-TBB) Hydrogenolysis Hydrogenolysis (H₂, Pd/C) TBB_Ether->Hydrogenolysis Oxidative Oxidative Cleavage (DDQ) TBB_Ether->Oxidative Acidic Acidic Cleavage (TFA) TBB_Ether->Acidic Deprotected_Alcohol Alcohol (R-OH) Hydrogenolysis->Deprotected_Alcohol Oxidative->Deprotected_Alcohol Acidic->Deprotected_Alcohol G Orthogonal Deprotection Strategy Molecule Substrate with Multiple Protecting Groups (R-OTBB, R'-OTBS) Intermediate1 Intermediate with Deprotected Alcohol (R-OH, R'-OTBS) Molecule->Intermediate1 Deprotection Condition A (e.g., H₂, Pd/C for TBB) Final_Product Fully Deprotected Diol (R-OH, R'-OH) Intermediate1->Final_Product Deprotection Condition B (e.g., TBAF for TBS)

References

Application Notes & Protocols for the Purity Assessment of 4-Tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for determining the purity of 4-tert-butylbenzyl alcohol. The described techniques are essential for quality control, stability studies, and regulatory submissions in the pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds. Its purity is critical to ensure the desired reaction outcomes and the quality of the final product. This document outlines the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.

Analytical Techniques Overview

A multi-tiered approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities. Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds, while Mass Spectrometry (MS) provides definitive identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of compounds. When coupled with a UV detector, it is suitable for quantifying non-volatile impurities and the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the confirmation of the active substance and the identification of impurities. Quantitative NMR (qNMR) is a primary method for determining purity without the need for a specific reference standard of the analyte.

Experimental Protocols

Gas Chromatography (GC-FID/MS)

This protocol describes a gas chromatography method for the purity assessment of this compound and the identification of volatile related substances.

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of This compound prep2 Dissolve in 1 mL of suitable solvent (e.g., Dichloromethane) prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Separation on capillary column gc_inj->gc_sep gc_det Detection by FID/MS gc_sep->gc_det data_proc Integrate peak areas gc_det->data_proc data_calc Calculate purity by area percent normalization data_proc->data_calc

Caption: Workflow for GC Purity Analysis.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of dichloromethane to a final concentration of 10 mg/mL.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C.[1]

    • Detector Temperature (FID): 280 °C.[1]

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[1]

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[1]

    • Injection Volume: 1 µL (split ratio 50:1).[1]

  • Data Analysis: Determine the purity by area percent normalization of the resulting chromatogram. For MS detection, identify impurities by comparing their mass spectra with a reference library.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound and non-volatile impurities.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of This compound prep2 Dissolve in 10 mL of mobile phase prep1->prep2 hplc_inj Inject 10 µL into HPLC prep2->hplc_inj hplc_sep Separation on C18 column hplc_inj->hplc_sep hplc_det Detection by UV at 220 nm hplc_sep->hplc_det data_proc Integrate peak areas hplc_det->data_proc data_calc Calculate purity using a reference standard data_proc->data_calc

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[1]

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.[1]

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.[1]

  • Data Analysis: Calculate the purity by comparing the peak area of the main component to that of a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of this compound using qNMR.

Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of sample and ~5 mg of internal standard prep2 Dissolve in 0.75 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 nmr_acq Acquire 1H NMR spectrum prep2->nmr_acq nmr_proc Process spectrum (phasing, baseline correction) nmr_acq->nmr_proc data_int Integrate characteristic peaks of sample and internal standard nmr_proc->data_int data_calc Calculate purity based on integral values and weights data_int->data_calc

Caption: Workflow for qNMR Purity Analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[1]

Reagents:

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).[1]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.[1]

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of the deuterated solvent.[1]

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Data Presentation

Quantitative data from the analytical methods should be summarized for clarity and comparison.

Table 1: GC-FID Purity Assessment

ParameterValue
Retention TimeAnalyte-specific
Purity (Area %)> 99.0% (Typical)
Limit of DetectionAnalyte-dependent
Limit of QuantificationAnalyte-dependent

Table 2: HPLC-UV Purity Assessment

ParameterValue
Retention TimeAnalyte-specific
Purity (vs. Standard)> 99.0% (Typical)
Limit of DetectionAnalyte-dependent
Limit of QuantificationAnalyte-dependent

Table 3: qNMR Purity Assessment

ParameterValue
Characteristic ¹H Signal~4.6 ppm (CH₂)
Purity (Absolute)> 99.0% (Typical)
Uncertainty< 0.5%

Potential Impurities

Knowledge of the synthetic route of this compound is crucial for identifying potential impurities. Common impurities may include:

  • Starting materials: 4-tert-butylbenzaldehyde.

  • By-products: Isomeric compounds or products of over-reaction.

  • Residual solvents: Solvents used in the synthesis and purification steps.

The analytical methods described herein should be validated to ensure they are capable of separating and quantifying these potential impurities.

References

Application Note: GC-MS Analysis of 4-Tert-butylbenzyl Alcohol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-butylbenzyl alcohol and its derivatives are intermediates in the synthesis of various organic compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of these compounds. This document provides detailed protocols and application notes for the GC-MS analysis of this compound and its derivatives in various matrices.

Principle of the Method

The analysis of this compound and its derivatives by GC-MS involves the separation of the analytes on a gas chromatographic column followed by detection and identification using a mass spectrometer. Due to the polarity and relatively low volatility of the alcohol functional group, a derivatization step is often employed to improve chromatographic peak shape and thermal stability. The mass spectrometer provides fragmentation patterns that are characteristic of the molecular structure, allowing for confident identification and quantification.

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and GC-MS analysis.

2.1. Sample Preparation

The choice of sample preparation method depends on the matrix.

2.1.1. Liquid Samples (e.g., cosmetic lotions, injectable suspensions)

  • Ultrasonic Extraction:

  • Liquid-Liquid Extraction (LLE) for Injectable Suspensions:

    • Accurately weigh approximately 2 g of the homogenized sample into a separatory funnel.[2]

    • Extract the sample with 60 mL of methanol (B129727).[2]

    • Pass the extract through a filter containing 20 g of anhydrous sodium sulfate (B86663) into a 250 mL round-bottom flask.[2]

    • Repeat the extraction twice with 50 mL of methanol each time.[2]

    • Evaporate the combined methanol solution in a rotary evaporator at 40°C.[2]

    • Reconstitute the residue in a suitable volume of methanol (e.g., 2 mL) for GC-MS analysis.[2]

2.1.2. Biological Samples (e.g., urine, plasma)

  • To 500 µL of the sample, add a suitable internal standard.[3]

  • Acidify the sample to pH ~3 with 1 M HCl.[3]

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.[3]

  • Centrifuge at 3000 x g for 10 minutes.[3]

  • Transfer the upper organic layer to a clean tube.[3]

  • Repeat the extraction and combine the organic extracts.[3]

  • Dry the combined extract by passing it through anhydrous sodium sulfate.[3]

  • Evaporate the solvent under a gentle stream of nitrogen.[3]

  • The dried residue is ready for derivatization or reconstitution in a suitable solvent for direct injection if derivatization is not required.[3]

2.2. Derivatization (Silylation)

To improve the volatility and thermal stability of this compound and its derivatives containing hydroxyl or carboxyl groups, silylation is a common derivatization technique.[3][4]

  • To the dried sample residue, add 25 µL of anhydrous pyridine (B92270) and 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Seal the vial and heat at 65°C for 30 minutes.[3]

  • Cool the vial to room temperature before GC-MS analysis.[3]

2.3. GC-MS Parameters

The following are typical GC-MS conditions that can be optimized for specific instruments and applications.

ParameterValueReference
Gas Chromatograph
Injection Port Temp.260 - 280°C[1][2]
Injection ModeSplitless[2]
Injection Volume1 µL[2]
Carrier GasHelium[2]
Flow Rate1 mL/min[1][2]
ColumnDB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[1]
Oven ProgramInitial temp 60°C for 5 min, ramp to 270°C at 35°C/min, hold for 1 min[1]
Mass Spectrometer
Interface Temp.250 - 300°C[1][2]
Ion Source Temp.230°C[2]
Ionization ModeElectron Ionization (EI)[2]
Acquisition ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[1][2]
Mass Rangem/z 50-600[5]

Data Presentation

The following table summarizes quantitative data from the analysis of benzyl (B1604629) alcohol and its derivatives using GC-MS. This data can serve as a reference for method validation.

AnalyteMatrixLinearity Range (µg/mL)Detection Limit (µg/mL)Recovery (%)Reference
Benzyl AlcoholCosmetics0.0625 - 100Not specified96 - 101[1]
Benzyl AlcoholInjectable Suspensions0.1 - 100.1 (LOD)Not specified[2][6]
Benzyl AlcoholSerum2 - 200 mg/L0.1 mg/LNot specified[7]
Carboxylic Acids (as 4-t-butylbenzyl esters)WaterNot specified< 3 ng/mL (LOD)86.8 - 101[5]

Mass Spectral Fragmentation

The mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak (M+) may be weak or absent.[8][9] Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[10]

For this compound (C11H16O, MW: 176.26), the NIST mass spectrometry data shows a top peak at m/z 149 and a second-highest peak at m/z 91.[11] The peak at m/z 91 corresponds to the tropylium (B1234903) ion (C7H7+), a common fragment for benzyl compounds. The base peak at m/z 149 likely results from the loss of an ethyl group from the tert-butyl group followed by rearrangement. The derivatization of the alcohol group will alter the fragmentation pattern, typically leading to a more prominent molecular ion or characteristic fragments from the derivatizing agent. For instance, BSTFA derivatives often show [M-15]+ and [M-89]+ ions.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and its derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix (e.g., cosmetic, biological fluid) extraction Extraction (LLE or Ultrasonic) sample->extraction drying Drying (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation derivatization Silylation (BSTFA + TMCS) evaporation->derivatization heating Heating (65°C) derivatization->heating gcms_injection GC-MS Injection heating->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis report Reporting data_analysis->report

Caption: Experimental workflow for GC-MS analysis.

logical_relationship analyte This compound & Derivatives sample_prep Sample Preparation (Isolation & Purification) analyte->sample_prep derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gc_separation GC Separation (Volatility-based) derivatization->gc_separation ms_detection MS Detection (Structure-based) gc_separation->ms_detection quant_qual Quantitative & Qualitative Results ms_detection->quant_qual

Caption: Logical relationships in the GC-MS analysis.

References

Application Note: A Validated HPLC Method for the Quantification of 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-tert-butylbenzyl alcohol. The method is developed for researchers, scientists, and professionals in the drug development industry requiring a reliable analytical procedure for this compound. The protocol outlines the chromatographic conditions, system suitability parameters, and a comprehensive validation strategy encompassing linearity, accuracy, precision, and sensitivity. All quantitative data is presented in structured tables, and a workflow diagram is provided for clarity.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its accurate quantification is crucial for process monitoring, quality control, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note presents a detailed, step-by-step protocol for the development and validation of an isocratic RP-HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical FormulaC₁₁H₁₆O[3][4]
Molecular Weight164.25 g/mol [5]
AppearanceClear colorless liquid[1][3]
Boiling Point140 °C at 20 mmHg[1]
Density0.928 g/mL at 25 °C[1]
SolubilitySoluble in alcohol, insoluble in water[1][2][5]
UV AbsorptionAromatic (Expected λmax ~220-270 nm)Inferred from structure

Experimental Protocols

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation procedure will depend on the matrix. For a simple solution, a direct dilution with the mobile phase to bring the concentration within the calibration range is sufficient. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

Method Validation

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

System suitability was assessed by injecting the 50 µg/mL standard solution six times. The acceptance criteria are presented in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 20007500
% RSD of Peak Area≤ 2.0%0.8%
% RSD of Retention Time≤ 1.0%0.3%

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 1234

Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelConcentration (µg/mL)% RSD (n=6)
Repeatability 500.9%
Intermediate Precision 501.5%

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Workflow Diagram

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation cluster_result Result prep_standards Prepare Standard Solutions hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep_standards->hplc_setup prep_samples Prepare Sample Solutions prep_samples->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability inject_samples Inject Standards and Samples system_suitability->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition quantification Quantify this compound data_acquisition->quantification validation Perform Method Validation (Linearity, Accuracy, Precision) quantification->validation final_report Final Report validation->final_report

Caption: Workflow for HPLC method development and validation of this compound.

Conclusion

The developed RP-HPLC method is simple, rapid, and reliable for the quantification of this compound. The method validation results demonstrate excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control and research applications. The short run time allows for a high throughput of samples.

References

Application Notes and Protocols: A Scalable Synthesis of 4-Tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-tert-butylbenzyl alcohol, a key intermediate in the production of various pharmaceuticals and fragrances. The featured method is the reduction of 4-tert-butylbenzaldehyde (B1265539) using sodium borohydride (B1222165), a versatile and scalable approach. Alternative synthetic routes, including the reduction of 4-tert-butylbenzoic acid and catalytic hydrogenation, are also discussed to provide a comprehensive overview for researchers and drug development professionals. This guide includes detailed experimental procedures, safety precautions, characterization data, and a comparative summary of different synthetic strategies to facilitate process scale-up.

Introduction

This compound is a valuable building block in organic synthesis.[1] Its applications range from the manufacturing of agricultural chemicals to being a crucial intermediate for fragrances like Lilial™.[2] The efficient and scalable synthesis of this alcohol is therefore of significant interest to the chemical and pharmaceutical industries. This application note focuses on a robust and scalable laboratory procedure for its preparation via the reduction of 4-tert-butylbenzaldehyde.

Overview of Synthetic Strategies

Several methods can be employed for the synthesis of this compound. The choice of method often depends on the starting material availability, desired scale, and safety considerations. The three primary routes are:

  • Reduction of 4-tert-butylbenzaldehyde: This is a common and straightforward approach. The aldehyde can be reduced to the corresponding primary alcohol using various reducing agents.[3][4]

  • Reduction of 4-tert-butylbenzoic acid: The carboxylic acid can also be reduced to the alcohol, though this typically requires a stronger reducing agent than the reduction of an aldehyde.[2]

  • Catalytic Hydrogenation of 4-tert-butylbenzaldehyde: This method involves the use of hydrogen gas and a metal catalyst, which can be advantageous for large-scale industrial production due to cost-effectiveness and reduced waste.[5][6]

This document will provide a detailed protocol for the sodium borohydride-mediated reduction of 4-tert-butylbenzaldehyde, as it offers a good balance of reactivity, selectivity, and operational simplicity for laboratory-scale and pilot-plant scale-up.

Experimental Protocol: Reduction of 4-tert-butylbenzaldehyde with Sodium Borohydride

This protocol is adapted from established laboratory procedures and is suitable for scaling.[7]

3.1. Materials and Equipment

3.2. Experimental Workflow Diagram

SynthesisWorkflow Start Start Dissolve Dissolve 4-tert-butylbenzaldehyde in Methanol/Ethanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NaBH4 Slowly add Sodium Borohydride Cool->Add_NaBH4 React Stir at room temperature Add_NaBH4->React Quench Quench with dilute HCl or aq. NH4Cl React->Quench Extract Extract with Dichloromethane/Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzaldehyde (1.0 eq) in methanol or absolute ethanol (approximately 5-10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise to the stirred solution.[3][8] Maintain the temperature below 10 °C during the addition. The addition of NaBH₄ can cause foaming and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3][9]

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl or saturated aqueous NH₄Cl to quench the excess sodium borohydride.[8] Ensure the pH is neutral or slightly acidic. Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

3.4. Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a water-reactive and flammable solid.[10][11] In contact with water or acids, it releases flammable hydrogen gas which may ignite spontaneously.[10][12] It should be handled in a well-ventilated area, away from sources of ignition.[11][13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10][14] Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[10][13]

  • Solvents: Methanol, ethanol, dichloromethane, and ethyl acetate are flammable liquids. Handle with care and use in a fume hood.

  • Quenching: The quenching process generates hydrogen gas and can be exothermic. Perform this step slowly and with adequate cooling.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterReduction of Aldehyde (NaBH₄)Reduction of Carboxylic Acid (LiAlH₄)Catalytic Hydrogenation (H₂/Catalyst)
Starting Material 4-tert-butylbenzaldehyde4-tert-butylbenzoic acid4-tert-butylbenzaldehyde
Primary Reagent(s) Sodium borohydrideLithium aluminum hydrideH₂, Pd/C, PtO₂, or other catalysts
Typical Solvents Methanol, Ethanol, THF[3][8]Diethyl ether, THF[15]Methanol, Ethanol, Ethyl acetate
Reaction Temperature 0 °C to room temperature0 °C to refluxRoom temperature to elevated temperatures
Reaction Pressure AtmosphericAtmosphericAtmospheric to high pressure
Typical Yield >90%>90%>95%
Key Advantages Mild conditions, high selectivity, operational simplicity.[3][4]Can utilize the corresponding carboxylic acid.[16]Economical for large scale, atom efficient, clean.[5]
Key Disadvantages Generates borate (B1201080) waste.Highly reactive and pyrophoric reagent, strict anhydrous conditions required, generates aluminum salt waste.[15][17]Requires specialized high-pressure equipment, catalyst can be expensive and pyrophoric.
Scalability GoodModerate (requires careful handling)Excellent

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₆O[18][19]
Molecular Weight 164.24 g/mol [19]
Appearance Colorless liquid or low melting solid[20]
Boiling Point ~248.7 °C[20]
¹H NMR (CDCl₃) δ 7.35 (d, 2H), 7.25 (d, 2H), 4.65 (s, 2H), 1.32 (s, 9H)[18][21]
¹³C NMR (CDCl₃) δ 150.0, 137.9, 126.8, 125.4, 65.0, 34.5, 31.4

Discussion of Alternative Protocols

5.1. Reduction of 4-tert-butylbenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)

For instances where 4-tert-butylbenzoic acid is the more readily available starting material, reduction with lithium aluminum hydride (LiAlH₄) is a viable option.[16] LiAlH₄ is a much stronger reducing agent than NaBH₄ and is capable of reducing carboxylic acids to primary alcohols.[16][17]

However, LiAlH₄ reacts violently with water and protic solvents and requires strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[15][17] The workup procedure for LiAlH₄ reductions can also be more complex, often involving sequential addition of water and base to precipitate aluminum salts, which can be difficult to filter on a large scale.[22][23] Due to its pyrophoric nature, handling LiAlH₄ on a large scale requires specialized equipment and stringent safety protocols.[15]

5.2. Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of aldehydes and is widely used in industrial settings.[5] This process typically involves reacting 4-tert-butylbenzaldehyde with hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂).[5][24]

The primary advantages of this method are its high atom economy (the only byproduct is water if any) and the ease of catalyst removal by filtration. This makes it an environmentally friendly and cost-effective option for large-scale production. However, it requires specialized equipment to handle hydrogen gas, which is highly flammable, and the catalysts themselves can be pyrophoric. The reaction conditions (pressure and temperature) need to be carefully optimized to ensure complete conversion and to avoid side reactions.[25][26]

Conclusion

The synthesis of this compound via the sodium borohydride reduction of 4-tert-butylbenzaldehyde is a reliable, high-yielding, and scalable method suitable for a wide range of research and development applications. The operational simplicity and mild reaction conditions make it an attractive choice for laboratories not equipped for high-pressure hydrogenations or for handling highly pyrophoric reagents like LiAlH₄. For industrial-scale production, catalytic hydrogenation may offer significant economic and environmental advantages, warranting process development and optimization in that direction. This application note provides the necessary details for researchers to successfully implement and adapt this synthesis for their specific needs.

References

Troubleshooting & Optimization

Common impurities in 4-Tert-butylbenzyl alcohol synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing common impurities encountered during the synthesis of 4-tert-butylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial synthesis methods for this compound include:

  • Reduction of 4-tert-butylbenzaldehyde: This is a widely used method that employs a reducing agent to convert the aldehyde functional group to a primary alcohol.

  • Grignard reaction: This route typically involves the reaction of a Grignard reagent with an appropriate electrophile, such as an ester, to form the desired alcohol.

  • Hydrolysis of 4-tert-butylbenzyl chloride: This method involves the nucleophilic substitution of the chlorine atom in 4-tert-butylbenzyl chloride with a hydroxyl group.

Q2: What are the likely impurities I should be aware of for each synthesis route?

A2: The potential impurity profile is highly dependent on the chosen synthetic pathway. Below is a summary of common impurities associated with each route:

Synthesis RouteCommon ImpuritiesPotential Source
Reduction of 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehydeIncomplete reaction.
4-tert-butylbenzoic acidOver-oxidation of the starting material or product.
Grignard Reaction Unreacted starting materialsIncomplete reaction.
Tertiary alcohol byproductReaction of the Grignard reagent with the ketone intermediate.[1][2]
Biphenyl-type impuritiesHomocoupling of the Grignard reagent.
Hydrolysis of 4-tert-butylbenzyl chloride 4-tert-butylbenzyl chlorideIncomplete hydrolysis.[3]
Di(4-tert-butylbenzyl) etherSelf-condensation of the product or reaction with unreacted starting material.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is an effective initial method for a rapid purity assessment. A single spot under UV visualization typically indicates a relatively pure sample, while the presence of multiple spots suggests impurities. A recommended TLC system is silica (B1680970) gel as the stationary phase with a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v).

Troubleshooting Guides

Issue: Unexpected peaks observed in the Gas Chromatography (GC) analysis of my product from the reduction of 4-tert-butylbenzaldehyde.

Possible Cause 1: Incomplete Reaction

  • Identification: One of the primary impurities is likely unreacted 4-tert-butylbenzaldehyde.[4][5] This can be confirmed by comparing the retention time of the impurity peak with a standard of 4-tert-butylbenzaldehyde.

  • Solution:

    • Increase the reaction time or the molar equivalent of the reducing agent.

    • Ensure the reaction temperature is optimal for the chosen reducing agent.

    • Purify the crude product using column chromatography.

Possible Cause 2: Oxidation

  • Identification: The presence of 4-tert-butylbenzoic acid may be observed, arising from the oxidation of either the starting aldehyde or the final alcohol product. This can be confirmed by GC-MS analysis, looking for the characteristic mass spectrum of the acid (or its ester if derivatized).

  • Solution:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Use purified, oxygen-free solvents.

    • During workup, avoid prolonged exposure to air and consider using a mild acidic wash to remove any basic residues that might promote oxidation.

Issue: My final product from the Grignard synthesis shows a more complex Nuclear Magnetic Resonance (NMR) spectrum than expected.

Possible Cause: Formation of a Tertiary Alcohol Byproduct

  • Identification: When using an ester as the electrophile, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol.[1][2] This will result in a more complex ¹H and ¹³C NMR spectrum. Look for characteristic signals of an additional alkyl group and a quaternary carbon in the ¹³C NMR.

  • Solution:

    • Carefully control the stoichiometry of the Grignard reagent (use of 1 equivalent is ideal for reaction with an ester to form a ketone, which is then reduced in a separate step).

    • Maintain a low reaction temperature to favor the initial addition over the second.

    • Consider using a less reactive Grignard reagent or a different synthetic route if this side reaction is predominant.

Issue: An impurity with a high molecular weight is detected by Mass Spectrometry (MS) in my product from the hydrolysis of 4-tert-butylbenzyl chloride.

Possible Cause: Ether Formation

  • Identification: The formation of di(4-tert-butylbenzyl) ether is a common side reaction in the hydrolysis of benzylic halides.[3] This impurity will have a molecular weight approximately double that of the desired product.

  • Solution:

    • Use a dilute solution of the hydroxide (B78521) source to minimize the rate of the competing SN2 reaction between the product alcohol and the starting halide.

    • Control the temperature; higher temperatures can favor ether formation.

    • Purification by column chromatography can effectively separate the less polar ether from the more polar alcohol.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

Expected Retention Times (Relative):

CompoundExpected Relative Retention Time
4-tert-butylbenzaldehydeShorter than the main product
This compound Main Peak
4-tert-butylbenzoic acid (as methyl ester)Longer than the main product
Di(4-tert-butylbenzyl) etherSignificantly longer than the main product
Protocol 2: Purity Assay by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

Visualizations

Synthesis_Pathways cluster_reduction Reduction Route cluster_grignard Grignard Route cluster_hydrolysis Hydrolysis Route 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde 4-tert-butylbenzyl_alcohol_R 4-tert-butylbenzyl alcohol 4-tert-butylbenzaldehyde->4-tert-butylbenzyl_alcohol_R Reduction (e.g., NaBH4) Grignard_Reagent 4-tert-butylmagnesium bromide Ester Ester Ketone_Intermediate Ketone_Intermediate Ester->Ketone_Intermediate 1. Grignard Addition 4-tert-butylbenzyl_alcohol_G 4-tert-butylbenzyl alcohol Ketone_Intermediate->4-tert-butylbenzyl_alcohol_G 2. Reduction 4-tert-butylbenzyl_chloride 4-tert-butylbenzyl_chloride 4-tert-butylbenzyl_alcohol_H 4-tert-butylbenzyl alcohol 4-tert-butylbenzyl_chloride->4-tert-butylbenzyl_alcohol_H Hydrolysis (e.g., NaOH)

Caption: Common synthesis pathways to this compound.

Impurity_Identification_Workflow Crude_Product Crude 4-tert-butylbenzyl alcohol Sample TLC_Analysis Initial Purity Check (TLC) Crude_Product->TLC_Analysis Multiple_Spots Multiple Spots Observed TLC_Analysis->Multiple_Spots Impure Single_Spot Single Spot Observed TLC_Analysis->Single_Spot Likely Pure GCMS_Analysis GC-MS Analysis for Volatile Impurities Multiple_Spots->GCMS_Analysis HPLC_Analysis HPLC Analysis for Non-Volatile Impurities Multiple_Spots->HPLC_Analysis Single_Spot->GCMS_Analysis Single_Spot->HPLC_Analysis Identify_Impurities Identify Impurities by Mass Spectra & Retention Time GCMS_Analysis->Identify_Impurities Quantify_Purity Quantify Purity and Impurity Levels HPLC_Analysis->Quantify_Purity Purification Purification Required (e.g., Column Chromatography) Identify_Impurities->Purification Quantify_Purity->Purification If purity < specification Pure_Product Product Meets Purity Specifications Quantify_Purity->Pure_Product If purity ≥ specification

Caption: Logical workflow for the identification of impurities.

References

Optimizing reaction conditions for the esterification of 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 4-tert-butylbenzyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: I am not observing any significant formation of the desired ester. What could be the issue?

  • Answer: Low or no product formation in the esterification of this compound can stem from several factors. Firstly, ensure that your reagents, particularly the alcohol and the acylating agent, are pure and dry, as water can inhibit the reaction, especially in Fischer esterifications. The catalyst, whether an acid for Fischer esterification or a coupling agent for Steglich esterification, may be inactive. It is advisable to use a fresh batch of catalyst. The reaction temperature might be too low, or the reaction time too short. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal duration. For sterically hindered alcohols like this compound, longer reaction times or higher temperatures may be necessary.[1]

Issue 2: Presence of Unreacted Starting Material

  • Question: My reaction has stopped, but I still see a significant amount of unreacted this compound. How can I drive the reaction to completion?

  • Answer: Incomplete reactions are common in esterifications, which are often equilibrium processes. To shift the equilibrium towards the product, you can use a large excess of one of the reactants, typically the less expensive one (either the carboxylic acid/anhydride (B1165640) or the alcohol).[2] For Fischer esterification, removal of the water byproduct using a Dean-Stark apparatus or molecular sieves is an effective strategy to drive the reaction forward.[1] If steric hindrance from the tert-butyl group is a significant factor, consider increasing the catalyst loading or switching to a more potent catalytic system.

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

  • Answer: In acid-catalyzed esterifications (Fischer), potential side reactions for this compound include the formation of dibenzyl ether and polymerization, especially at high temperatures. Using a milder acid catalyst or lower temperatures can help mitigate these side reactions. In Steglich esterification, a common side product is the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate. This can be minimized by the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify my target ester from the reaction mixture. What are some effective purification strategies?

  • Answer: After the reaction, a standard work-up procedure involves quenching the reaction, followed by extraction and washing of the organic layer to remove the acid catalyst and water-soluble byproducts. For purifying 4-tert-butylbenzyl esters, column chromatography on silica (B1680970) gel is a highly effective technique. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the ratio adjusted based on the polarity of the specific ester. Monitoring the separation by TLC is crucial for collecting the pure product fractions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the esterification of this compound.

  • Question 1: What are the most common methods for the esterification of this compound?

    • Answer: The two most common and versatile methods are the Fischer esterification and the Steglich esterification. Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Steglich esterification is a milder method that uses a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically DMAP, to facilitate the reaction between the alcohol and a carboxylic acid at room temperature.

  • Question 2: How does the bulky tert-butyl group on the benzyl (B1604629) alcohol affect the esterification reaction?

    • Answer: The tert-butyl group is sterically bulky, which can hinder the approach of the acylating agent to the hydroxyl group of the alcohol. This steric hindrance can lead to slower reaction rates compared to unsubstituted benzyl alcohol. To overcome this, it may be necessary to use more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalysts.

  • Question 3: What are the recommended catalysts for the esterification of this compound?

    • Answer: For Fischer esterification, strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. For the milder Steglich esterification, a combination of a carbodiimide (B86325) coupling agent (DCC or DIC) and a nucleophilic catalyst like DMAP is highly effective, especially for sterically hindered alcohols.

  • Question 4: How can I monitor the progress of the esterification reaction?

    • Answer: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (this compound and the carboxylic acid/anhydride), you can observe the disappearance of the reactants and the appearance of the product spot, which will have a different Rf value.

  • Question 5: What are typical yields for the esterification of this compound?

    • Answer: Yields can vary significantly depending on the chosen method, reaction conditions, and the specific carboxylic acid or anhydride used. Under optimized conditions, yields for the esterification of benzyl alcohols can be quite high, often exceeding 80-90%. For sterically hindered substrates like this compound, achieving high yields may require careful optimization of the reaction parameters.

Data Presentation

The following tables summarize quantitative data for typical esterification reactions of benzyl alcohols, which can serve as a starting point for optimizing the esterification of this compound.

Table 1: Fischer Esterification of Benzyl Alcohol with Acetic Acid

Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄ (5)1004~85
p-TsOH (10)110 (Toluene)6~90
Amberlyst-15808~88

Table 2: Steglich Esterification of Benzyl Alcohol with Benzoic Acid

Coupling AgentCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
DCCDMAP (10)Dichloromethane (B109758)2512>90
DICDMAP (5)Dichloromethane2512>90
EDCDMAP (10)Dichloromethane2510~95

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add acetic anhydride (1.5 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 120-130°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Steglich Esterification of this compound with Benzoic Acid

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), benzoic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of DCC (1.2 equivalents) in dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Extraction: Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Reagents: - this compound - Acylating Agent - Catalyst - Solvent Setup Assemble Glassware: - Round-bottom flask - Condenser (for reflux) - Magnetic stirrer Reagents->Setup Mixing Mix Reagents in Solvent Setup->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (e.g., TLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (e.g., Column Chromatography) Drying->Purification Characterization Characterize Product: - NMR - IR - Mass Spectrometry Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Logic Start Esterification of This compound Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Yes SideProducts Side Products Problem->SideProducts Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Successful Esterification Problem->Success No Solution1 Check Reagent Purity & Dryness Increase Temperature/Time Use Fresh Catalyst LowYield->Solution1 Solution2 Use Excess Reagent Remove Water (Fischer) Increase Catalyst Loading IncompleteReaction->Solution2 Solution3 Use Milder Conditions Add DMAP (Steglich) SideProducts->Solution3 Solution4 Optimize Work-up Use Column Chromatography Select Appropriate Eluent PurificationIssue->Solution4 Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting decision tree for the esterification of this compound.

References

Byproducts of 4-Tert-butylbenzyl alcohol oxidation and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 4-tert-butylbenzyl alcohol to 4-tert-butylbenzaldehyde (B1265539).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the oxidation of this compound?

The primary byproducts encountered during the oxidation of this compound are typically:

  • Unreacted this compound: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • 4-tert-butylbenzoic acid: This is a product of over-oxidation of the desired aldehyde. The presence of strong oxidizing agents or prolonged reaction times can increase the formation of this acidic impurity.[1]

  • 4-tert-butylbenzyl acetate (B1210297): This byproduct may be present if acetic acid is used as a solvent or co-solvent in certain reaction conditions.

Q2: How can I monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction progress. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the starting material (this compound), the product (4-tert-butylbenzaldehyde), and the over-oxidation byproduct (4-tert-butylbenzoic acid). The aldehyde is typically less polar than the alcohol and more polar than the starting material. The carboxylic acid is significantly more polar and will have a lower Rf value.

Q3: What are the recommended methods for removing the byproducts after the reaction?

A combination of liquid-liquid extraction and column chromatography is generally effective for purifying 4-tert-butylbenzaldehyde.

  • Liquid-Liquid Extraction: To remove the acidic byproduct, 4-tert-butylbenzoic acid, the crude reaction mixture can be dissolved in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with a basic aqueous solution, such as saturated sodium bicarbonate. The carboxylic acid will be converted to its sodium salt, which is soluble in the aqueous layer and can thus be separated.

  • Column Chromatography: To separate the desired aldehyde from the unreacted alcohol and other non-acidic impurities, silica (B1680970) gel column chromatography is a reliable method. A solvent system with an appropriate polarity, such as a gradient of hexane and ethyl acetate, will allow for the separation of the components based on their polarity.

A patent for a synthesis process of 4-tert-butylbenzaldehyde reports achieving a purity of over 99.5% with an overall yield of approximately 80% after purification steps that include fractional distillation.[2][3]

Troubleshooting Guides

Issue 1: Low Conversion of this compound
Potential Cause Recommended Action
Inactive or Insufficient Oxidizing Agent Ensure the oxidizing agent is fresh and has been stored correctly. Use a sufficient molar excess of the oxidant as specified in the protocol.
Low Reaction Temperature Some oxidation reactions require specific temperatures to proceed at an optimal rate. Ensure the reaction is being conducted at the recommended temperature.
Inadequate Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider extending the reaction time.
Poor Solubility of Reactants Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent system.
Issue 2: Significant Formation of 4-tert-butylbenzoic Acid (Over-oxidation)
Potential Cause Recommended Action
Excessively Strong Oxidizing Agent For the synthesis of aldehydes, it is crucial to use mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or reagents used in Swern or TEMPO-catalyzed oxidations.[4][5][6]
Prolonged Reaction Time Once the starting material is consumed (as monitored by TLC), work up the reaction promptly to prevent further oxidation of the aldehyde.
High Reaction Temperature Higher temperatures can sometimes promote over-oxidation. Conduct the reaction at the lowest effective temperature.
Presence of Water (for some reagents) For certain reagents like PCC, the presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which is then more easily oxidized to the carboxylic acid.[7][8]
Issue 3: Difficulty in Separating Byproducts
Potential Cause Recommended Action
Inefficient Extraction When performing a basic wash to remove 4-tert-butylbenzoic acid, ensure thorough mixing of the organic and aqueous layers. Repeat the extraction multiple times with fresh basic solution to ensure complete removal.
Poor Separation in Column Chromatography Optimize the eluent system for column chromatography by testing different solvent ratios with TLC to achieve good separation between the spots of the desired product and the impurities. A shallow solvent gradient during elution can also improve separation.
Co-elution of Aldehyde and Alcohol This compound and 4-tert-butylbenzaldehyde have different polarities and should be separable by silica gel chromatography. If co-elution occurs, adjust the polarity of the eluent (typically by decreasing the proportion of the more polar solvent, e.g., ethyl acetate in a hexane/ethyl acetate mixture).

Experimental Protocols

Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)

This protocol describes a common method for the selective oxidation of a primary alcohol to an aldehyde.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celite® or molecular sieves

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Add Celite® or powdered molecular sieves to the solution.

  • In a separate flask, prepare a slurry of PCC in anhydrous DCM.

  • Slowly add the PCC slurry to the alcohol solution with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 4-tert-butylbenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram: Workflow for PCC Oxidation and Purification

PCC_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM add_celite Add Celite® start->add_celite add_pcc Add PCC slurry add_celite->add_pcc monitor Monitor by TLC add_pcc->monitor quench Dilute with diethyl ether monitor->quench Reaction Complete filter Filter through silica gel quench->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 4-tert-butylbenzaldehyde chromatography->product

Caption: Workflow for the oxidation of this compound using PCC followed by purification.

Protocol 2: Removal of 4-tert-butylbenzoic Acid by Liquid-Liquid Extraction

This protocol details the procedure for selectively removing the acidic byproduct from the crude product mixture.

Materials:

  • Crude reaction mixture containing 4-tert-butylbenzaldehyde and 4-tert-butylbenzoic acid

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude reaction mixture in the chosen organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution, cap the funnel, and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution.

  • Wash the organic layer with water and then with brine to aid in the removal of dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to yield the crude 4-tert-butylbenzaldehyde, now free of the acidic byproduct.

Diagram: Logic for Byproduct Removal

Byproduct_Removal_Logic start Crude Product Mixture (Aldehyde, Alcohol, Acid) dissolve Dissolve in Organic Solvent start->dissolve extract Wash with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Aldehyde, Alcohol) separate->organic_layer aqueous_layer Aqueous Layer (Sodium 4-tert-butylbenzoate) separate->aqueous_layer dry Dry Organic Layer organic_layer->dry concentrate Concentrate dry->concentrate purified_aldehyde Purified Aldehyde & Alcohol Mixture concentrate->purified_aldehyde column Column Chromatography purified_aldehyde->column final_product Pure 4-tert-butylbenzaldehyde column->final_product

Caption: Logical flow for the separation of byproducts from the crude reaction mixture.

Data Presentation

Table 1: Comparison of Purification Methods for 4-tert-butylbenzaldehyde

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Liquid-Liquid Extraction (Basic Wash) Moderate to High (removes acidic impurities)High (>90% recovery of organic components)Fast, efficient for removing acidic byproducts, suitable for large scale.Does not separate the aldehyde from the unreacted alcohol.
Silica Gel Column Chromatography High (>98%)Moderate to High (70-95%)Excellent for separating compounds with different polarities (aldehyde from alcohol).Can be time-consuming, requires larger volumes of solvent.
Fractional Distillation Very High (>99.5%)[2][3]High (overall process yield ~80%)[2][3]Can provide very high purity product, suitable for industrial scale.Requires specialized equipment, not ideal for small lab scale, potential for thermal degradation.

References

Preventing polymerization of 4-Tert-butylbenzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylbenzyl alcohol, focusing on the prevention of its polymerization under acidic conditions.

Troubleshooting Guide

Issue: Observation of an insoluble, sticky, or high-molecular-weight byproduct after an acid-catalyzed reaction.

This is a common indicator of the polymerization of this compound. The troubleshooting steps below will help you mitigate this unwanted side reaction.

Question: My reaction mixture containing this compound and an acid catalyst has produced a significant amount of a white, insoluble precipitate. What is happening, and how can I prevent it?

Answer:

You are likely observing the acid-catalyzed polymerization of this compound. This occurs through a self-condensation reaction, which is particularly favorable for this substrate due to the stability of the resulting carbocation.

Root Cause Analysis:

Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The departure of water generates a 4-tert-butylbenzyl carbocation. This carbocation is stabilized by both the electron-donating effect of the tert-butyl group and the resonance of the benzene (B151609) ring. This stable carbocation can then be attacked by the oxygen atom of another this compound molecule, initiating the polymerization process which results in the formation of poly(4-tert-butylbenzyl ether).

Immediate Corrective Actions & Preventative Measures:

  • Temperature Control: Elevated temperatures significantly accelerate the rate of polymerization. If your protocol allows, reducing the reaction temperature is the most critical first step.

  • Acid Catalyst Selection: The type and strength of the acid catalyst play a crucial role. Some acids are more prone to promoting self-condensation.

  • Stoichiometry and Addition Rate: The concentration of the alcohol can influence the polymerization rate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound polymerization in acidic media?

A1: The polymerization is an acid-catalyzed self-condensation reaction. The mechanism involves three main steps:

  • Protonation: The acid catalyst protonates the hydroxyl group of the alcohol.

  • Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, forming a stable 4-tert-butylbenzyl carbocation. The para-tert-butyl group strongly stabilizes this carbocation through electron donation.

  • Polymerization: Another molecule of this compound acts as a nucleophile, attacking the carbocation. This process repeats, leading to the formation of a polyether.

Q2: Which acid catalysts are known to promote the self-condensation of benzyl (B1604629) alcohols?

A2: Studies on related reactions have shown that certain acid catalysts are more likely to cause self-etherification of benzyl alcohols. For instance, homogeneous acids like p-toluenesulfonic acid (PTSA) and some solid acids like K-10 montmorillonite (B579905) have been observed to favor the formation of di-benzyl ether, which is the first step in polymerization.[1]

Q3: Are there alternative catalysts that are less likely to cause this polymerization?

A3: Yes, the choice of catalyst can significantly influence the reaction's selectivity. For example, in the etherification of glycerol (B35011) with benzyl alcohol, catalysts like β-zeolite and Amberlyst-35 showed higher selectivity for the desired product and less formation of the self-condensation byproduct, di-benzyl ether.[1] This suggests that solid acids with specific pore structures or acidity can sterically hinder the self-condensation reaction.

Q4: How does temperature affect the rate of polymerization?

A4: Higher temperatures increase the rate of most chemical reactions, including the formation of the benzylic carbocation and the subsequent nucleophilic attack. Therefore, maintaining a low reaction temperature is a key strategy to minimize polymerization. In many organic reactions, lowering the temperature (e.g., to 0 °C or below) can effectively suppress unwanted side reactions.

Q5: Can I use a bulky non-nucleophilic base to prevent polymerization?

A5: The use of a non-nucleophilic base is a valid strategy when you intend to perform a reaction at the hydroxyl group that requires deprotonation, as it can prevent the alcohol from being protonated by adventitious acid. However, if your primary reaction requires acidic conditions, adding a base will neutralize the catalyst. In such cases, the focus should be on other preventative measures like temperature control and catalyst selection. For reactions where the alcohol's hydroxyl group needs to be deprotonated, sterically hindered non-nucleophilic bases like 2,6-di-tert-butylpyridine (B51100) can be effective.

Data Presentation

The choice of acid catalyst can have a significant impact on the extent of self-etherification of benzyl alcohols. The following table summarizes the selectivity observed in a study on the etherification of glycerol with benzyl alcohol, which serves as a good model for understanding the propensity of different catalysts to promote the self-condensation side reaction.

Acid CatalystDesired Product (Mono-benzyl-glycerol ether) YieldSelf-Etherification Product (Di-benzyl ether) YieldReference
p-Toluenesulfonic acid (PTSA)LowerHigher[1]
K-10 MontmorilloniteModerateHigher[1]
β-ZeoliteHigherLower[1]
Amberlyst-35HigherLower[1]

Note: The terms "Higher" and "Lower" are qualitative descriptions from the cited literature, indicating the catalyst's preference.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization in an Acid-Catalyzed Reaction

This protocol provides a general framework for running an acid-catalyzed reaction with this compound while minimizing the risk of polymerization.

Materials:

  • This compound

  • Desired reactant

  • Selected acid catalyst (e.g., β-Zeolite or Amberlyst-35)

  • Anhydrous reaction solvent (e.g., dichloromethane, toluene)

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried.

  • Initial Cooling: Cool the reaction vessel to the lowest temperature compatible with the desired reaction (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reagent Addition:

    • Dissolve the this compound and any other reactants in the anhydrous solvent in the cooled reaction vessel.

    • If the acid catalyst is a solid, add it to the solution. If it is a liquid, add it dropwise to the cooled, stirred solution.

  • Slow Warming (if necessary): If the reaction does not proceed at the initial low temperature, allow the mixture to warm slowly while monitoring the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS).

  • Reaction Monitoring: Continuously monitor the reaction for the formation of the desired product and any signs of polymerization (e.g., precipitation).

  • Quenching: Once the desired reaction is complete, quench the reaction by adding a weak base (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize the acid catalyst.

  • Work-up: Proceed with the standard aqueous work-up and purification of the desired product.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_prevention Prevention Strategies Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol Protonation Proton H+ Carbocation 4-tert-butylbenzyl Carbocation Protonated_Alcohol->Carbocation Loss of Water Water H2O Carbocation_prop Carbocation Low_Temp Low Temperature Carbocation->Low_Temp Slows Formation Dimer_Carbocation Dimer Carbocation Carbocation_prop->Dimer_Carbocation Nucleophilic Attack Catalyst_Choice Catalyst Selection (e.g., β-Zeolite) Carbocation_prop->Catalyst_Choice Steric Hindrance Another_Alcohol Another Molecule of This compound Low_Concentration Low Alcohol Concentration Another_Alcohol->Low_Concentration Reduces Availability Polymer Poly(4-tert-butylbenzyl ether) Dimer_Carbocation->Polymer Chain Growth

Figure 1. Mechanism of acid-catalyzed polymerization of this compound and key prevention strategies.

References

Strategies to improve the selectivity of 4-Tert-butylbenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4-tert-butylbenzyl alcohol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve the selectivity and yield of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common selective reactions performed with this compound?

A1: The most common selective reactions include oxidation to 4-tert-butylbenzaldehyde, esterification with carboxylic acids, and etherification to form various ethers. Each of these transformations requires specific conditions to maximize the yield of the desired product while minimizing side reactions.

Q2: My primary challenge is the overoxidation of this compound to 4-tert-butylbenzoic acid. How can I prevent this?

A2: Overoxidation is a frequent issue. To improve selectivity for the aldehyde, you should:

  • Choose a mild and selective oxidizing agent. Systems like TEMPO with a co-oxidant, or photochemical methods are often preferred over harsh reagents like potassium permanganate (B83412).[1][2]

  • Carefully control reaction time. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to stop it once the starting material is consumed, before the aldehyde is further oxidized.[3]

  • Optimize the catalyst system. Certain catalysts, such as copper-based systems or specific photocatalysts, have demonstrated high selectivity for the aldehyde.[4][5]

Q3: What factors should I consider when choosing a solvent for my reaction?

A3: The solvent can significantly influence reaction outcomes. For oxidations, acetonitrile (B52724) is a common choice.[4] In some cases, the solvent can participate in the reaction; for example, using acetic acid as a solvent can lead to the formation of 4-tert-butylbenzyl acetate (B1210297) as a side product.[3] Greener alternatives, such as using aqueous hydrogen peroxide as both an activating agent and the solvent, have also been developed.[6][7]

Q4: How can I achieve selective esterification with this compound, especially with sensitive substrates?

A4: For mild and efficient esterification, using peptide coupling agents such as TBTU, TATU, or COMU in the presence of an organic base is highly effective. These reagents work well at room temperature and are suitable for substrates that are sensitive to strong acids or high temperatures.[8]

Troubleshooting Guides

Issue 1: Low Yield or Selectivity in the Oxidation to 4-tert-butylbenzaldehyde

This is one of the most common challenges. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Oxidation Yield

G start Start: Low Yield of Aldehyde reagent_purity Verify Purity of This compound and Oxidant start->reagent_purity catalyst_activity Is the Catalyst Active? reagent_purity->catalyst_activity Purity OK reaction_time Optimize Reaction Time catalyst_activity->reaction_time Catalyst OK temp_control Adjust Reaction Temperature reaction_time->temp_control Time Optimized reagent_choice Consider Alternative Oxidant/Catalyst System temp_control->reagent_choice Temp Optimized end Problem Resolved reagent_choice->end G cluster_0 Reaction Sequence A 4-tert-butylbenzyl alcohol B 4-tert-butylbenzaldehyde (Desired Product) A->B Selective Oxidation C 4-tert-butylbenzoic acid (Side Product) B->C Over-oxidation G A Reaction Setup (Combine Reactants, Solvent, Catalyst) B Run Reaction (Apply Heat/Light, Stir) A->B C Monitor Progress (TLC, GC, etc.) B->C C->B Incomplete D Reaction Quench (Cool, Add Quenching Agent) C->D Complete E Workup (Extraction, Washing) D->E F Purification (Column Chromatography, Distillation) E->F G Product Analysis (NMR, IR, MS) F->G H Final Product G->H

References

Technical Support Center: Purification of Crude 4-Tert-butylbenzyl Alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-tert-butylbenzyl alcohol using silica (B1680970) gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound, and how does it affect purification?

A1: The most common impurity when synthesizing this compound via the reduction of 4-tert-butylbenzaldehyde (B1265539) is the unreacted starting material, 4-tert-butylbenzaldehyde. Since this compound is more polar than 4-tert-butylbenzaldehyde due to the presence of the hydroxyl group, it will have a stronger interaction with the polar silica gel stationary phase. This difference in polarity allows for their separation by column chromatography. The less polar 4-tert-butylbenzaldehyde will elute from the column before the more polar this compound.

Q2: How do I select an appropriate solvent system (mobile phase) for the column chromatography of this compound?

A2: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. The goal is to find a solvent ratio where the this compound has an Rf value of approximately 0.2-0.4, which generally provides the best separation.

Q3: How can I visualize this compound and its related impurities on a TLC plate?

A3: this compound and its common impurity, 4-tert-butylbenzaldehyde, are both UV active due to the presence of the benzene (B151609) ring. Therefore, they can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator (e.g., silica gel 60 F254). Additionally, staining with a potassium permanganate (B83412) (KMnO₄) solution can be used. Alcohols and aldehydes will react with the permanganate stain, appearing as yellow or brown spots on a purple background.

Q4: How much silica gel should I use for my column?

A4: The amount of silica gel depends on the amount of crude product to be purified and the difficulty of the separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For easier separations (large difference in Rf values), a lower ratio (e.g., 30:1 or 40:1) is sufficient. For more difficult separations, a higher ratio (e.g., 100:1) may be necessary to achieve good resolution.

Q5: What is the expected order of elution for this compound and potential impurities?

A5: In normal-phase chromatography on silica gel, compounds elute in order of increasing polarity. Therefore, you can expect the following elution order:

  • Non-polar byproducts: Any non-polar side products from the reaction will elute first.

  • 4-tert-butylbenzaldehyde: The unreacted starting material is less polar than the product.

  • This compound: The desired product is more polar due to the hydroxyl group and will elute after the aldehyde.

  • Highly polar impurities: Any highly polar side products will be strongly retained on the silica gel and elute last, or may not elute at all with the chosen solvent system.

Data Presentation

The following tables summarize key quantitative data for the column chromatography of this compound.

Table 1: Typical TLC Rf Values for this compound and 4-tert-butylbenzaldehyde.

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
4-tert-butylbenzaldehyde9:1~ 0.5 - 0.6
This compound9:1~ 0.2 - 0.3
4-tert-butylbenzaldehyde4:1~ 0.7 - 0.8
This compound4:1~ 0.4 - 0.5

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Recommended Silica Gel Quantity and Column Dimensions.

Amount of Crude ProductSilica Gel Weight (approx. 40:1 ratio)Recommended Column Diameter
100 mg4 g1 cm
500 mg20 g2 cm
1 g40 g3 cm
5 g200 g5 cm

Experimental Protocols

Protocol 1: Purification of Crude this compound by Flash Column Chromatography

This protocol describes the purification of crude this compound, assuming the primary impurity is 4-tert-butylbenzaldehyde.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (or diethyl ether)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Visualize the plate under a UV lamp to identify the spots corresponding to 4-tert-butylbenzaldehyde (higher Rf) and this compound (lower Rf). The ideal solvent system will give the product an Rf of ~0.2-0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add a layer of sand (approx. 0.5 cm) on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluting solvent).

    • Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.

    • Rinse the sample flask with a small amount of the eluting solvent and add this to the column.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Start with a less polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute the less polar impurities, including any unreacted 4-tert-butylbenzaldehyde.

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 9:1 or 8:2 Hexane:Ethyl Acetate) to elute the this compound. A gradual increase in polarity (gradient elution) often provides better separation than a single solvent mixture (isocratic elution).

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and characterize the product for purity (e.g., by NMR, GC-MS).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Continue elution combine Combine Pure Fractions monitor->combine Pure fractions identified evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

troubleshooting_guide cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation (Overlapping Spots) start->poor_sep no_elution Product Not Eluting start->no_elution fast_elution Product Elutes Too Fast (High Rf) start->fast_elution streaking Streaking of Spots start->streaking sol_less_polar Decrease Solvent Polarity poor_sep->sol_less_polar Try less polar solvent check_packing Check Column Packing (for cracks/channels) poor_sep->check_packing reduce_load Reduce Sample Load poor_sep->reduce_load sol_more_polar Increase Solvent Polarity no_elution->sol_more_polar check_stability Check Compound Stability on Silica no_elution->check_stability If still no elution fast_elution->sol_less_polar streaking->reduce_load dry_load Use Dry Loading Method streaking->dry_load If sample is poorly soluble streaking->check_stability

Caption: Troubleshooting common issues in column chromatography.

Recrystallization techniques for obtaining pure 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for obtaining pure 4-tert-butylbenzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.

Critical Alert: Physical State of this compound

Multiple chemical suppliers describe this compound as a clear, colorless to light yellow liquid at room temperature .[1][2][3] This is a critical consideration as recrystallization is a purification technique for solid compounds.[4][5] Therefore, standard recrystallization protocols may not be directly applicable.

This guide will address two possibilities:

  • Purification of a liquid: Methods suitable for purifying a liquid alcohol.

  • Purification of a low-melting solid: Techniques for compounds that are liquid at or near room temperature but may be induced to crystallize at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable method for purifying this compound?

A1: As this compound is often a liquid at room temperature, traditional recrystallization is not a primary method of purification.[1][2] However, if your sample is a solid or can be solidified at low temperatures, low-temperature crystallization might be a viable option. For liquid samples, other purification techniques like column chromatography are generally more effective.[6]

Q2: What are the most common impurities in synthetically produced this compound?

A2: Common impurities depend on the synthetic route. For instance, if prepared by the reduction of 4-tert-butylbenzaldehyde, unreacted starting material could be a primary impurity. Synthesis from 4-tert-butyltoluene (B18130) may result in other isomers or over-oxidized products.

Q3: What solvent systems are recommended for the purification of this compound?

A3: For purification methods like column chromatography, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6] For potential low-temperature crystallization, an ethanol/water mixture is a good starting point, as this compound is soluble in alcohol and insoluble in water.[1]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • Gas Chromatography (GC): Provides information on the percentage of the main component and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify the main compound and any impurities with distinct proton or carbon signals.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities. A single spot suggests higher purity.

Data Presentation

Due to the liquid nature of this compound at room temperature, comprehensive quantitative data for traditional recrystallization is limited. The following table summarizes known solubility properties.

SolventTemperatureSolubilityReference
Water25 °C597.8 mg/L (estimated)
AlcoholAmbientSoluble[1]
Ethanol---
Hexane---
Toluene---

Experimental Protocols

Protocol 1: Purification by Silica (B1680970) Gel Column Chromatography

This is the recommended method for purifying liquid this compound.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane) can be used to separate compounds with different polarities.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Low-Temperature Crystallization (for low-melting samples)

This protocol is applicable if the compound can be solidified at reduced temperatures.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Inducing Precipitation: Add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Redissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or a freezer to induce crystallization.

  • Isolation: If crystals form, they can be isolated by vacuum filtration.

  • Drying: The isolated crystals should be dried under vacuum.

Troubleshooting Guides

Issue 1: The compound "oils out" instead of forming crystals during low-temperature crystallization.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for low-melting point compounds.

Possible Causes & Solutions:

  • Cooling too quickly: Rapid cooling can prevent the formation of a stable crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help slow down the cooling process.

  • High concentration of impurities: Impurities can lower the melting point of the compound.

    • Solution: Attempt to remove some impurities by a preliminary purification step, such as a simple filtration or a quick column chromatography.

  • Inappropriate solvent system: The solvent may not be ideal for crystallization.

    • Solution: Try a different solvent or a different ratio of mixed solvents. Adding a small amount of a solvent in which the compound is more soluble can sometimes help.

Issue 2: No crystals form upon cooling.

Possible Causes & Solutions:

  • Solution is not saturated: Too much solvent may have been used.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid.

      • Seeding: Add a small crystal of the pure compound (if available) to the solution.

Issue 3: Low recovery of the purified product.

Possible Causes & Solutions:

  • Too much solvent used: A significant amount of the product may remain dissolved in the mother liquor.

    • Solution: Use the minimum amount of solvent necessary for dissolution.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve the product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Visualizations

Recrystallization_Workflow General Workflow for Low-Temperature Crystallization start Start with impure This compound dissolve Dissolve in a minimum amount of a suitable hot solvent (e.g., ethanol/water) start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration optional cool Cool slowly to room temperature, then in an ice bath hot_filtration->cool crystallization Crystal formation cool->crystallization filtration Vacuum filtration to isolate crystals crystallization->filtration wash Wash crystals with ice-cold solvent filtration->wash dry Dry the pure crystals wash->dry end Pure this compound dry->end Troubleshooting_Tree Troubleshooting Common Crystallization Issues start Problem Encountered oiling_out Compound 'oils out' start->oiling_out no_crystals No crystals form start->no_crystals low_yield Low yield start->low_yield solution_oiling Solution: - Cool slower - Use more solvent - Change solvent system oiling_out->solution_oiling solution_no_crystals Solution: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->solution_no_crystals solution_low_yield Solution: - Use minimum solvent - Ensure complete cooling - Wash with ice-cold solvent low_yield->solution_low_yield

References

Managing exothermic reactions in the synthesis of 4-Tert-butylbenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-tert-butylbenzyl alcohol and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Exothermic Reactions

Question: My reaction is showing a sudden and uncontrolled temperature increase. What should I do?

Answer: An uncontrolled temperature increase, known as a thermal runaway, is a serious safety hazard.[1] Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and add more ice and salt if necessary. If you have a cryocooler, lower the set point.

  • Alert Personnel: Inform colleagues and laboratory safety personnel of the situation.

  • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown, which may involve quenching the reaction. A pre-prepared quenching solution should be readily accessible. For quenching highly reactive reagents like lithium aluminum hydride (LiAlH4), a carefully controlled reverse addition of the reaction mixture to a quenching solution is often safer than adding the quenching agent to the reactor.

Question: I am observing a significant delay in the initiation of my Grignard reaction, and I'm concerned about the accumulation of unreacted reagents.

Answer: Delayed initiation of a Grignard reaction is a common and dangerous issue, as the sudden start of the reaction with accumulated reagents can lead to a violent exotherm.[1][2]

  • Troubleshooting Steps:

    • Confirm Anhydrous Conditions: Ensure all glassware is meticulously dried and solvents are anhydrous. Moisture will quench the Grignard reagent and prevent initiation.

    • Activate the Magnesium: The surface of the magnesium turnings can be passivated by an oxide layer. Gentle heating, the addition of a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) can help activate the surface.[2]

    • Controlled Addition of Initiator: Add a small portion of the halide and observe for signs of reaction (e.g., gentle reflux, cloudiness) before proceeding with the bulk of the addition.

    • Monitor the Reaction: Utilize in-situ monitoring techniques like infrared spectroscopy (FTIR) to track the concentration of the halide and confirm that the reaction has started before adding more reagent.[1]

Question: My LiAlH4 reduction of 4-tert-butylbenzoic acid is extremely vigorous from the start. How can I control it?

Answer: The reaction between LiAlH4 and a carboxylic acid is initially an acid-base reaction that is often violently exothermic due to the release of hydrogen gas.[1]

  • Control Measures:

    • Reverse Addition: Add the 4-tert-butylbenzoic acid solution slowly to a cooled solution of LiAlH4. This ensures that the highly reactive LiAlH4 is never in excess.

    • Low Temperature: Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition process.[3]

    • Adequate Headspace and Ventilation: The evolution of hydrogen gas requires a reaction setup with sufficient headspace and proper ventilation in a fume hood to prevent pressure buildup and the creation of a flammable atmosphere.

Frequently Asked Questions (FAQs)

What are the primary exothermic steps in the synthesis of this compound derivatives?

The most common and significant exothermic steps are:

  • Reduction of Carbonyls: The reduction of 4-tert-butylbenzoic acid or its esters with strong reducing agents like lithium aluminum hydride (LiAlH4) is highly exothermic.[4][5]

  • Grignard Reactions: Both the formation of the Grignard reagent and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone) are typically very exothermic.[2][6]

What are the key safety precautions when working with LiAlH4?

LiAlH4 is a highly reactive and pyrophoric reagent.

  • Handling: Always handle LiAlH4 under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[7]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[7]

  • Quenching: Quench excess LiAlH4 slowly and carefully in a controlled manner, typically by adding the reaction mixture to a quenching solution at low temperatures. A common quenching procedure involves the sequential addition of water and then a sodium hydroxide (B78521) solution.[3]

How can I minimize the risk of a runaway reaction during scale-up?

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the rate of heat release.[8][9] This data is crucial for ensuring that the cooling capacity of the larger reactor is sufficient.

  • Controlled Dosing: Implement a slow and controlled addition of the limiting reagent. The rate of addition should be such that the heat generated can be effectively removed by the cooling system.[9]

  • Thermal Monitoring: Continuously monitor the internal temperature of the reaction. Set high-temperature alarms and have a plan for emergency cooling or quenching.

Data Presentation

Table 1: Thermochemical Data for Relevant Compounds

CompoundFormulaMolar Mass ( g/mol )Standard Enthalpy of Formation (ΔfH°solid)Data Source
4-tert-Butylbenzoic AcidC11H14O2178.23-502.9 ± 1.7 kJ/mol[10]
Benzoic AcidC7H6O2122.12-384.72 ± 0.17 kJ/mol[11]
This compoundC11H16O164.24Not available
Benzyl AlcoholC7H8O108.14-167.0 ± 1.5 kJ/mol (liquid)[12]

Table 2: Typical Reaction Parameters for Exothermic Syntheses

ReactionReagentsSolventTypical Temperature RangeKey Control ParameterHeat of Reaction (Approx.)
Grignard Formation Aryl/Alkyl Halide, MgTHF, Diethyl Ether20-65 °CSlow halide addition-295 kJ/mol (for 4-methoxyphenylmagnesium bromide)[13]
LiAlH4 Reduction Carboxylic Acid, LiAlH4THF, Diethyl Ether0-35 °CSlow acid addition to LiAlH4 solutionHighly Exothermic

Experimental Protocols

Protocol 1: Safe Reduction of 4-tert-Butylbenzoic Acid with LiAlH4

Caution: This reaction is highly exothermic and releases flammable hydrogen gas. It must be performed in a fume hood under an inert atmosphere.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation:

    • In the flask, prepare a suspension of LiAlH4 (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • In the dropping funnel, prepare a solution of 4-tert-butylbenzoic acid (1.0 equivalent) in anhydrous THF.

  • Reaction:

    • Cool the LiAlH4 suspension to 0 °C using an ice-water bath.

    • Slowly add the 4-tert-butylbenzoic acid solution dropwise to the stirred LiAlH4 suspension over a period of 1-2 hours. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (x mL, where x is the mass of LiAlH4 in grams) dropwise.

    • Add 15% aqueous sodium hydroxide solution (x mL).

    • Add water (3x mL).

    • Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Work-up:

    • Filter the mixture and wash the solid with THF.

    • Combine the filtrates and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Controlled Grignard Synthesis of a this compound Derivative

Caution: Grignard reagents are highly reactive and sensitive to moisture. This reaction is exothermic. Perform under an inert atmosphere in a fume hood.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 equivalents) in a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Prepare a solution of the appropriate aryl or alkyl halide (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. If the reaction does not initiate, gentle warming or the addition of an iodine crystal may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Prepare a solution of the carbonyl compound (e.g., 4-tert-butylbenzaldehyde, 0.9 equivalents) in anhydrous THF in the dropping funnel.

    • Add the carbonyl solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching and Work-up:

    • Cool the reaction to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Visualizations

Exothermic_Reaction_Troubleshooting start Uncontrolled Temperature Rise Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents enhance_cooling Enhance Cooling stop_reagents->enhance_cooling alert_personnel Alert Personnel enhance_cooling->alert_personnel monitor_temp Monitor Temperature alert_personnel->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing controlled Reaction Under Control temp_decreasing->controlled Yes emergency_shutdown Prepare for Emergency Shutdown / Quench temp_decreasing->emergency_shutdown No investigate Investigate Cause Post-Mortem controlled->investigate emergency_shutdown->investigate

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Controlled_LiAlH4_Reduction_Workflow start Start: Prepare LiAlH4 Suspension cool_LAH Cool LiAlH4 to 0 °C start->cool_LAH slow_addition Slow, Dropwise Addition of Acid Solution cool_LAH->slow_addition prepare_acid Prepare 4-tert-butylbenzoic Acid Solution prepare_acid->slow_addition maintain_temp Maintain Temperature < 10 °C slow_addition->maintain_temp warm_stir Warm to RT and Stir slow_addition->warm_stir Addition Complete maintain_temp->slow_addition During Addition cool_quench Cool to 0 °C for Quenching warm_stir->cool_quench quench Controlled Quenching cool_quench->quench workup Work-up and Isolation quench->workup end End: Product Isolated workup->end

Caption: Experimental workflow for the controlled reduction of 4-tert-butylbenzoic acid.

References

Validation & Comparative

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 4-Tert-butylbenzyl Alcohol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. When 4-tert-butylbenzyl alcohol is the target analyte, choosing the appropriate analytical technique is crucial. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound reaction mixtures, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Considerations

Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying the components of a mixture. However, the choice between them hinges on the specific characteristics of the analytes and the goals of the analysis. This compound is a semi-volatile compound, making it amenable to both techniques, but each offers distinct advantages and disadvantages in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. It is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of this compound and a common impurity, 4-tert-butylbenzaldehyde. The data presented is compiled from various sources and should be considered as illustrative. Method optimization is recommended for specific sample matrices.

ParameterHPLC with UV DetectionGC-MS
Analyte This compound 4-tert-butylbenzaldehyde
Typical Column C18 reversed-phaseC18 reversed-phase
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) Typically in the low µg/mL rangeTypically in the low µg/mL range
Limit of Quantitation (LOQ) Typically in the mid µg/mL rangeTypically in the mid µg/mL range
Precision (%RSD) < 2%< 2%
Analysis Time 10-30 minutes10-30 minutes
Key Advantages - Suitable for non-volatile byproducts- Less sample degradation- High sensitivity- High specificity (mass spectral data)

Deciding on the Right Technique: A Logical Workflow

The selection of the most appropriate analytical technique depends on a variety of factors related to the sample and the desired outcome of the analysis.

decision_workflow start Start: Analyze this compound reaction mixture volatility Are all components of interest volatile and thermally stable? start->volatility hplc_path HPLC is generally preferred volatility->hplc_path No gcms_path GC-MS is a strong candidate volatility->gcms_path Yes id_confirmation Is definitive identification of unknown impurities critical? hplc_path->id_confirmation sensitivity Is high sensitivity (trace analysis) a primary requirement? gcms_path->sensitivity sensitivity->id_confirmation No gcms_final GC-MS is the optimal choice sensitivity->gcms_final Yes hplc_ms Consider HPLC-MS for non-volatile unknowns id_confirmation->hplc_ms Yes (for unknowns) id_confirmation->gcms_final Yes hplc_final HPLC with UV or other suitable detector is appropriate id_confirmation->hplc_final No

Caption: Logical workflow for selecting between HPLC and GC-MS.

Experimental Protocols

Below are representative experimental protocols for the analysis of a this compound reaction mixture using HPLC and GC-MS. These should be optimized and validated for specific laboratory conditions and sample matrices.

HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm for this compound and 254 nm for 4-tert-butylbenzaldehyde. A PDA detector allows for monitoring at multiple wavelengths.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve and dilute the sample in methanol to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Dichloromethane (B109758) (GC grade, for sample preparation)

  • This compound reference standard

  • 4-tert-butylbenzaldehyde reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve and dilute the sample in methanol or dichloromethane to a suitable concentration.

  • If necessary, filter the sample before injection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of a this compound reaction mixture using either HPLC or GC-MS.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting sample Weigh and dissolve reaction mixture filter Filter samples and standards sample->filter standard Prepare calibration standards of known concentrations standard->filter instrument Set up HPLC or GC-MS instrument parameters filter->instrument sequence Create and run analysis sequence instrument->sequence integration Integrate chromatographic peaks sequence->integration calibration Generate calibration curve integration->calibration quantification Quantify analytes in the sample against the curve calibration->quantification report Generate final report with quantitative results and chromatograms quantification->report

Caption: General experimental workflow for chromatographic analysis.

Conclusion

Both HPLC and GC-MS are highly capable techniques for the analysis of this compound reaction mixtures.

  • HPLC is a robust and versatile method, particularly advantageous if the reaction mixture contains non-volatile byproducts or if there is a concern about the thermal stability of any components.

  • GC-MS offers unparalleled sensitivity and specificity, making it the superior choice for trace-level impurity analysis and for the definitive identification of unknown volatile and semi-volatile byproducts.[1]

The ultimate decision should be based on the specific analytical needs, the nature of the expected byproducts, and the available instrumentation. For comprehensive characterization of a reaction mixture, a combination of both techniques may be the most powerful approach.

References

A Comparative Analysis of the Reactivity of 4-Tert-butylbenzyl Alcohol and Unsubstituted Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-tert-butylbenzyl alcohol and unsubstituted benzyl (B1604629) alcohol in common organic transformations, specifically oxidation and esterification. The presence of the bulky tert-butyl group at the para position significantly influences the electronic and steric properties of the benzyl alcohol, leading to notable differences in reaction outcomes. This analysis is supported by experimental data and established chemical principles to inform reaction design and optimization.

Executive Summary

The reactivity of benzyl alcohol is significantly modulated by the presence of a para-tert-butyl substituent. In oxidation reactions, the electron-donating nature of the tert-butyl group enhances the reactivity of this compound compared to its unsubstituted counterpart. Conversely, in sterically sensitive reactions such as Fischer esterification, the significant steric bulk of the tert-butyl group is expected to hinder the reaction rate relative to benzyl alcohol.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity based on the electronic and steric effects of the para-tert-butyl group.

FeatureUnsubstituted Benzyl AlcoholThis compoundImpact of Tert-butyl Group
Electronic Effect Reference compound with no substituent effect.The tert-butyl group is an electron-donating group (EDG) through an inductive effect.Increases electron density at the benzylic carbon and stabilizes carbocation intermediates.
Steric Effect Minimal steric hindrance at the para position.Significant steric bulk from the tert-butyl group.Can hinder the approach of reagents to the reaction center.
Oxidation Reactivity Slower reaction rate.Faster reaction rate due to the electron-donating effect.Accelerates oxidation.
Esterification Reactivity (Fischer) Faster reaction rate.Slower reaction rate due to steric hindrance.Decelerates esterification.

In-Depth Analysis of Reactivity

Oxidation Reactions

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituent on the aromatic ring.

Electronic Effects: Studies on the oxidation of substituted benzyl alcohols with reagents like potassium permanganate (B83412) have shown that electron-donating groups accelerate the reaction. This is because the rate-determining step often involves the formation of an electron-deficient transition state at the benzylic carbon. The electron-donating tert-butyl group in this compound helps to stabilize this transition state, thereby increasing the reaction rate compared to unsubstituted benzyl alcohol. This relationship can be quantified using the Hammett equation, where a negative rho (ρ) value for the reaction indicates that electron-donating groups enhance the reaction rate.

Esterification Reactions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. The mechanism involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Steric Effects: The bulky tert-butyl group in this compound introduces significant steric hindrance around the hydroxyl group. This steric bulk impedes the approach of the carboxylic acid to the alcohol's oxygen atom, which is a crucial step in the esterification mechanism. Consequently, this compound is expected to undergo Fischer esterification at a slower rate and may result in lower yields compared to the sterically unencumbered benzyl alcohol.[2][3] While direct quantitative comparative studies are scarce, it is a well-established principle in organic chemistry that sterically hindered alcohols are less reactive in Fischer esterification.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound and unsubstituted benzyl alcohol.

Experiment 1: Comparative Oxidation with Potassium Permanganate

Objective: To compare the rate of oxidation of this compound and benzyl alcohol to their corresponding aldehydes.

Materials:

  • This compound

  • Benzyl Alcohol

  • Potassium Permanganate (KMnO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) Gel for column chromatography

  • Hexane

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of benzyl alcohol in 10 mL of dichloromethane each.

  • Oxidant Addition: To each flask, add 1.2 mmol of finely ground potassium permanganate in one portion while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. Spot the reaction mixture at regular time intervals (e.g., every 15 minutes).

  • Work-up: Once the starting material is consumed (or after a set reaction time, e.g., 2 hours), quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Extraction: Transfer the mixture to a separatory funnel, add 20 mL of water, and extract the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Analysis: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting aldehyde by column chromatography on silica gel. Determine the yield of the purified product for each reaction. The relative reaction rates can be inferred from the time taken for the completion of the reaction or by comparing the yields at a specific time point.

Experiment 2: Comparative Fischer Esterification with Acetic Acid

Objective: To compare the yield of ester formation from this compound and benzyl alcohol with acetic acid.

Materials:

  • This compound

  • Benzyl Alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with a reflux condenser, place 10 mmol of this compound and 10 mmol of benzyl alcohol, respectively.

  • Reagent Addition: To each flask, add 20 mmol of glacial acetic acid and 3-4 drops of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixtures to reflux using a heating mantle and continue for a set period (e.g., 2 hours).

  • Work-up: After cooling to room temperature, transfer the contents of each flask to a separatory funnel containing 30 mL of diethyl ether and 30 mL of water.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with 20 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 20 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis: Determine the mass of the crude ester obtained from each reaction and calculate the percentage yield. The comparison of yields will provide an indication of the relative reactivity of the two alcohols under these esterification conditions.

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_tert_butyl This compound cluster_effects Effects cluster_reactivity Reactivity tert_butyl Tert-butyl Group electronic Inductive Effect (+I) (Electron-Donating) tert_butyl->electronic causes steric Steric Hindrance (Bulky Group) tert_butyl->steric causes oxidation Increased Oxidation Rate electronic->oxidation leads to esterification Decreased Esterification Rate steric->esterification leads to

Caption: Influence of the tert-butyl group on reactivity.

G start Start: - Benzyl Alcohol - this compound reaction Reaction: - Oxidation (e.g., KMnO4) or - Esterification (e.g., Acetic Acid/H+) start->reaction monitoring Monitoring: - Thin-Layer Chromatography (TLC) - Time-course sampling reaction->monitoring workup Work-up: - Quenching - Extraction - Washing monitoring->workup analysis Analysis: - Yield Calculation - Spectroscopic Characterization workup->analysis

Caption: Generalized experimental workflow for reactivity comparison.

References

A Comparative Analysis of Spectroscopic Data for 4-Tert-butylbenzyl Alcohol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 4-tert-butylbenzyl alcohol and its ortho- and meta-isomers reveals distinct spectroscopic signatures that allow for their unambiguous differentiation. These differences arise from the influence of the bulky tert-butyl group on the electronic environment and fragmentation patterns of the benzylic alcohol scaffold.

This guide provides a comprehensive comparison of the spectroscopic data for this compound, 3-tert-butylbenzyl alcohol, and 2-tert-butylbenzyl alcohol, aimed at researchers, scientists, and professionals in drug development. The positional isomerism of the tert-butyl group significantly impacts the chemical shifts in NMR spectroscopy, the vibrational modes in FT-IR, and the fragmentation pathways in mass spectrometry, providing a clear basis for structural elucidation and purity assessment.

Chemical Structures and Isomer Identification

The three isomers—ortho (2-), meta (3-), and para (4-) tert-butylbenzyl alcohol—share the same molecular formula (C₁₁H₁₆O) and molecular weight (164.24 g/mol ) but differ in the substitution pattern on the benzene (B151609) ring.

Compound NameStructureCAS Number
This compoundCC(C)(C)c1ccc(CO)cc1877-65-6
3-tert-butylbenzyl alcoholCC(C)(C)c1cccc(CO)c151503-09-4
2-tert-butylbenzyl alcoholCC(C)(C)c1ccccc1CO38598-33-1

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for each isomer.

¹H NMR Spectroscopy Data

The proton NMR spectra are particularly informative for distinguishing the isomers based on the splitting patterns and chemical shifts of the aromatic protons.

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-C(CH₃)₃ Protons (ppm)-OH Proton (ppm)
This compound 7.34 (d, 2H), 7.28 (d, 2H)[1]4.58 (s, 2H)[1]1.31 (s, 9H)~1.6-2.3 (br s, 1H)
3-tert-butylbenzyl alcohol ~7.1-7.4 (m, 4H)~4.6 (s, 2H)~1.3 (s, 9H)Not available
2-tert-butylbenzyl alcohol ~7.1-7.5 (m, 4H)~4.7 (s, 2H)~1.4 (s, 9H)Not available
¹³C NMR Spectroscopy Data

The carbon NMR spectra show distinct chemical shifts for the aromatic carbons due to the different substitution patterns.

CompoundAromatic Carbons (ppm)-CH₂- Carbon (ppm)-C(CH₃)₃ Carbons (ppm)
This compound 150.8, 137.9, 126.8, 125.3[2]65.2[2]34.5, 31.4[2]
3-tert-butylbenzyl alcohol Not availableNot availableNot available
2-tert-butylbenzyl alcohol Not availableNot availableNot available
FT-IR Spectroscopy Data

The infrared spectra are characterized by a broad O-H stretch, C-H stretches, and aromatic C=C bending vibrations.

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Bending (cm⁻¹)
This compound ~3330 (broad)~2960, 2870~1015~1615, 1510
3-tert-butylbenzyl alcohol Not availableNot availableNot availableNot available
2-tert-butylbenzyl alcohol Not availableNot availableNot availableNot available
Mass Spectrometry Data

The mass spectra of all three isomers are expected to show a molecular ion peak at m/z 164. The fragmentation patterns, particularly the abundance of the tropylium-like ion and benzylic cleavage products, can be used for differentiation.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 164[3]149 [M-CH₃]⁺, 131 [M-CH₃-H₂O]⁺, 107 [M-C(CH₃)₃]⁺, 91[3]
3-tert-butylbenzyl alcohol 164 (expected)Not available
2-tert-butylbenzyl alcohol 164 (expected)Not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., Bruker, 300 or 400 MHz). Samples were prepared by dissolving approximately 5-10 mg of the alcohol in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, proton-decoupled spectra were obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on an FT-IR spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The electron energy was set to 70 eV. The mass analyzer scanned a mass range of m/z 40-400.

Logical Relationship of Isomers and Spectroscopic Analysis

The following diagram illustrates the relationship between the isomers and the workflow for their spectroscopic comparison.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of tert-Butylbenzyl Alcohol Isomers cluster_isomers Isomers of tert-Butylbenzyl Alcohol cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison 4-tert-butylbenzyl_alcohol This compound NMR NMR Spectroscopy (¹H and ¹³C) 4-tert-butylbenzyl_alcohol->NMR FTIR FT-IR Spectroscopy 4-tert-butylbenzyl_alcohol->FTIR MS Mass Spectrometry 4-tert-butylbenzyl_alcohol->MS 3-tert-butylbenzyl_alcohol 3-tert-butylbenzyl alcohol 3-tert-butylbenzyl_alcohol->NMR 3-tert-butylbenzyl_alcohol->FTIR 3-tert-butylbenzyl_alcohol->MS 2-tert-butylbenzyl_alcohol 2-tert-butylbenzyl alcohol 2-tert-butylbenzyl_alcohol->NMR 2-tert-butylbenzyl_alcohol->FTIR 2-tert-butylbenzyl_alcohol->MS Data_Tables Comparative Data Tables NMR->Data_Tables FTIR->Data_Tables MS->Data_Tables Structure_Elucidation Structural Elucidation Data_Tables->Structure_Elucidation

Figure 1. Isomer analysis workflow.

This guide highlights the utility of standard spectroscopic techniques in distinguishing between closely related isomers. The distinct data presented for this compound and the expected variations for its ortho- and meta-counterparts underscore the importance of a multi-technique approach for robust chemical characterization. Further acquisition of complete spectral data for the 2- and 3-isomers will be crucial for a definitive comparative analysis.

References

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 4-Tert-butylbenzyl Alcohol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylbenzyl alcohol, alongside two structurally similar compounds: benzyl (B1604629) alcohol and 4-methylbenzyl alcohol. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate compound characterization and structural elucidation. The inclusion of experimental protocols and visual diagrams aims to support the interpretation of spectral data.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of benzyl alcohols are characterized by signals from the benzylic protons (CH₂OH), aromatic protons, the hydroxyl proton (OH), and any substituents on the aromatic ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. The table below summarizes the key ¹H NMR spectral data for this compound and its analogs in deuterated chloroform (B151607) (CDCl₃).

CompoundAr-H (ppm)CH₂ (ppm)OH (ppm)Other Protons (ppm)
This compound 7.27-7.36 (m, 4H)4.61 (s, 2H)~1.6-2.5 (br s, 1H)1.31 (s, 9H, -C(CH₃)₃)
Benzyl alcohol 7.22-7.46 (m, 5H)[1]4.67 (s, 2H)[1]2.66 (s, 1H)[1]-
4-Methylbenzyl alcohol 7.27 (d, 2H), 7.19 (d, 2H)[1]4.65 (s, 2H)[1]1.87 (s, 1H)[1]2.37 (s, 3H, -CH₃)[1]

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. The following table compares the ¹³C NMR data for the three benzyl alcohol derivatives.

CompoundC-CH₂OH (ppm)CH₂OH (ppm)Aromatic C-H (ppm)Aromatic C-Subst. (ppm)Other Carbons (ppm)
This compound 137.965.3126.8, 125.4150.034.5 (-C(CH₃)₃), 31.4 (-C(CH₃)₃)
Benzyl alcohol 140.86[1]65.17[1]128.55, 127.63, 127.04[1]--
4-Methylbenzyl alcohol 137.95[1]65.21[1]129.23, 127.13[1]137.36[1]21.14 (-CH₃)[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]

  • Transfer the solution to a standard 5 mm NMR tube.[2]

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1]

2. Spectrometer Setup:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ¹H NMR.[4]

  • The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Pulse Angle: A 30° or 45° pulse angle is commonly used.

  • Acquisition Time: Usually around 2-4 seconds.

  • Relaxation Delay: A delay of 1-2 seconds between scans is typical.

4. ¹³C NMR Acquisition Parameters:

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is common.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • The signals are integrated to determine the relative number of protons.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.

G Figure 1. Structure-to-Spectrum Correlation for this compound cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals img H_ar Aromatic Protons (Ar-H) ~7.3 ppm img->H_ar Proton Environment H_ch2 Benzylic Protons (-CH₂) ~4.6 ppm img->H_ch2 Proton Environment H_cch3 Tert-butyl Protons (-C(CH₃)₃) ~1.3 ppm img->H_cch3 Proton Environment C_ar Aromatic Carbons (C-H & C-C) ~125-150 ppm img->C_ar Carbon Environment C_ch2 Benzylic Carbon (-CH₂) ~65 ppm img->C_ch2 Carbon Environment C_quat Quaternary Carbons (-C(CH₃)₃) ~31 & 34 ppm img->C_quat Carbon Environment

Caption: Structure-spectrum mapping for this compound.

References

FT-IR Spectrum Analysis: A Comparative Guide to 4-Tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise characterization of chemical compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds. This guide offers a detailed comparison of the FT-IR spectrum of 4-tert-butylbenzyl alcohol against two common structural analogs: benzyl (B1604629) alcohol and tert-butanol (B103910), supported by experimental data and protocols.

Comparative Analysis of FT-IR Spectra

The FT-IR spectrum of this compound is distinguished by a combination of features arising from its primary alcohol, a para-substituted aromatic ring, and a bulky tert-butyl group. The table below summarizes the key absorption peaks, offering a clear comparison with benzyl alcohol, which lacks the tert-butyl substituent, and tert-butanol, a tertiary alcohol without the aromatic ring.

Functional Group Vibrational Mode This compound (cm⁻¹) Benzyl Alcohol (cm⁻¹) tert-Butanol (cm⁻¹) Significance of the Difference
Hydroxyl (-OH)O-H Stretch (H-bonded)~3330 (broad, strong)~3340 (broad, strong)~3371 (broad, strong)The broad, strong absorption is characteristic of hydrogen-bonded alcohols in all three compounds.[1][2][3]
Aromatic C-HC-H Stretch~3030-3080 (medium)~3030-3085 (medium)N/AThese peaks confirm the presence of the benzene (B151609) ring in both this compound and benzyl alcohol.
Aliphatic C-HC-H Stretch~2870-2965 (strong)~2870-2940 (medium)~2870-2975 (strong)The strong intensity in this compound and tert-butanol is due to the numerous C-H bonds in the tert-butyl group.
Aromatic RingC=C Stretch~1615, 1515 (medium)~1605, 1495, 1455 (medium)N/AThese absorptions are characteristic of the aromatic ring skeleton. The specific pattern can hint at substitution.
Alcohol C-OC-O Stretch~1016 (strong)~1016-1030 (strong)~1202 (strong)The position of the C-O stretch is a key differentiator. Primary alcohols like this compound and benzyl alcohol absorb around 1050-1000 cm⁻¹. Tertiary alcohols, such as tert-butanol, absorb at a higher wavenumber (1210-1100 cm⁻¹).[1][4]
Aromatic C-H BendOut-of-Plane Bend~835 (strong)~700-750, 690-710 (strong)N/AThis strong peak is highly indicative of the 1,4 (para) disubstitution pattern on the benzene ring of this compound. Benzyl alcohol shows a pattern typical for monosubstitution.

Experimental Protocols

Accurate FT-IR spectral data relies on meticulous sample preparation and a standardized analytical procedure. As this compound is a liquid at room temperature, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended for its simplicity and minimal sample preparation.

Objective: To obtain a high-quality FT-IR spectrum of liquid this compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • This compound sample

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone (B3395972) to remove any residues. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This step measures the ambient atmosphere (water vapor, CO₂) and the instrument's inherent signals, which will be subtracted from the sample spectrum.[5]

  • Sample Application:

    • Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]

  • Sample Spectrum Acquisition:

    • Lower the ATR press to ensure firm contact between the sample and the crystal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of interest.

  • Cleaning:

    • Retract the ATR press.

    • Thoroughly clean the sample from the ATR crystal surface using a lint-free wipe and the appropriate solvent. Ensure the instrument is clean for the next user.

Workflow and Logic Diagrams

To visualize the process of spectral analysis, the following diagrams illustrate the experimental workflow and the logical steps involved in identifying a compound based on its FT-IR spectrum.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum process_data Process Data (Ratio to Background) collect_spectrum->process_data analyze_spectrum Analyze Spectrum & Identify Peaks process_data->analyze_spectrum clean_instrument Clean ATR Crystal analyze_spectrum->clean_instrument finish End clean_instrument->finish

Caption: Experimental workflow for ATR-FTIR analysis.

logical_relationship spectrum Obtained FT-IR Spectrum region1 Functional Group Region (4000-1500 cm⁻¹) spectrum->region1 region2 Fingerprint Region (<1500 cm⁻¹) spectrum->region2 oh_stretch Broad Peak at ~3330 cm⁻¹? region1->oh_stretch ch_stretch Peaks at >3000 & <3000 cm⁻¹? region1->ch_stretch co_stretch Strong Peak at ~1016 cm⁻¹? region2->co_stretch ch_bend Strong Peak at ~835 cm⁻¹? region2->ch_bend alcohol Alcohol Group Present oh_stretch->alcohol Yes arom_aliph Aromatic & Aliphatic C-H Present ch_stretch->arom_aliph Yes primary_alc Primary Alcohol co_stretch->primary_alc Yes para_sub Para-Substituted Benzene ch_bend->para_sub Yes conclusion Conclusion: This compound alcohol->conclusion arom_aliph->conclusion primary_alc->conclusion para_sub->conclusion

Caption: Logical workflow for spectral identification.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules into characteristic fragment ions. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-tert-butylbenzyl alcohol against its simpler analog, benzyl (B1604629) alcohol, supported by experimental data from the National Institute of Standards and Technology (NIST) database.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and benzyl alcohol, while sharing some common fragmentation pathways characteristic of benzyl alcohols, exhibit distinct differences arising from the presence of the tert-butyl group. The key fragmentation data is summarized in the table below.

FeatureThis compoundBenzyl Alcohol
Molecular Ion (M+) m/z 164 (Relative Intensity: 28.8%)m/z 108 (Relative Intensity: 68.0%)
Base Peak m/z 149m/z 107
Key Fragment 1 m/z 149 ([M-CH₃]⁺)m/z 107 ([M-H]⁺)
Key Fragment 2 m/z 131 ([M-CH₃-H₂O]⁺)m/z 79 ([M-CHO]⁺)
Key Fragment 3 m/z 91 ([C₇H₇]⁺, tropylium (B1234903) ion)m/z 77 ([C₆H₅]⁺, phenyl cation)
Other Significant Peaks m/z 105, 77m/z 51

Deciphering the Fragmentation Pathways

The fragmentation of benzyl alcohols under electron ionization typically begins with the loss of a hydrogen atom or the hydroxyl group.

Benzyl Alcohol: The mass spectrum of benzyl alcohol is characterized by a strong molecular ion peak at m/z 108. The base peak at m/z 107 is formed by the loss of a single hydrogen atom from the molecular ion. Subsequent loss of carbon monoxide (CO) from the [M-H]⁺ ion leads to the formation of the phenyl cation at m/z 79. The peak at m/z 77 corresponds to the direct loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion.

This compound: The presence of the bulky tert-butyl group significantly influences the fragmentation pattern of this compound. The molecular ion is observed at m/z 164. The base peak at m/z 149 is a result of the characteristic loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation. This is a dominant fragmentation pathway for compounds containing a tert-butyl group. The subsequent loss of a water molecule (H₂O) from this fragment results in the ion at m/z 131. The peak at m/z 91, corresponding to the tropylium ion, is also observed, indicating the cleavage of the C-C bond between the aromatic ring and the tert-butyl group, followed by rearrangement.

The fragmentation pathway of this compound can be visualized as follows:

fragmentation_pathway M This compound+• (m/z 164) F1 [M-CH3]+ (m/z 149) M->F1 - •CH3 F3 Tropylium ion (m/z 91) M->F3 - C4H9 F2 [M-CH3-H2O]+ (m/z 131) F1->F2 - H2O

Fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry of Aromatic Alcohols

The following provides a general experimental protocol for obtaining an electron ionization (EI) mass spectrum of an aromatic alcohol, such as this compound.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the analytical standard of the aromatic alcohol in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Ensure the sample is free of non-volatile impurities.

2. Instrument Parameters:

  • Mass Spectrometer: A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns and for comparison with spectral libraries).[1][2]

  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization without thermal degradation).

  • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

  • Scan Rate: Approximately 1 scan per second.

3. Gas Chromatography (for GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to the aromatic alcohol.

  • Subtract the background spectrum to obtain a clean mass spectrum of the compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This comparative guide highlights the utility of mass spectrometry in distinguishing between structurally similar molecules. The distinct fragmentation pattern of this compound, driven by the facile loss of a methyl group from the tert-butyl substituent, provides a clear diagnostic marker to differentiate it from its parent compound, benzyl alcohol. This level of detailed structural analysis is crucial for the unambiguous identification of compounds in complex matrices, a common challenge in pharmaceutical research and development.

References

A Comparative Guide to Catalysts for the Selective Oxidation of 4-Tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-Tert-butylbenzaldehyde (B1265539).

The selective oxidation of 4-tert-butylbenzyl alcohol to 4-tert-butylbenzaldehyde is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed for this reaction, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The following tables summarize the performance of different catalytic systems in the oxidation of this compound and its close analog, benzyl (B1604629) alcohol. The data highlights key metrics such as conversion, selectivity, and reaction conditions, offering a clear comparison of their efficacy.

Table 1: Catalytic Performance in the Oxidation of this compound

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Reference
CoAPO-5TBHPAcetonitrile100615.573.4[1]
MnFe2O4 NPsTBHPSolvent-freeRoom Temp-Moderate to Excellent YieldsHigh[2]

Note: TBHP refers to tert-butyl hydroperoxide.

Table 2: Comparative Performance of Catalysts in the Oxidation of Benzyl Alcohol (as a model substrate)

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Reference
[Mn(bipy)2]2+/HMSTBHPAcetonitrileReflux849.21100[3]
Au/ZnOO2Solvent-free1505~90>95
Pd/AlO(OH)O2Toluene803High YieldsHigh[2]
Co(III)4O4 HeterocubanesTBHPAcetonitrile65-150---[4]
WO4@PAF-181H2O2Water8012>93 (to acid)-[5]
STA-12 (Mn, Co)Na2S2O4/TBHPEthyl AcetateAmbient2High100

Note: This table uses benzyl alcohol as a substrate to provide a broader comparison of catalyst types. Performance with this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst synthesis, the oxidation reaction, and product analysis.

Synthesis of a Heterogeneous Catalyst: [Mn(bipy)2]2+ immobilized on HMS (Hexagonal Mesoporous Silica)[3]
  • Synthesis of Si-HMS Support:

    • Prepare two solutions. Solution A: 21 g of ethanol (B145695) and 15 g of tetraethyl orthosilicate (B98303) (TEOS), stirred for 30 minutes. Solution B: 46 g of water, 1.4 ml of 1 N HCl, and 3.5 g of dodecylamine (B51217) (DDA), stirred for 5 minutes.

    • Mix solutions A and B and stir at room temperature for 18 hours.

    • Filter the resulting solid, wash with deionized water, dry at 353 K, and calcine at 773 K for 6 hours in air.

  • Impregnation of Manganese:

    • Disperse 2 g of the Si-HMS support in a solution of a specific amount of MnCl2·4H2O in 25 ml of water (e.g., 0.626 g for 86.5 mg Mn/1 g HMS).

    • Stir the mixture and evaporate the solvent at room temperature until dry.

  • Complexation with Bipyridine:

    • Disperse the Mn2+/HMS solid in a solution of 2,2'-bipyridine (B1663995) in ethanol.

    • Stir the mixture for several hours, then filter, wash with ethanol, and dry.

General Procedure for Catalytic Oxidation of this compound[3]
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, place the catalyst (e.g., 0.2 g of [Mn(bipy)2]2+/HMS), this compound (e.g., 30 mmol), and the solvent (e.g., 15 ml of acetonitrile).

    • Stir the mixture to ensure a uniform suspension.

  • Initiation of Reaction:

    • Add the oxidant (e.g., 30 mmol of tert-butyl hydroperoxide) to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., reflux) and maintain for the specified reaction time (e.g., 8 hours) under a nitrogen atmosphere.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the heterogeneous catalyst.

    • The filtrate is then analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to the desired aldehyde.

Product Analysis by Gas Chromatography (GC)[3]
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for separating aromatic compounds (e.g., a 3% OV-17 column).

  • Method: An aliquot of the reaction mixture is diluted with a suitable solvent and injected into the GC. The peak areas of the substrate and product are used to calculate conversion and selectivity. An internal standard can be used for more accurate quantification.

  • Identification: Product identification is confirmed by comparing the retention time with that of an authentic sample and by GC-MS analysis.

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis Catalyst_Synthesis Catalyst Synthesis Catalyst_Characterization Catalyst Characterization (XRD, SEM, FT-IR) Catalyst_Synthesis->Catalyst_Characterization Reaction_Setup Reaction Setup: Add catalyst and reactants Catalyst_Characterization->Reaction_Setup Reactants Reactants: This compound, Oxidant, Solvent Reactants->Reaction_Setup Reaction Reaction under controlled temperature and time Reaction_Setup->Reaction Workup Work-up: Filter catalyst Reaction->Workup Analysis Product Analysis (GC, GC-MS) Workup->Analysis Calculation Calculate Conversion and Selectivity Analysis->Calculation

Caption: Experimental workflow for the catalytic oxidation of this compound.

Reaction_Mechanism cluster_catalyst Catalytic Cycle Catalyst_Active Active Catalyst (e.g., Mn(III)) Catalyst_Intermediate Catalyst-Substrate Complex Catalyst_Active->Catalyst_Intermediate Catalyst_Reduced Reduced Catalyst (e.g., Mn(II)) Catalyst_Intermediate->Catalyst_Reduced Aldehyde R-CHO Catalyst_Intermediate->Aldehyde Hydride Transfer/ Radical Pathway Catalyst_Reduced->Catalyst_Active Re-oxidation Alcohol R-CH2OH Alcohol->Catalyst_Intermediate Adsorption Oxidant Oxidant (e.g., TBHP) Oxidant->Catalyst_Active Oxidant_Reduced Reduced Oxidant Oxidant->Oxidant_Reduced

Caption: A generalized proposed mechanism for the catalytic oxidation of benzyl alcohols.

This guide provides a foundational understanding of the comparative performance of various catalysts for the oxidation of this compound. For more in-depth information, including detailed characterization data and kinetic studies, consulting the referenced literature is recommended.

References

Performance Benchmarking of 4-Tert-butylbenzyl Alcohol Derivatives in Antifungal and Drug Metabolism Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of 4-tert-butylbenzyl alcohol derivatives in two key application areas: as antifungal agents and as moieties to enhance metabolic stability in drug candidates. The information presented is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Antifungal Activity of Butenafine (B35027): A this compound Derivative

Butenafine, a synthetic benzylamine (B48309) antifungal agent derived from this compound, is a potent inhibitor of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] Its efficacy is compared here with terbinafine (B446), another squalene epoxidase inhibitor, and clotrimazole, an azole antifungal.

Comparative Efficacy in Treating Tinea Pedis

A double-blind, placebo-controlled study compared the efficacy of 1% butenafine cream with 1% terbinafine cream in the treatment of tinea pedis (athlete's foot). The results demonstrate the rapid action of butenafine.

Treatment Group Number of Patients Cure Rate at Week 1 Cure Rate at Week 2
1% Butenafine Cream2090%90%
1% Terbinafine Cream200%80%
Placebo200%10%

Data sourced from a comparative study on the treatment of tinea pedis.[2]

In Vitro Antifungal Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of butenafine and terbinafine against terbinafine-susceptible and terbinafine-resistant strains of Trichophyton rubrum, a common cause of dermatophytosis. This data highlights the cross-resistance between the two drugs due to their shared mechanism of action.[1][3]

Antifungal Agent T. rubrum (Terbinafine-Susceptible) MIC (µg/mL)T. rubrum (Terbinafine-Resistant) MIC (µg/mL)
Butenafine0.03>8
Terbinafine0.015>8

MIC values are representative and sourced from studies on antifungal resistance.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.[4][5]

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), at 28-30°C for 7-14 days to encourage conidiation.[1][6]

    • The surface of the fungal colony is gently covered with sterile saline (0.85% NaCl) containing a wetting agent like Tween 80 (0.05%).

    • The conidia are harvested by gently scraping the colony surface. The resulting suspension is transferred to a sterile tube.

    • Heavy particles are allowed to settle, and the upper homogenous suspension of conidia is collected and adjusted to the desired concentration (e.g., 10⁴ CFU/mL).[4]

  • Broth Microdilution Assay:

    • The assay is performed in 96-well microtiter plates.

    • Serial dilutions of the antifungal agents (e.g., butenafine, terbinafine) are prepared in RPMI 1640 medium.

    • Each well is inoculated with the fungal inoculum.

    • The plates are incubated at 28-35°C for 4-7 days.[4][6]

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the control.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Butenafine and terbinafine act by inhibiting squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene. This disruption in the ergosterol biosynthesis pathway leads to an accumulation of toxic squalene and a deficiency of ergosterol, a vital component of the fungal cell membrane, ultimately resulting in cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Consequences Squalene Squalene Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Squalene Epoxidase Squalene_Accumulation Toxic Squalene Accumulation Lanosterol Lanosterol Epoxysqualene->Lanosterol Ergosterol_Depletion Ergosterol Depletion Ergosterol Ergosterol Lanosterol->Ergosterol ... Butenafine Butenafine (this compound derivative) Butenafine->Inhibition Cell_Death Fungal Cell Death Squalene_Accumulation->Cell_Death Ergosterol_Depletion->Cell_Death

Mechanism of action of butenafine.

Enhancing Metabolic Stability with Tert-butyl Groups

The tert-butyl group, a key feature of this compound, is often incorporated into drug candidates to enhance their metabolic stability. The steric bulk of the tert-butyl group can shield susceptible sites from metabolic enzymes, such as cytochrome P450s, thereby prolonging the drug's half-life.

Comparative In Vitro Metabolic Stability

The following table provides representative data on the in vitro half-life of a model compound with different ester linkers when incubated with plasma and liver microsomes. This illustrates the significant increase in stability conferred by the bulky tert-butyl group.

Ester Linker Plasma Stability (t½, min) Liver Microsomal Stability (t½, min)
Methyl Ester1510
Ethyl Ester3025
Isopropyl Ester6050
tert-Butyl Ester >120 >90
Benzyl (B1604629) Ester4535

This data is representative and intended for comparative purposes. Actual stability will vary depending on the specific compound and experimental conditions.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.[8][9][10]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent like DMSO.

    • Thaw pooled liver microsomes (human or other species) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate).

  • Incubation:

    • The test compound is incubated with the liver microsomes in the reaction buffer at 37°C.

    • The reaction is initiated by the addition of NADPH.

    • A control incubation without NADPH is also performed to assess non-CYP mediated degradation.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis:

    • The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated.

    • The natural logarithm of the percentage remaining is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the linear regression line.

Workflow for Assessing Metabolic Stability

The following diagram illustrates the typical workflow for evaluating the metabolic stability of a compound.

Metabolic_Stability_Workflow start Start: Test Compound incubation Incubation with Liver Microsomes + NADPH (37°C) start->incubation sampling Aliquots taken at Multiple Time Points incubation->sampling quenching Reaction Quenching (Acetonitrile + Internal Standard) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_processing Data Processing and Calculation of Half-life (t½) analysis->data_processing end End: Metabolic Stability Profile data_processing->end

In vitro metabolic stability assay workflow.

Antibacterial Activity of Benzyl Alcohol Derivatives

While research on the antibacterial properties of this compound derivatives is less extensive, some studies have explored the activity of related benzyl alcohol derivatives. The data below is from a study on various substituted benzyl alcohols and should be considered as indicative of the potential for this class of compounds rather than specific to this compound derivatives.

In Vitro Antibacterial Activity (Zone of Inhibition)

The following table shows the zone of inhibition (in mm) for several benzyl alcohol derivatives against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) at a concentration of 10⁻¹ mg/mL.

Compound Derivative S. aureus (Zone of Inhibition, mm) P. aeruginosa (Zone of Inhibition, mm)
2a4-hydroxy-3-methoxybenzyl alcohol815
2b4-hydroxybenzyl alcohol1020
2c3,4-dihydroxybenzyl alcohol818
2d3,5-dimethoxy-4-hydroxybenzyl alcohol1235
Amoxicillin (Standard)-2515

Data adapted from a study on the antibacterial activity of benzyl alcohol derivatives.[11][12]

Further research is required to specifically quantify the antibacterial performance of this compound derivatives using methods such as MIC determination to allow for a more direct comparison with existing antibiotics.

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion)
  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an agar plate.

  • Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Measurement: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[11]

References

A Comparative Guide to the Validation of Analytical Methods for 4-Tert-butylbenzyl Alcohol Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), for the quantitative analysis of 4-tert-butylbenzyl alcohol. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, highlighting the use of a Certified Reference Material (CRM) to ensure data accuracy and reliability.[1][2][3][4]

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical and chemical compounds. Accurate and precise quantification is crucial for quality control and regulatory compliance. The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide presents hypothetical yet realistic validation data for both GC-FID and RP-HPLC-UV methods to aid researchers in selecting the most suitable technique for their needs.

Certified Reference Material (CRM)

For the validation of the analytical methods described below, a hypothetical Certified Reference Material (CRM) of this compound with a certified purity of 99.9% ± 0.1% is utilized. The use of a CRM is essential for establishing metrological traceability and ensuring the accuracy of the analytical results.[5][6][7]

Comparison of Analytical Methods

The performance of the GC-FID and RP-HPLC-UV methods for the analysis of this compound was validated for several key parameters. A summary of the validation data is presented in the tables below.

Method Performance Summary
Validation ParameterGC-FID MethodRP-HPLC-UV MethodICH Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 10 - 1505 - 10080-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 0.8%≤ 0.6%≤ 1.0%
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 20.5-
Limit of Quantitation (LOQ) (µg/mL) 105-
Specificity No interference from related substancesNo interference from related substancesNo interference
Linearity Data

GC-FID Method

Concentration (µg/mL)Mean Peak Area (n=3)
1012540
2531350
5062700
100125500
150188200

RP-HPLC-UV Method

Concentration (µg/mL)Mean Peak Area (n=3)
585300
10170500
25426000
50852500
1001704000
Accuracy and Precision Data

GC-FID Method

Spiked LevelConcentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)Precision (%RSD, n=6)
80%8079.299.00.75
100%100100.5100.50.68
120%120120.9100.80.71

RP-HPLC-UV Method

Spiked LevelConcentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)Precision (%RSD, n=6)
80%4039.899.50.55
100%5050.2100.40.49
120%6059.899.70.52

Experimental Protocols

Detailed methodologies for the GC-FID and RP-HPLC-UV analyses are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound CRM in methanol (B129727). Prepare calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 150 µg/mL. Test samples should be diluted to fall within the calibration range.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound CRM in the mobile phase. Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 100 µg/mL. Test samples should be diluted to fall within the calibration range.

Visualizations

Logical Workflow for Analytical Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Reference Material cluster_3 Outcome A Define Analytical Requirements B Select Method (GC/HPLC) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Analyze Data and Assess Against Acceptance Criteria E->F G Prepare Validation Report F->G J Validated Analytical Method G->J H Procure Certified Reference Material I Use CRM for Calibration and Accuracy Assessment H->I I->E

Caption: Logical workflow for the validation of an analytical method.

Experimental Workflow for Sample Analysis

A Receive Sample B Sample Preparation (Dilution) A->B D Sample Analysis (GC-FID or RP-HPLC-UV) B->D C Instrument Setup and System Suitability Test C->D E Data Acquisition D->E F Data Processing and Quantification E->F G Report Results F->G

Caption: General experimental workflow for sample analysis.

Conclusion

Both the GC-FID and RP-HPLC-UV methods are suitable for the quantitative analysis of this compound, with the validation data demonstrating excellent linearity, accuracy, and precision. The RP-HPLC-UV method offers a lower limit of detection and quantitation, making it more suitable for trace-level analysis. The choice between the two methods will ultimately depend on the specific application, sample characteristics, and laboratory capabilities. The use of a Certified Reference Material is paramount in the validation process to ensure the generation of reliable and defensible data.

References

Safety Operating Guide

Proper Disposal of 4-Tert-Butylbenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-tert-butylbenzyl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with hazardous waste.

Immediate Safety and Hazard Information

This compound is a combustible liquid that causes skin and serious eye irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with inert substances like vermiculite, dry sand, or earth.[2] Do not use combustible materials such as paper towels to clean up the initial spill. The contaminated absorbent material must then be collected and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Quantitative Data Summary

The following table summarizes the key hazard classifications and physical properties of this compound relevant to its safe disposal.

PropertyValueSource
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal WordWarning[1]
Flash Point128 °C (262.4 °F)Sigma-Aldrich
RCRA Hazardous Waste CodeD001 (Ignitable)[3][4]

Experimental Protocol for Disposal

The proper disposal of this compound follows the protocols for flammable liquid hazardous waste. The following step-by-step procedure should be followed to ensure safe handling and compliance.

Materials:

  • Designated hazardous waste container (High-Density Polyethylene - HDPE or glass bottle)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Chemical fume hood

  • Funnel compatible with the waste container

Procedure:

  • Container Selection:

    • Select a clean, dry, and chemically compatible waste container. HDPE or the original product bottle are suitable choices.

    • Ensure the container has a secure, leak-proof cap.

  • Waste Collection:

    • Perform all waste transfers within a certified chemical fume hood.

    • Carefully pour the waste this compound into the designated hazardous waste container using a funnel to prevent spills.

    • Do not mix with incompatible waste streams. Specifically, keep it segregated from strong oxidizing agents.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling:

    • Attach a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations)

      • The hazard characteristics: "Ignitable"

      • The specific RCRA waste code: "D001"

      • The name and contact information of the generating laboratory or researcher.

      • The accumulation start date (the date the first drop of waste was added to the container).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Segregate the this compound waste from incompatible materials, particularly oxidizing acids and other strong oxidizers.

  • Disposal Request:

    • Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically less than one year), submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Generation of This compound waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container (HDPE/Glass) fume_hood->container transfer Transfer Waste to Container (Leave 10% Headspace) container->transfer label Affix Hazardous Waste Label (Name, Hazard, Date) transfer->label store Store in Designated SAA with Secondary Containment label->store request Submit Waste Pickup Request to EHS store->request

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Tert-butylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Tert-butylbenzyl Alcohol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Data

This compound is a combustible liquid that can cause significant irritation to the skin and eyes, and may cause respiratory irritation.[1][2][3][4][5] Adherence to proper safety measures is crucial to prevent accidental exposure.

Quantitative Safety Data Summary

Hazard CategoryGHS ClassificationHazard StatementPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][5]GHS07
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3][5]GHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]GHS07
FlammabilityCombustible LiquidH227: Combustible liquid[4][6]None
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for all personnel handling this compound to minimize the risk of exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or Chemical GogglesMust be worn at all times. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2][3][7]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are required. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[2][3][4]
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat made of a low-permeability fabric must be worn to protect skin and clothing.[3]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the substance outside of a chemical fume hood or in poorly ventilated areas to prevent inhalation of vapors.[2][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental compliance.

Step-by-Step Operational Plan
  • Preparation and Engineering Controls:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

    • Assemble all necessary equipment and materials before beginning the procedure to minimize movement and potential for spills.

  • Handling and Experimental Use:

    • Don the required PPE before handling the chemical.

    • When weighing or transferring the liquid, do so carefully to avoid splashing or creating aerosols.

    • Keep all containers of this compound clearly labeled and tightly sealed when not in use.[3][8]

    • Avoid direct contact with skin, eyes, and clothing.[3] In case of accidental contact, immediately follow the first-aid procedures outlined in the Safety Data Sheet (SDS).

  • Post-Experiment and Decontamination:

    • Upon completion of the experiment, decontaminate all work surfaces and equipment that have come into contact with the chemical using a suitable solvent.

    • Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, followed by eye and respiratory protection.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Segregation:

    • Liquid Waste: Collect all solutions containing this compound and any solvents used for rinsing contaminated glassware in a designated, labeled, and sealed hazardous waste container.

    • Solid Waste: Any contaminated solids, such as absorbent materials from a spill cleanup, should be collected in a separate, clearly labeled hazardous waste container.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a designated chemical waste bag for disposal.

  • Disposal Procedures:

    • All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify the contents, including "this compound".

    • Waste should be disposed of through a licensed hazardous waste disposal facility.[3] Options may include incineration or burial in a licensed landfill.[3]

    • Do not dispose of this compound down the drain or in general trash.[3]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Required PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup Proceed to handling_weigh Weighing and Transfer prep_setup->handling_weigh Begin handling_exp Experimental Use handling_weigh->handling_exp During cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon After disp_segregate Segregate Waste handling_exp->disp_segregate Generate cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_dispose Dispose via Licensed Facility disp_segregate->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.